molecular formula C40H54F2N10O10 B607416 FAPI-4 CAS No. 2374782-02-0

FAPI-4

カタログ番号: B607416
CAS番号: 2374782-02-0
分子量: 872.9 g/mol
InChIキー: ICWDAESAANBIGG-LJAQVGFWSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FAPI-4 is a Quinoline-Based Theranostic Ligands for the Targeting of Fibroblast Activation Protein. This compound was identified as the most promising tracer for clinical application. Compared with the previously published ligand, this compound showed excellent stability in human serum, higher affinity for FAP as opposed to CD26, and slower excretion in vitro. this compound represents a promising tracer for both diagnostic imaging and, possibly, targeted therapy of malignant tumors with a high content of activated fibroblasts, such as breast cancer.

特性

IUPAC Name

2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H54F2N10O10/c41-40(42)21-29(22-43)52(28-40)34(53)23-45-39(61)31-4-5-44-33-3-2-30(20-32(31)33)62-19-1-6-46-15-17-51(18-16-46)35(54)24-47-7-9-48(25-36(55)56)11-13-50(27-38(59)60)14-12-49(10-8-47)26-37(57)58/h2-5,20,29H,1,6-19,21,23-28H2,(H,45,61)(H,55,56)(H,57,58)(H,59,60)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWDAESAANBIGG-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54F2N10O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

872.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2374782-02-0
Record name DOTA-fapi-04
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2374782020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOTA-FAPI-04
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7X5DKW7N9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of FAPI-4 in Cancer-Associated Fibroblasts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) has emerged as a compelling target in oncology, primarily due to its selective and high-level expression on cancer-associated fibroblasts (CAFs) within the tumor microenvironment (TME) of a wide array of epithelial cancers.[1][2][3] CAFs are a critical component of the tumor stroma, actively participating in tumor progression, invasion, metastasis, and immunosuppression.[2][4][5] FAPI-4, a quinoline-based small molecule inhibitor, has garnered significant attention for its potential in both diagnostic imaging (as a PET tracer) and targeted radionuclide therapy.[4][6][7] This technical guide provides a comprehensive overview of the mechanism of action of this compound in CAFs, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological processes.

This compound: Targeting the Enzymatic Activity of FAP

The primary mechanism of action of this compound is the inhibition of the enzymatic activity of FAP. FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities, playing a crucial role in extracellular matrix (ECM) remodeling.[4][5] By binding to the enzymatic domain of FAP, this compound blocks its ability to cleave substrates, thereby disrupting the pro-tumorigenic functions of CAFs.[8]

Molecular Interactions

Docking models suggest that this compound binds to the active site of FAP, with key interactions involving residues such as D60, W155, K209, and W298. The 4,4-difluoroproline structure of FAPI-04 contributes to its enhanced stability and high binding affinity.[6][8]

Quantitative Data: Binding Affinity and Inhibition

The efficacy of this compound as a FAP inhibitor is underscored by its high binding affinity and potent inhibitory activity. The following table summarizes key quantitative data for this compound and related compounds.

CompoundParameterValueCell Line/SystemReference
FAPI-04 IC506.55 nMHuman FAP enzyme assay[9]
FAPI-04 IC5032 nMFAP-transfected human fibrosarcoma cells[10]
[177Lu]Lu-FAPI-04 Tumor Uptake9.44 %ID/g (4h post-injection)BALB/c nu/nu mice with tumors[1]
[177Lu]Lu-FAPI-04 Tumor Uptake3.0 %ID/g (24h post-injection)FAP-transfected HT-1080 xenografts[11]
FAPI-C12 IC506.80 ± 0.58 nMCell binding assay with [68Ga]Ga-FAPI-04[12]
FAPI-C16 IC505.06 ± 0.69 nMCell binding assay with [68Ga]Ga-FAPI-04[12]

Downstream Signaling Pathways Modulated by FAP Inhibition

The inhibition of FAP's enzymatic activity by this compound is proposed to have significant downstream effects on intracellular signaling pathways within CAFs and the broader TME. FAP expression in CAFs has been linked to the activation of pro-tumorigenic signaling cascades that promote cell proliferation, migration, and invasion. By inhibiting FAP, this compound is expected to attenuate these signaling pathways.[8]

Key Signaling Pathways Influenced by FAP Activity
  • PI3K/AKT Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. FAP activity in CAFs can contribute to the activation of the PI3K/AKT pathway, and its inhibition is a potential downstream effect of this compound.[1][8][13][14][15][16]

  • Ras/ERK Pathway: Another critical pathway involved in cell proliferation and differentiation, the Ras/ERK pathway can be influenced by FAP-mediated signaling in the TME.[8]

  • FAK Pathway: Focal Adhesion Kinase (FAK) is a key mediator of cell adhesion and migration. FAP's role in ECM remodeling suggests a link to FAK signaling, which would be disrupted by this compound.[8]

FAP_Signaling_Pathways Potential Downstream Signaling of FAP Inhibition by this compound FAPI4 This compound FAP FAP FAPI4->FAP Inhibits ECM ECM Remodeling FAP->ECM Promotes PI3K PI3K FAP->PI3K Ras Ras FAP->Ras Cytokine Cytokine Secretion (e.g., CCL2, CXCL12) FAP->Cytokine FAK FAK ECM->FAK AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation ERK ERK Ras->ERK ERK->Proliferation Migration Cell Migration FAK->Migration Invasion Cell Invasion FAK->Invasion Immune Immune Modulation Cytokine->Immune

Caption: this compound inhibits FAP, potentially downregulating PI3K/AKT, Ras/ERK, and FAK signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

FAP Enzyme Activity Assay (Fluorogenic)

This assay measures the enzymatic activity of FAP and the inhibitory potential of compounds like this compound.

Materials:

  • Recombinant human FAP enzyme

  • Fluorogenic FAP substrate (e.g., Z-Gly-Pro-AMC)

  • Assay Buffer (e.g., 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5)

  • This compound or other test inhibitors

  • 96-well black microplate

  • Fluorescence plate reader (Ex/Em = 380/460 nm)

Protocol:

  • Dilute the recombinant human FAP enzyme to a working concentration (e.g., 0.2 µg/mL) in Assay Buffer.

  • Prepare serial dilutions of this compound in Assay Buffer.

  • Add 50 µL of the diluted FAP enzyme to each well of the 96-well plate.

  • Add 25 µL of the this compound dilutions or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

  • Prepare the fluorogenic substrate to a working concentration (e.g., 100 µM) in Assay Buffer.

  • Initiate the reaction by adding 25 µL of the substrate solution to each well.

  • Immediately begin kinetic reading on a fluorescence plate reader at 37°C for a specified duration (e.g., 60 minutes), taking readings at regular intervals.

  • Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition.

  • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[17]

FAP_Enzyme_Assay_Workflow FAP Enzyme Activity Assay Workflow Start Start PrepEnzyme Prepare FAP Enzyme Dilution Start->PrepEnzyme PrepInhibitor Prepare this compound Serial Dilutions Start->PrepInhibitor AddToPlate Add Enzyme and this compound to 96-well Plate PrepEnzyme->AddToPlate PrepInhibitor->AddToPlate Incubate Incubate at 37°C AddToPlate->Incubate AddSubstrate Add Substrate to Initiate Reaction Incubate->AddSubstrate PrepSubstrate Prepare Fluorogenic Substrate PrepSubstrate->AddSubstrate ReadFluorescence Kinetic Fluorescence Reading AddSubstrate->ReadFluorescence Analyze Calculate Reaction Rates and IC50 ReadFluorescence->Analyze End End Analyze->End

Caption: Workflow for determining FAP enzyme activity and inhibition by this compound.

Cell Migration Assay (Boyden Chamber)

This assay assesses the effect of this compound on the migratory capacity of CAFs.

Materials:

  • Cancer-Associated Fibroblasts (CAFs)

  • Boyden chamber apparatus with inserts (e.g., 8 µm pore size)

  • Serum-free cell culture medium

  • Chemoattractant (e.g., medium with 10% FBS)

  • This compound

  • Cell stain (e.g., Crystal Violet) or fluorescence-based detection kit

  • Cotton swabs

  • Microscope

Protocol:

  • Culture CAFs to ~80% confluency.

  • Starve the cells in serum-free medium for 18-24 hours.

  • Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Add chemoattractant to the lower wells of the Boyden chamber.

  • Place the inserts into the wells.

  • Add 100 µL of the cell suspension to the upper chamber of each insert.

  • Add this compound at various concentrations or a vehicle control to the upper chamber.

  • Incubate the plate at 37°C in a CO2 incubator for a duration that allows for cell migration (e.g., 6-24 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several fields of view under a microscope or quantify the fluorescence if using a fluorescence-based kit.

  • Compare the number of migrated cells between the this compound treated and control groups.[15][18]

Cell_Migration_Assay_Workflow Cell Migration Assay Workflow Start Start CultureCells Culture and Starve CAFs Start->CultureCells AddCells Add CAFs and this compound to Upper Chamber CultureCells->AddCells PrepareChamber Prepare Boyden Chamber with Chemoattractant PrepareChamber->AddCells Incubate Incubate at 37°C AddCells->Incubate RemoveNonMigrated Remove Non-Migrated Cells Incubate->RemoveNonMigrated FixAndStain Fix and Stain Migrated Cells RemoveNonMigrated->FixAndStain Quantify Quantify Migrated Cells FixAndStain->Quantify End End Quantify->End

Caption: Workflow for assessing the effect of this compound on CAF migration.

In Vivo Tumor Model Studies

These studies evaluate the efficacy of this compound in a physiological context.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • Tumor cells (e.g., human pancreatic cancer cell line PANC-1) and/or CAFs

  • Radiolabeled this compound (e.g., [177Lu]Lu-FAPI-04 for therapy studies, [68Ga]Ga-FAPI-04 for imaging)

  • Calipers for tumor measurement

  • Imaging system (e.g., PET/CT scanner)

  • Gamma counter

Protocol for a Therapy Study:

  • Subcutaneously inject a mixture of tumor cells and CAFs (or tumor cells that induce a stromal response) into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer radiolabeled this compound (e.g., [177Lu]Lu-FAPI-04) or a vehicle control intravenously.

  • Monitor tumor growth regularly using calipers.

  • Monitor animal body weight and overall health as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors and major organs.

  • Measure the radioactivity in the excised tissues using a gamma counter to determine the biodistribution of the radiotracer.

  • Perform histological and immunohistochemical analysis on the tumor tissues to assess changes in the TME.[7]

Conclusion

This compound represents a promising strategy for targeting cancer-associated fibroblasts within the tumor microenvironment. Its mechanism of action is centered on the potent and selective inhibition of FAP's enzymatic activity, which in turn is expected to disrupt the pro-tumorigenic functions of CAFs by modulating key signaling pathways and the extracellular matrix. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other FAP inhibitors in the fight against cancer. Further research is warranted to fully elucidate the intricate downstream signaling consequences of this compound binding and to optimize its therapeutic application.

References

FAPI-4: A Technical Guide to Binding Affinity and Specificity for Fibroblast Activation Protein (FAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers. Its limited expression in healthy adult tissues makes it an attractive target for both diagnostic imaging and therapeutic intervention. FAP Inhibitors (FAPIs) are a class of small molecules designed to bind to FAP with high affinity and specificity. This technical guide focuses on FAPI-4 (often used interchangeably with FAPI-04), providing a comprehensive overview of its binding characteristics.

This compound Binding Affinity

The binding affinity of this compound and its derivatives to FAP is a critical parameter for their efficacy as imaging agents and therapeutics. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Lower values indicate a higher binding affinity.

Quantitative Binding Affinity Data

The following table summarizes the reported binding affinities of this compound and related compounds for FAP.

CompoundAssay TypeCell Line/SystemIC50 (nM)Kd (nM)Reference(s)
FAPI-04 Competitive BindingHT1080-FAP cells1.03 - 32-[1][2]
[natGa]Ga-FAPI-04 Enzymatic AssayRecombinant Human FAP1.03 ± 0.44-[1]
FAPI-C12 Competitive BindingHT1080-FAP cells6.80 ± 0.58-[3]
FAPI-C16 Competitive BindingHT1080-FAP cells5.06 ± 0.69-[3]
NOTA-P-FAPI Surface Plasmon ResonanceRecombinant Human FAP-0.073
NOTA-FAPI-42 Surface Plasmon ResonanceRecombinant Human FAP-0.011
DOTA-FAPI-04 Surface Plasmon ResonanceRecombinant Human FAP-0.063

This compound Binding Specificity

High specificity for FAP over other related proteases is crucial to minimize off-target effects. A common protein for specificity testing is Dipeptidyl Peptidase 4 (DPP4), which shares structural homology with FAP.

Quantitative Specificity Data
CompoundTargetIC50 (nM)Selectivity (DPP4 IC50 / FAP IC50)Reference(s)
FAPI-04 FAP32>3125[2]
FAPI-04 DPP4>100,000[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of binding affinity and specificity data.

Competitive Radioligand Binding Assay

This assay determines the ability of a non-radiolabeled compound (e.g., this compound) to compete with a radiolabeled ligand for binding to FAP.

Materials:

  • HT1080-FAP cells (human fibrosarcoma cells overexpressing FAP)

  • Radiolabeled FAPI tracer (e.g., [177Lu]Lu-FAPI-04)

  • Unlabeled this compound test compound

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Gamma counter

Procedure:

  • Cell Seeding: Seed HT1080-FAP cells in a 96-well plate at a density of 1 x 105 cells per well and incubate for 24 hours.

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled this compound compound in cell culture medium. The final concentrations should typically range from 1 nM to 5 µM.

  • Washing: Gently wash the cells once with fresh medium.

  • Competition Reaction: Add 90 µL of the diluted unlabeled this compound to the respective wells.

  • Addition of Radioligand: Add a fixed concentration of the radiolabeled FAPI tracer to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Washing: Wash the cells multiple times with ice-cold PBS to remove unbound radioligand.

  • Cell Lysis: Lyse the cells to release the bound radioligand.

  • Quantification: Measure the radioactivity in each well using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time binding kinetics and affinity.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human FAP protein

  • This compound compound

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit for ligand immobilization

Procedure:

  • Chip Preparation and Ligand Immobilization:

    • Activate the sensor chip surface using the amine coupling kit.

    • Immobilize the recombinant human FAP protein onto the activated surface.

    • Deactivate any remaining active esters.

  • Analyte Injection:

    • Prepare a series of dilutions of the this compound compound in the running buffer.

    • Inject the this compound solutions over the sensor surface at a constant flow rate.

  • Data Acquisition:

    • Monitor the change in the refractive index in real-time as the analyte binds to the immobilized ligand. This is recorded as a sensorgram (response units vs. time).

  • Dissociation:

    • After the association phase, inject running buffer to monitor the dissociation of the this compound from the FAP protein.

  • Regeneration:

    • If necessary, inject a regeneration solution to remove any remaining bound analyte from the sensor surface.

  • Data Analysis:

    • Analyze the sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizations

FAP Inhibition and Downstream Signaling

Binding of this compound to the enzymatic pocket of FAP inhibits its proteolytic activity. This can impact downstream signaling pathways that are often dysregulated in the tumor microenvironment.

FAP_Signaling_Inhibition FAPI4 This compound FAP FAP FAPI4->FAP Binds & Inhibits PI3K_AKT PI3K/AKT Pathway FAP->PI3K_AKT Activates Ras_ERK Ras/ERK Pathway FAP->Ras_ERK Activates Proliferation Cell Proliferation PI3K_AKT->Proliferation Migration Cell Migration PI3K_AKT->Migration Ras_ERK->Proliferation Invasion Cell Invasion Ras_ERK->Invasion FAPI_Binding_Workflow start Start synthesis Synthesize this compound Compound start->synthesis radiolabeling Radiolabel FAPI (for Radioligand Assay) synthesis->radiolabeling binding_assay Perform Competitive Binding Assay synthesis->binding_assay spr Perform Surface Plasmon Resonance synthesis->spr radiolabeling->binding_assay cell_culture Culture FAP-expressing Cells (e.g., HT1080-FAP) cell_culture->binding_assay data_analysis Data Analysis (IC50 / Kd Calculation) binding_assay->data_analysis spr->data_analysis end End data_analysis->end

References

FAPI-4: A Technical Guide to a Promising Fibroblast Activation Protein Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Activation Protein (FAP) is a cell-surface serine protease that is overexpressed in the tumor microenvironment of a majority of epithelial cancers, making it a highly attractive target for both diagnostic imaging and targeted radionuclide therapy. FAPI-4, a quinoline-based small molecule inhibitor, has emerged as a leading theranostic ligand for FAP. When chelated with radionuclides such as Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F), this compound enables sensitive and specific imaging of FAP-positive tumors via Positron Emission Tomography (PET). This technical guide provides a comprehensive overview of the chemical structure, properties, and preclinical evaluation of this compound, including its mechanism of action, binding characteristics, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a potent inhibitor of Fibroblast Activation Protein (FAP).[1] Its structure incorporates a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, which facilitates the stable coordination of various radiometals for imaging and therapeutic applications.

Chemical Structure:

  • IUPAC Name: (S)-2,2',2''-(10-(2-(4-(3-((4-((2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamoyl)quinolin-6-yl)oxy)propyl)piperazin-1-yl)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid[2]

  • Synonyms: FAPI-04, DOTA-fapi-04[3]

Physicochemical Properties:

PropertyValueReferences
Molecular Formula C₄₀H₅₄F₂N₁₀O₁₀[1][4][5]
Molecular Weight 872.91 g/mol [1][4][5]
CAS Number 2374782-02-0[1][4]
Appearance Powder[6]
Solubility DMSO: ≥ 60 mg/mL[4]
Storage Store at -20°C in a dry, sealed container, away from direct sunlight.[3][4]
Stability Stock solutions are unstable; it is recommended to prepare them fresh.[6]

Synthesis of this compound

The synthesis of the this compound precursor involves a multi-step process. While a detailed, publicly available step-by-step protocol for the entire synthesis is not consolidated in a single source, the general approach involves the synthesis of key intermediates followed by their conjugation. The key fragments are the quinoline-4-carboxamide moiety, the 2-cyano-4,4-difluoropyrrolidine group, and the DOTA chelator connected via a linker. The final step typically involves the radiolabeling of the DOTA-FAPI-4 precursor with a suitable radionuclide.

General Synthetic Strategy:

The synthesis generally proceeds through the coupling of a functionalized quinoline carboxylic acid with a protected amino acid derivative, which is then linked to the cyanopyrrolidine warhead. This core structure is subsequently conjugated to a linker attached to the DOTA chelator.

Below is a generalized workflow for the synthesis of radiolabeled this compound.

G cluster_synthesis Synthesis of DOTA-FAPI-4 Precursor cluster_radiolabeling Radiolabeling Quinoline Intermediate Quinoline Intermediate Coupling Coupling Quinoline Intermediate->Coupling EDCI, HOBt Core_Structure Core_Structure Coupling->Core_Structure Formation of Amide Bond Cyanopyrrolidine Intermediate Cyanopyrrolidine Intermediate Cyanopyrrolidine Intermediate->Coupling Conjugation Conjugation Core_Structure->Conjugation Linker Attachment DOTA-FAPI-4 Precursor DOTA-FAPI-4 Precursor Conjugation->DOTA-FAPI-4 Precursor DOTA-Linker DOTA-Linker DOTA-Linker->Conjugation Labeling_Reaction Heating (e.g., 100°C, 10 min) DOTA-FAPI-4 Precursor->Labeling_Reaction Radionuclide e.g., 68GaCl3 Radionuclide->Labeling_Reaction Purification Purification Labeling_Reaction->Purification SPE (C18) Radiolabeled this compound Radiolabeled this compound Purification->Radiolabeled this compound e.g., [68Ga]Ga-FAPI-4

Generalized workflow for the synthesis and radiolabeling of this compound.

Mechanism of Action and Signaling Pathways

This compound functions as a potent and selective inhibitor of Fibroblast Activation Protein. FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity. It is highly expressed on cancer-associated fibroblasts (CAFs), which are a major component of the tumor stroma and play a crucial role in tumor progression, invasion, and metastasis.

Upon binding to FAP, this compound inhibits its enzymatic activity. This inhibition is thought to disrupt the signaling pathways that are promoted by FAP activity, thereby impeding tumor growth and metastasis. The downstream signaling pathways affected by FAP inhibition include the PI3K/AKT, Ras/ERK, and FAK pathways, which are critical for cell proliferation, migration, and invasion.[7]

G FAPI4 This compound FAP FAP FAPI4->FAP Inhibition PI3K_AKT PI3K/AKT Pathway FAP->PI3K_AKT Activates Ras_ERK Ras/ERK Pathway FAP->Ras_ERK Activates FAK FAK Pathway FAP->FAK Activates Tumor_Progression Tumor Cell Proliferation, Migration, and Invasion PI3K_AKT->Tumor_Progression Ras_ERK->Tumor_Progression FAK->Tumor_Progression

Signaling pathways affected by this compound mediated FAP inhibition.

Experimental Data

Binding Affinity and Specificity

This compound exhibits high binding affinity and specificity for FAP. The inhibitory potency is typically determined through competitive binding assays.

CompoundIC₅₀ (FAP)Reference
FAPI-0432 nM[1]
Ga-FAPI-041.03 ± 0.44 nM[1]
In Vitro and In Vivo Studies

Numerous in vitro and in vivo studies have demonstrated the potential of radiolabeled this compound for tumor imaging. These studies typically involve cell uptake assays, biodistribution studies in animal models, and PET/CT imaging.

Key Findings from Preclinical Studies:

  • High Tumor Uptake: Radiolabeled this compound shows rapid and high accumulation in FAP-positive tumors.[4]

  • Favorable Pharmacokinetics: The tracer is cleared relatively quickly from non-target tissues, leading to high tumor-to-background ratios and excellent image contrast.[7]

  • In Vivo Stability: Radiolabeled this compound demonstrates good stability in vivo.[8]

Experimental Protocols

Competitive Binding Assay

This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against FAP.

G cluster_workflow Competitive Binding Assay Workflow Start Start Prepare_Cells Seed FAP-expressing cells (e.g., HT-1080-FAP) in 12-well plates Start->Prepare_Cells Incubate_Cells Incubate cells with increasing concentrations of non-radiolabeled this compound Prepare_Cells->Incubate_Cells Add_Radioligand Add a fixed concentration of a radiolabeled FAP ligand (e.g., [177Lu]Lu-FAPI-04) Incubate_Cells->Add_Radioligand Incubate_Again Incubate at 37°C for 1 hour Add_Radioligand->Incubate_Again Wash_Cells Wash cells with PBS to remove unbound radioligand Incubate_Again->Wash_Cells Lyse_Cells Lyse cells (e.g., with 0.1 M NaOH) Wash_Cells->Lyse_Cells Measure_Radioactivity Measure radioactivity in cell lysates using a gamma counter Lyse_Cells->Measure_Radioactivity Analyze_Data Plot radioactivity against this compound concentration and calculate IC50 value Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Experimental workflow for a competitive binding assay.
In Vivo Biodistribution Study

This protocol outlines a general procedure for assessing the biodistribution of radiolabeled this compound in a tumor-bearing mouse model.

G cluster_workflow In Vivo Biodistribution Workflow Start Start Tumor_Implantation Implant FAP-expressing tumor cells (e.g., U87MG) into nude mice Start->Tumor_Implantation Tracer_Injection Inject radiolabeled this compound (e.g., 30 nmol/mouse) intravenously Tumor_Implantation->Tracer_Injection Euthanasia Euthanize mice at specific time points (e.g., 30, 60, 90 min post-injection) Tracer_Injection->Euthanasia Organ_Harvesting Harvest tumors and major organs Euthanasia->Organ_Harvesting Weigh_and_Count Weigh the tissues and measure radioactivity using a gamma counter Organ_Harvesting->Weigh_and_Count Calculate_Uptake Calculate tracer uptake as a percentage of injected dose per gram of tissue (%ID/g) Weigh_and_Count->Calculate_Uptake End End Calculate_Uptake->End

Experimental workflow for an in vivo biodistribution study.

Clinical Significance and Future Directions

Radiolabeled this compound has demonstrated significant promise in clinical settings for the diagnosis and staging of a wide range of cancers.[3] FAPI-PET/CT often shows higher tumor-to-background ratios compared to the standard-of-care, [¹⁸F]FDG-PET/CT, particularly in tumors with low glucose metabolism.[3] This has led to improved detection of primary tumors and metastatic lesions.

Ongoing research is focused on developing this compound derivatives with improved tumor retention to enhance their therapeutic efficacy when labeled with therapeutic radionuclides (e.g., ¹⁷⁷Lu, ²²⁵Ac).[2] The development of FAPI-based radioligand therapy holds the potential for a paradigm shift in the treatment of FAP-positive malignancies.

Conclusion

This compound is a highly promising FAP-targeted ligand with significant potential for cancer theranostics. Its favorable chemical properties, high binding affinity, and excellent in vivo performance make it a valuable tool for both diagnostic imaging and the development of targeted radionuclide therapies. Further research and clinical trials are warranted to fully elucidate its clinical utility and to expand its applications in oncology.

References

Preclinical Evaluation of FAPI-4 in Xenograft Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Fibroblast Activation Protein Inhibitor-4 (FAPI-4) in various xenograft models. This compound, a quinoline-based molecule, has emerged as a promising theranostic agent targeting Fibroblast Activation Protein (FAP), a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancers. Its low expression in healthy tissues makes FAP an attractive target for both diagnostic imaging and targeted radionuclide therapy. This guide synthesizes key findings from preclinical studies, detailing experimental methodologies, quantitative data, and the underlying principles of this compound's application in oncology research.

I. Introduction to this compound and its Mechanism of Action

Fibroblast Activation Protein (FAP) plays a crucial role in tumor growth, invasion, and metastasis by remodeling the extracellular matrix. This compound and its derivatives are small molecules designed to specifically bind to the enzymatic pocket of FAP. When labeled with a positron-emitting radionuclide such as Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F), this compound enables non-invasive visualization of FAP-expressing tumors using Positron Emission Tomography (PET). When chelated with therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac), it can deliver targeted radiation to the tumor stroma, minimizing off-target toxicity.[1][2][3]

The fundamental principle behind this compound's utility is its high affinity and specificity for FAP, which is overexpressed in the stroma of a wide array of epithelial cancers, including pancreatic, breast, lung, and gastrointestinal tumors.[4][5] Preclinical studies in xenograft models are essential to determine the biodistribution, tumor uptake, and therapeutic efficacy of radiolabeled this compound derivatives before clinical translation.

II. Experimental Methodologies

The preclinical assessment of this compound in xenograft models typically involves a series of standardized experiments to characterize its pharmacokinetic and pharmacodynamic properties.

A. Xenograft Model Establishment

A variety of human cancer cell lines are used to establish subcutaneous or orthotopic xenograft models in immunocompromised mice (e.g., BALB/c nude or NRG mice). The choice of cell line is critical as FAP expression can vary significantly. Some commonly used cell lines in this compound preclinical studies include:

  • PANC-1 and MIA PaCa-2 (Pancreatic Cancer): These models are used to evaluate FAPI tracers in pancreatic ductal adenocarcinoma, a tumor type known for its dense desmoplastic stroma rich in CAFs.[3][6]

  • U87MG (Glioblastoma): This cell line is utilized for developing brain tumor models, where FAPI-PET imaging can offer a significant advantage due to the low background signal in the brain compared to traditional ¹⁸F-FDG PET.[4][7]

  • 4T1 (Breast Cancer): A murine breast cancer cell line used in syngeneic models to study the interaction of FAPI tracers with a competent immune system.[1][8]

  • N87 and NUGC4 (Gastric Cancer): These models are employed to assess the performance of FAPI tracers in gastric adenocarcinoma.[9]

  • HT-1080-FAP (Fibrosarcoma): A genetically engineered cell line that overexpresses FAP, serving as a positive control for FAP-specific uptake.[10]

Typically, 5 x 10⁶ to 1 x 10⁷ cells are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank or orthotopically into the relevant organ of the mice.[7][10] Tumors are allowed to grow to a specified size (e.g., 1 cm³) before the imaging or therapy studies commence.[10]

B. Radiosynthesis of this compound Tracers

This compound is a precursor molecule that is chelated with a radionuclide. The most common derivatives include:

  • [⁶⁸Ga]Ga-DOTA-FAPI-04: Labeled with Gallium-68 for PET imaging.

  • [¹⁸F]AlF-NOTA-FAPI-04: Labeled with Fluorine-18, which offers a longer half-life than ⁶⁸Ga, allowing for more flexible imaging protocols and centralized production.[8][11]

  • [⁶⁴Cu]Cu-FAPI-04: Copper-64 has a longer half-life (12.7 hours), enabling delayed imaging to assess tracer retention.[3][6][12]

  • [²²⁵Ac]Ac-FAPI-04 and [¹⁷⁷Lu]Lu-FAPI-04: Labeled with therapeutic alpha- and beta-emitters, respectively, for targeted radionuclide therapy studies.[3][6][13]

The radiolabeling process typically involves incubating the this compound precursor with the desired radionuclide at an elevated temperature for a short period, followed by purification. Quality control is performed to ensure high radiochemical purity (>95%).[8]

C. In Vivo PET Imaging

Mice bearing xenograft tumors are intravenously injected with the radiolabeled this compound tracer. The administered dose varies depending on the radionuclide and the specific study, but is typically in the range of 3.6-7.4 MBq per mouse.[3][6] Dynamic or static PET scans are acquired at various time points post-injection (e.g., 1, 2, and 4 hours) to visualize the biodistribution of the tracer.[9] Image analysis is performed by drawing regions of interest (ROIs) over the tumor and various organs to quantify tracer uptake, often expressed as the mean Standardized Uptake Value (SUVmean) or the percentage of injected dose per gram of tissue (%ID/g).[6][12]

D. Ex Vivo Biodistribution Studies

Following the final imaging session, mice are euthanized, and key organs (e.g., tumor, blood, heart, lungs, liver, kidneys, muscle, bone) are harvested and weighed. The radioactivity in each organ is measured using a gamma counter. The uptake in each organ is calculated as %ID/g.[1] This method provides a more accurate quantification of tracer distribution than imaging-based analysis.

E. Therapeutic Efficacy Studies

For therapeutic this compound derivatives like [²²⁵Ac]Ac-FAPI-04, tumor-bearing mice are injected with a therapeutic dose (e.g., 34 kBq).[3][6] Tumor growth is monitored over time by measuring tumor volume. Body weight is also tracked as an indicator of systemic toxicity. The therapeutic efficacy is determined by comparing the tumor growth rate and survival of the treated group to a control group receiving a vehicle or a non-therapeutic compound.[3]

F. Immunohistochemistry (IHC)

To confirm that the tracer uptake correlates with FAP expression, tumor tissues are often resected after the study, sectioned, and stained with an anti-FAP antibody.[3][6] This histological analysis validates the presence of the target molecule in the xenograft model.

III. Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of various this compound derivatives in different xenograft models.

Table 1: Biodistribution of [⁶⁴Cu]Cu-FAPI-04 in Pancreatic Cancer Xenograft Models (SUVmean)[6][12]
Organ/TumorPANC-1 Xenograft (SUVmean ± SD)MIA PaCa-2 Xenograft (SUVmean ± SD)
Tumor0.23 ± 0.070.17 ± 0.03
Muscle0.04 ± 0.03-
Heart0.10 ± 0.03-
Liver0.91 ± 0.23-
Intestine0.32 ± 0.17-
Kidneys0.52 ± 0.48-
Bladder26.72 ± 31.11-

Data acquired from delayed PET scans 2.5 hours post-injection.

Table 2: Comparative Tumor Uptake of Different FAPI Tracers in Various Xenograft Models (%ID/g)
TracerXenograft ModelTumor Uptake (%ID/g ± SD)Time Point (p.i.)Reference
[⁶⁸Ga]Ga-(FAPI-04)₂SKOV3~2x [⁶⁸Ga]Ga-FAPI-043 h[13]
[¹⁸F]FAPI-42-RGDN87-18.25.81 ± 1.844 h[9]
[¹¹¹In]QCP02U8718.230 min[5]
[¹¹C]RJ1102U87MG> [⁶⁸Ga]Ga-DOTA-FAPI-0460 min[7]
FAPI-21HT-1080-FAP> FAPI-04-[10]
[⁶⁸Ga]Ga-SB04028HEK293T:hFAP10.1 ± 0.421 h[14]

This table presents a comparative summary from multiple sources, highlighting the performance of different FAPI derivatives.

IV. Visualizations

A. Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a radiolabeled this compound tracer in a xenograft model.

G cluster_setup Model Preparation cluster_tracer Tracer Preparation cluster_evaluation In Vivo Evaluation cluster_analysis Data Analysis & Validation cell_culture Cancer Cell Culture xenograft Xenograft Model Establishment (Subcutaneous/Orthotopic) cell_culture->xenograft injection Intravenous Injection of Tracer xenograft->injection radiolabeling Radiolabeling of This compound Precursor qc Quality Control (Radiochemical Purity) radiolabeling->qc qc->injection pet_ct PET/CT Imaging (Dynamic/Static Scans) injection->pet_ct therapy Therapeutic Efficacy (Tumor Growth Monitoring) injection->therapy biodistribution Ex Vivo Biodistribution (Organ Harvesting & Counting) pet_ct->biodistribution image_analysis Image Analysis (ROI, SUV, %ID/g) biodistribution->image_analysis histology Immunohistochemistry (FAP Expression) biodistribution->histology therapy->image_analysis

Caption: Preclinical evaluation workflow for this compound tracers.

B. FAP Targeting in the Tumor Microenvironment

This diagram illustrates the principle of this compound targeting cancer-associated fibroblasts within the tumor microenvironment.

G cluster_TME Tumor Microenvironment cluster_agent Theranostic Agent cancer_cells Cancer Cells cafs Cancer-Associated Fibroblasts (CAFs) fap FAP fap->cancer_cells Promotes Growth & Invasion fapi_tracer Radiolabeled this compound fapi_tracer->fap Specific Binding radionuclide Radionuclide (e.g., ⁶⁸Ga, ²²⁵Ac)

Caption: this compound targeting FAP on CAFs in the tumor stroma.

V. Conclusion

The preclinical evaluation of this compound in xenograft models has consistently demonstrated its potential as a highly specific and effective agent for both the diagnosis and therapy of a wide range of FAP-positive cancers. The high tumor-to-background ratios observed in PET imaging studies, coupled with the significant tumor growth inhibition seen in radionuclide therapy experiments, underscore the promise of this approach. Further research, including the development of FAPI derivatives with improved tumor retention and pharmacokinetic profiles, is ongoing and will likely expand the clinical applications of FAP-targeted theranostics. This guide provides a foundational understanding of the core methodologies and data that form the basis of this compound's preclinical validation.

References

Illuminating the Tumor Microenvironment: A Technical Guide to FAPI-4 Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a complex and dynamic landscape that profoundly influences cancer progression, metastasis, and response to therapy. A key cellular component of the TME is the cancer-associated fibroblast (CAF), characterized by the expression of Fibroblast Activation Protein (FAP). FAP has emerged as a highly specific and promising target for both diagnostic imaging and therapeutic intervention. This technical guide provides an in-depth exploration of FAPI-4, a quinoline-based FAP inhibitor, and its role in positron emission tomography (PET) imaging of the TME. We will delve into the molecular mechanisms, quantitative imaging data, detailed experimental protocols, and the intricate signaling pathways governed by FAP, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Rise of FAP-Targeted Imaging

Conventional cancer imaging with 18F-Fluorodeoxyglucose (FDG) PET relies on the increased glucose metabolism of tumor cells. However, FDG-PET suffers from limitations, including low avidity in certain tumor types and non-specific uptake in inflammatory conditions.[1] FAP-targeted imaging offers a paradigm shift by visualizing the stromal component of tumors, which can constitute up to 90% of the tumor mass.[2] FAP is a type II transmembrane serine protease that is overexpressed on CAFs in a wide variety of cancers, while its expression in healthy adult tissues is virtually absent, making it an ideal imaging biomarker.[3][4]

This compound, a potent and selective FAP inhibitor, can be radiolabeled with positron-emitting radionuclides, most commonly Gallium-68 (68Ga), for PET imaging.[5] 68Ga-FAPI-4 PET has demonstrated superior tumor-to-background contrast and higher detection rates for various malignancies compared to FDG-PET, particularly in tumors with low glucose metabolism.[4][6]

Mechanism of Action of this compound

This compound is a small molecule inhibitor that binds with high affinity and specificity to the enzymatic pocket of FAP.[7] The binding of this compound to FAP is based on a (4-quinolinoyl)glycyl-2-cyanopyrrolidine scaffold.[8] Molecular docking studies reveal that this compound interacts with key residues within the FAP binding site, including D60, W155, K209, and W298, leading to potent inhibition of its enzymatic activity.[8] This high-affinity binding allows for the retention of the radiolabeled this compound tracer within the tumor stroma, enabling visualization by PET imaging.

Quantitative Data in this compound PET Imaging

The uptake of this compound in tumors is quantified using the Standardized Uptake Value (SUV), a semi-quantitative measure of tracer accumulation. The tumor-to-background ratio (TBR) is another critical metric that highlights the contrast between the tumor and surrounding healthy tissue. The following tables summarize key quantitative data from clinical studies using this compound and other closely related FAPI tracers.

Table 1: Maximum Standardized Uptake Values (SUVmax) of 68Ga-FAPI PET in Various Cancers

Cancer TypeNumber of Patients/LesionsMean SUVmax (± SD) or RangeReference
SarcomaN/A>12[4]
Esophageal CancerN/A>12[4]
Breast CancerN/A>12[4]
CholangiocarcinomaN/A>12[4]
Lung CancerN/A>12[4]
Pancreatic Cancer6215.65 (range, 3.70–34.50)[9]
Gastric Cancer35Primary: 100% detection[6]
Colorectal Cancer35N/A[6]
Head and Neck CancerN/A6 < SUVmax < 12[10]
Ovarian CancerN/A6 < SUVmax < 12[10]
Prostate CancerN/A6 < SUVmax < 12[10]
Hepatocellular Carcinoma34N/A[6]

Table 2: Tumor-to-Background Ratios (TBR) in FAPI PET Imaging

Cancer TypeTracerMean TBR (Tumor SUVmax / Background SUVmean)Background ReferenceReference
Various Cancers68Ga-FAPI-46Tumor/Muscle: >6 (high uptake group)Muscle[4]
Pancreatic Cancer18F-FAPI-0410.63Liver[9]
Various Cancers68Ga-FAPI-46Tumor/Liver: Varies by time pointLiver[2]
Lung Adenocarcinoma18F-FAPI-044.47 ± 3.75Contralateral Lung[11]
Peritoneal Metastasis18F-FAPI-047.53 (T/L), 8.76 (T/B)Liver, Blood Pool[12]

Experimental Protocols

Radiolabeling of this compound with Gallium-68 (68Ga)

This protocol describes a typical manual radiolabeling procedure for preparing 68Ga-FAPI-4 for clinical use. Automated synthesis modules are also commonly employed.

Materials:

  • 68Ge/68Ga generator

  • This compound precursor (e.g., DOTA-FAPI-4)

  • Sodium acetate buffer (e.g., 0.25M or 1M)

  • Hydrochloric acid (e.g., 0.6 M) for elution

  • Ethanol

  • Sterile water for injection

  • C18 Sep-Pak cartridge

  • Sterile filters (0.22 µm)

  • Heating block or water bath

  • Radio-HPLC system for quality control

Procedure:

  • Elution of 68Ga: Elute the 68Ge/68Ga generator with 0.6 M HCl to obtain 68GaCl3 solution.

  • Reaction Mixture Preparation: In a sterile reaction vial, mix the 68GaCl3 eluate with the this compound precursor (typically 30-50 µg).[13][14]

  • pH Adjustment: Add sodium acetate buffer to adjust the pH of the reaction mixture to 3.3-3.6.[13]

  • Heating: Heat the reaction vial at 95-100°C for 15-20 minutes.[2][13]

  • Purification: After cooling, pass the reaction mixture through a C18 Sep-Pak cartridge to trap the 68Ga-FAPI-4.

  • Elution of Product: Elute the 68Ga-FAPI-4 from the cartridge with a small volume of ethanol (e.g., 0.5 mL).[13]

  • Formulation: Dilute the ethanolic solution with sterile water for injection and pass it through a 0.22 µm sterile filter into a sterile product vial.

  • Quality Control: Perform quality control using radio-HPLC to determine radiochemical purity and specific activity.[14] The radiochemical purity should be >95%.

Patient Preparation and PET/CT Imaging Protocol

Patient Preparation:

  • No specific dietary restrictions or fasting are required for FAPI-PET imaging, which is a significant advantage over FDG-PET.[15]

  • Ensure adequate hydration.

  • Obtain written informed consent from the patient.

Imaging Procedure:

  • Tracer Injection: Administer 122–312 MBq of 68Ga-FAPI-4 intravenously.[4]

  • Uptake Time: The optimal uptake time can vary, but images are typically acquired 10 to 60 minutes post-injection.[15][16] A 60-minute uptake time is often used for consistency with other PET tracers.[16]

  • Image Acquisition:

    • Perform a low-dose CT scan for attenuation correction and anatomical localization.

    • Acquire PET data from the vertex to the mid-thigh, with an acquisition time of 2-3 minutes per bed position.

  • Image Reconstruction: Reconstruct PET images using an ordered-subset expectation maximization (OSEM) algorithm.[15]

  • Image Analysis: Analyze the images visually and semi-quantitatively by calculating SUVmax and TBRs in areas of abnormal uptake.[9]

FAP Signaling in the Tumor Microenvironment

FAP plays a crucial role in shaping the TME through various signaling pathways that promote tumor growth, invasion, and immune evasion.

FAP-Mediated Extracellular Matrix (ECM) Remodeling

FAP possesses both dipeptidyl peptidase and endopeptidase activity, allowing it to degrade components of the ECM, such as denatured type I collagen.[17][18] This remodeling of the ECM creates pathways for tumor cell invasion and metastasis.

FAP_ECM_Remodeling FAP FAP ECM Extracellular Matrix (e.g., Collagen) FAP->ECM Endopeptidase Activity Degraded_ECM Degraded ECM ECM->Degraded_ECM Tumor_Cell_Invasion Tumor Cell Invasion & Metastasis Degraded_ECM->Tumor_Cell_Invasion Facilitates

Caption: FAP-mediated degradation of the extracellular matrix.

FAP-Induced Immunosuppression

FAP-expressing CAFs contribute to an immunosuppressive TME by recruiting myeloid-derived suppressor cells (MDSCs) and inhibiting T-cell function. This is partly mediated through the STAT3-CCL2 signaling axis.

FAP_Immunosuppression cluster_CAF Cancer-Associated Fibroblast (CAF) FAP FAP uPAR uPAR FAP->uPAR interacts FAK FAK uPAR->FAK activates Src Src FAK->Src activates JAK2 JAK2 Src->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 CCL2 CCL2 (Chemokine) pSTAT3->CCL2 upregulates secretion MDSC Myeloid-Derived Suppressor Cell (MDSC) CCL2->MDSC recruits T_Cell T-Cell MDSC->T_Cell inhibits Immune_Suppression Immune Suppression T_Cell->Immune_Suppression

Caption: FAP-STAT3-CCL2 signaling pathway leading to immunosuppression.

Workflow for this compound PET in Research and Drug Development

FAPI_Workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Development in_vitro In Vitro Studies (Binding Assays, Internalization) animal_models Animal Models (Xenografts, PDX Models) in_vitro->animal_models preclinical_imaging Preclinical PET Imaging (Biodistribution, Dosimetry) animal_models->preclinical_imaging radiolabeling Radiolabeling & QC (68Ga-FAPI-4) preclinical_imaging->radiolabeling patient_scan Patient PET/CT Imaging (Staging, Diagnosis) radiolabeling->patient_scan response_assessment Treatment Response Assessment patient_scan->response_assessment theranostics Theranostics (177Lu-FAPI) response_assessment->theranostics

Caption: Workflow of this compound imaging from preclinical to clinical application.

Conclusion and Future Directions

This compound PET imaging represents a significant advancement in oncology, providing a powerful tool to non-invasively characterize the tumor microenvironment. Its high specificity for cancer-associated fibroblasts and superior imaging characteristics compared to FDG-PET in many cancers open up new avenues for improved diagnosis, staging, and treatment response assessment. The ability to target the tumor stroma also holds immense promise for the development of FAP-targeted radioligand therapies (theranostics). Further research and prospective clinical trials are warranted to fully establish the clinical utility of this compound PET in routine oncological practice and to explore its potential in other diseases characterized by fibroblast activation, such as fibrosis and arthritis. This technical guide provides a solid foundation for researchers and clinicians to understand and utilize this innovative imaging modality in their pursuit of advancing cancer care.

References

FAPI-Targeted PET Imaging in Non-Oncologic Fibrotic Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, pose a significant diagnostic and therapeutic challenge across a range of non-oncologic conditions. At the core of the fibrotic process are activated fibroblasts, which overexpress Fibroblast Activation Protein (FAP). This has led to the development of quinoline-based FAP Inhibitor (FAPI) radiotracers for Positron Emission Tomography (PET), enabling non-invasive visualization and quantification of active fibrosis. This technical guide provides a comprehensive overview of the application of FAPI-PET in non-oncologic fibrotic diseases, detailing experimental methodologies, summarizing quantitative data, and illustrating key pathways and workflows. It is intended for researchers, scientists, and drug development professionals working to advance the understanding and treatment of fibrotic disorders.

Mechanism of FAPI Radiopharmaceuticals

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity.[1] It is highly expressed on the surface of activated fibroblasts, which are key drivers of tissue remodeling and fibrosis, but shows minimal expression in healthy tissues.[2] FAPI radiopharmaceuticals are small molecule inhibitors of FAP, such as FAPI-04 and FAPI-46, chelated with a radionuclide, most commonly Gallium-68 (⁶⁸Ga).[1][3] When administered, these tracers circulate and bind with high affinity to FAP-expressing cells in areas of active fibrosis. The emitted positrons from the radionuclide allow for in-vivo visualization and quantification of fibrotic activity using PET imaging.[1] This targeted approach provides high-contrast images, distinguishing active fibrotic lesions from healthy tissue.

Mechanism of FAPI-PET tracer binding to FAP on activated fibroblasts.

Applications in Non-Oncologic Fibrotic Diseases

FAPI-PET has demonstrated significant potential for the diagnosis, staging, and monitoring of various fibrotic conditions.

Early detection of liver fibrosis is crucial as it can progress to cirrhosis and hepatocellular carcinoma.[4][5] FAPI-PET shows promise in non-invasively staging liver fibrosis. Studies have demonstrated a strong correlation between hepatic FAPI uptake and the histological stage of liver fibrosis.[6][7]

Study TypeTracerKey FindingsCorrelation Coefficients (r)Reference
Preclinical (Swine Model)⁶⁸Ga-FAPI-46Liver FAPI uptake strongly correlated with Collagen Proportionate Area (CPA).r = 0.89 (p < 0.001)[7]
Clinical (Human)⁶⁸Ga-DOTA-FAPI-04Hepatic uptake moderately correlated with inflammation grades and fibrosis stages.r = 0.517 to 0.584 (inflammation), r = 0.653 to 0.698 (fibrosis)[8]
Clinical (Human)⁶⁸Ga-FAPIPositive correlation between hepatic FAPI uptake and APRI score.r = 0.183 (p = 0.009)[4]
Preclinical (Mouse Model)⁶⁸Ga-DOTA-FAPI-04FAPI uptake was notably higher in fibrotic mice, peaking at week 10.-[8]

Table 1: Quantitative Data from FAPI-PET Studies in Liver Fibrosis

FAPI-PET is being explored as a tool to assess active fibrosis in interstitial lung diseases (ILDs), including idiopathic pulmonary fibrosis (IPF) and systemic sclerosis-associated ILD (SSc-ILD).[9][10] It has the potential to quantify the extent of active disease and predict progression.[9][11]

DiseaseTracerKey Quantitative FindingsComparison/ControlReference
SSc-ILD⁶⁸Ga-FAPI-04Median whole lung SUVmean: 0.80 in SSc-ILD vs. 0.50 in controls (p<0.0001).Healthy Controls[11][12]
SSc-ILD⁶⁸Ga-FAPI-04Median whole lung SUVmax: 4.40 in SSc-ILD vs. 0.70 in controls (p<0.0001).Healthy Controls[11][12]
IPF (Preclinical)⁶⁸Ga-FAPIIn untreated mice, ⁶⁸Ga-FAPI uptake peaked on day 21 post-bleomycin.Untreated vs. Pirfenidone-treated mice[13]
fILD⁶⁸Ga-FAPI-46Dynamic PET imaging showed an early peak and slow signal decrease in fILD lesions.Distinguished benign fILD from malignant lung cancer lesions.[9]

Table 2: Quantitative Data from FAPI-PET Studies in Pulmonary Fibrosis

Myocardial fibrosis is a common endpoint in many cardiovascular diseases, leading to heart failure and arrhythmias.[14] FAPI-PET can visualize fibroblast activation in the myocardium, offering a molecular assessment of the fibrotic process that may precede changes seen on cardiac MRI.[14][15]

DiseaseTracerKey FindingsReference
Systemic Sclerosis-related Myocardial Fibrosis⁶⁸Ga-FAPI-04FAPI uptake was increased in patients with myocardial fibrosis.[14][15]
Dilated Cardiomyopathy (DCM)¹⁸F-FAPI-42FAPI uptake was intense and diffuse in the myocardium of DCM patients.[16][17]
Dilated Cardiomyopathy (DCM)¹⁸F-FAPI-42Strong correlation between FAPI uptake and FAP mean fluorescence intensity (p<0.001) and collagen deposition (p<0.05) in explanted hearts.[16][17]
General Cardiovascular DiseaseAl¹⁸F-NOTA-FAPI-04FAPI uptake showed an inverse relationship with left ventricular systolic function.[18]

Table 3: Key Findings from FAPI-PET Studies in Cardiac Fibrosis

Renal fibrosis is the common final pathway for chronic kidney disease (CKD).[19][20] Preclinical studies show that FAPI-PET can non-invasively assess and monitor the progression of renal fibrosis.

Study TypeModelTracerKey Quantitative FindingsCorrelation Coefficients (r)Reference
PreclinicalAdenine-induced CKD Rat⁶⁸Ga-FAPI-04SUVmax and Target-to-Background Ratio (TBR) were positively correlated with renal fibrosis.r = 0.9405 (SUVmax), r = 0.9392 (TBR)[19][20][21]
PreclinicalAdenine-induced CKD Rat⁶⁸Ga-FAPI-04SUVmax was negatively correlated with urine Klotho, a protective protein.r = -0.5995[19][20][21]
PreclinicalRenal Fibrosis Model[⁶⁸Ga]TEFAPI-04Fibrotic kidney uptake was 6.43 %ID/g vs. 3.74 %ID/g in healthy kidney at 3h post-injection.-[22]

Table 4: Quantitative Data from FAPI-PET Studies in Renal Fibrosis

Experimental Methodologies

The successful application of FAPI-PET in fibrosis research relies on standardized and well-documented protocols.

cluster_preclinical Preclinical Workflow cluster_clinical Clinical Workflow p1 Induce Fibrosis in Animal Model (e.g., Bleomycin, CCl₄, Adenine) p2 Administer ⁶⁸Ga-FAPI Tracer p1->p2 p5 Sacrifice & Harvest Tissues p1->p5 p3 Perform micro-PET/CT Imaging (e.g., 1-2h post-injection) p2->p3 p4 Quantify Tracer Uptake (SUVmax, %ID/g) p3->p4 p7 Correlate Imaging with Histology p4->p7 p6 Histopathology & IHC (Sirius Red, α-SMA, FAP) p5->p6 p6->p7 c1 Recruit Patients with Fibrotic Disease c2 Administer ⁶⁸Ga-FAPI Tracer (e.g., ~200 MBq) c1->c2 c3 Perform PET/CT or PET/MRI (e.g., 1h post-injection) c2->c3 c4 Quantify Tracer Uptake (SUVmax, SUVmean) c3->c4 c6 Analyze Data for Diagnosis, Staging, or Treatment Response c4->c6 c5 Acquire Biopsy (if applicable) or Correlate with Serum Biomarkers/Other Imaging c5->c6

Typical experimental workflows for FAPI-PET in fibrosis research.
  • Liver Fibrosis: Commonly induced in mice or rats using carbon tetrachloride (CCl₄) injections.[8][9]

  • Pulmonary Fibrosis: Induced in mice via intratracheal injection of bleomycin.[9][13]

  • Renal Fibrosis: An adenine-rich diet is administered to rats by gavage to induce CKD and fibrosis.[19][20]

  • Patient Population: Patients with suspected or confirmed fibrotic diseases, such as ILD, liver fibrosis, or systemic sclerosis, are recruited.[8][11][23]

  • Radiopharmaceutical Administration: Patients are typically injected with a dose of a ⁶⁸Ga-labeled FAPI tracer (e.g., 150-250 MBq).[24][25]

  • Imaging Acquisition: PET/CT or PET/MRI scans are generally acquired approximately 1 hour after tracer injection.[24][26] Dynamic imaging may also be performed to assess tracer kinetics.[9]

  • Image Analysis: Regions of interest (ROIs) are drawn on the PET images over the target organs and, for reference, in background tissues like blood pool or muscle. Standardized Uptake Values (SUVmax and SUVmean) and Target-to-Background Ratios (TBR) are calculated.[20][24]

  • Fibrosis Staining: Tissue samples obtained from biopsy or at necropsy are stained to visualize collagen deposition. Common methods include Sirius Red and Masson's trichrome staining.[7][13] The Collagen Proportionate Area (CPA) can be calculated for quantitative analysis.[7]

  • Immunohistochemistry (IHC): Tissue sections are stained with antibodies to confirm the expression of FAP and other markers of activated fibroblasts, such as alpha-smooth muscle actin (α-SMA).[8][15] This validates that the PET signal corresponds to the presence of the target cells.

Biodistribution and Dosimetry

Understanding the biodistribution and radiation dosimetry of FAPI tracers is essential for clinical translation. FAPI tracers generally show rapid clearance from the blood, primarily via the kidneys, and low uptake in most healthy organs, leading to excellent image contrast.[24][26]

TracerEffective Dose (mSv/MBq)Organs with Highest DoseEstimated Dose for a 200 MBq Scan (mSv)Reference
⁶⁸Ga-FAPI-021.80E-02-~3.6[24][26]
⁶⁸Ga-FAPI-041.64E-02Bladder, Kidneys~3.3[24][26]
⁶⁸Ga-FAPI-467.80E-03Bladder wall, Ovaries, Red marrow~1.6 (tracer only)[25][27]

Table 5: Dosimetry Estimates for ⁶⁸Ga-Labeled FAPI Tracers Note: The total effective dose for a PET/CT scan also includes the dose from the CT component, which is typically around 3.7 mSv for a low-dose scan.[27]

Comparison with ¹⁸F-FDG PET

In fibro-inflammatory conditions like IgG4-related disease, FAPI-PET and ¹⁸F-FDG PET appear to visualize different aspects of the pathology. ¹⁸F-FDG uptake reflects metabolic activity, often associated with inflammation, while FAPI uptake is specific to fibroblast activation.[9] In some studies, FAPI-PET detected organ involvement that was negative on FDG-PET.[9][28] Furthermore, after anti-inflammatory treatment, FDG uptake was significantly reduced, while FAPI uptake, reflecting the more chronic fibrotic component, was not.[9] This suggests FAPI-PET is superior for specifically imaging the fibrotic process, whereas FDG is more a marker of inflammation.[13]

Inflammation Active Inflammation (e.g., Immune Cells) Fibrosis Fibroblast Activation & ECM Deposition Inflammation->Fibrosis Can Drive FDG ¹⁸F-FDG PET Signal (High Glucose Metabolism) Inflammation->FDG Reflects FAPI ⁶⁸Ga-FAPI PET Signal (FAP Expression) Fibrosis->FAPI Directly Visualizes

Complementary roles of FDG and FAPI PET in fibro-inflammatory diseases.

Future Directions and Conclusion

FAPI-targeted PET imaging represents a paradigm shift in the evaluation of non-oncologic fibrotic diseases. Its ability to non-invasively and quantitatively assess active fibrosis opens several avenues for future research and clinical application:

  • Early Diagnosis and Risk Stratification: FAPI-PET may identify patients with early-stage or active fibrosis who are at higher risk of progression, allowing for earlier therapeutic intervention.[11]

  • Monitoring Treatment Response: It provides a quantitative biomarker to assess the efficacy of anti-fibrotic therapies, potentially accelerating drug development.[13] Changes in FAPI uptake have been shown to be concordant with responses to anti-fibrotic drugs like nintedanib.[11]

  • Theranostics: The FAP target is also being explored for therapeutic applications. By replacing the diagnostic radionuclide (e.g., ⁶⁸Ga) with a therapeutic one (e.g., Lutetium-177 or Actinium-225), FAPI-based radioligand therapy could one day be used to directly target and destroy activated fibroblasts in fibrotic tissues.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of Quinoline-Based FAP Inhibitors

Fibroblast Activation Protein (FAP), a cell surface serine protease, has emerged as a compelling target in oncology.[1][2][3] It is highly expressed on cancer-associated fibroblasts (CAFs), which are integral components of the tumor microenvironment in over 90% of epithelial carcinomas, including breast, colorectal, and pancreatic cancers.[1][4][5] Its restricted expression in healthy adult tissues makes FAP an attractive target for developing highly specific diagnostic and therapeutic agents.[2][6][7] Among the various chemical scaffolds investigated, quinoline-based structures have proven to be particularly effective, leading to the development of potent and selective FAP inhibitors (FAPIs) with significant clinical and research applications.[3][8]

This guide provides a comprehensive overview of the discovery, development, and application of quinoline-based FAP inhibitors, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

FAP Biology and Signaling Pathways

FAP plays a crucial role in tumor progression by remodeling the extracellular matrix (ECM), promoting angiogenesis, and contributing to an immunosuppressive microenvironment.[2][7][9] It exerts its pro-tumorigenic effects through both its enzymatic (dipeptidyl peptidase and collagenase) activity and non-enzymatic functions.[4][10] FAP expression has been shown to influence several key intracellular signaling pathways that drive cell proliferation, migration, and invasion.[9][10] Downstream targets include the PI3K/AKT, RAS/ERK, and STAT3 pathways.[9][10][11]

FAP_Signaling_Pathways FAP FAP ECM ECM Remodeling (e.g., Collagen I) FAP->ECM Enzymatic Activity Integrins Integrins (e.g., β1) FAP->Integrins Non-Enzymatic Interaction STAT3 STAT3 Pathway FAP->STAT3 via Urokinase Receptor ECM->Integrins PI3K_AKT PI3K/AKT Pathway Integrins->PI3K_AKT RAS_ERK RAS/ERK Pathway Integrins->RAS_ERK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Invasion Invasion & Metastasis PI3K_AKT->Invasion RAS_ERK->Proliferation RAS_ERK->Invasion Immunosuppression Immunosuppression (e.g., via CCL2) STAT3->Immunosuppression

Caption: Key signaling pathways influenced by FAP activity.

Discovery of Quinoline-Based FAP Inhibitors

The development of modern FAP inhibitors was significantly advanced by the discovery of the N-(4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold.[8][12] This chemical structure provides a foundation for compounds that exhibit both high affinity for FAP and remarkable selectivity over other closely related proteases like Dipeptidyl Peptidase 4 (DPP4/CD26).[12] Structure-activity relationship (SAR) studies have been instrumental in optimizing this scaffold to enhance potency, selectivity, and pharmacokinetic properties for clinical applications, particularly in PET imaging and radioligand therapy.[6][12][13]

Structure-Activity Relationship (SAR)

Systematic modifications of the quinoline core have yielded crucial insights. The position of the nitrogen atom in the quinoline ring is critical for high-affinity binding.[12] The (4-quinolinoyl) arrangement has proven superior to other isomers.[12] Further optimization led to the development of the FAPI-series, such as FAPI-02 and FAPI-04, where modifications to the linker region connecting the quinoline core to a chelator (like DOTA) were explored to improve tumor uptake and retention.[6][14] For instance, the introduction of 4,4-difluoroproline in FAPI-04 improved its pharmacokinetic profile compared to its predecessor, FAPI-02.[6][7]

SAR_Logic Scaffold Core Scaffold: (4-quinolinoyl)glycyl -2-cyanopyrrolidine Mod1 Linker Modification (e.g., Piperazine-alkyl) Scaffold->Mod1 Mod2 Proline Substitution (e.g., 4,4-difluoroproline) Scaffold->Mod2 Outcome1 Improved Affinity & Selectivity (nM Ki) Scaffold->Outcome1 Mod3 Chelator Conjugation (e.g., DOTA) Mod1->Mod3 Outcome2 Enhanced Tumor Retention & Pharmacokinetics Mod1->Outcome2 Mod2->Outcome2 Outcome3 Theranostic Capability (Imaging & Therapy) Mod3->Outcome3

Caption: Logical relationships in the SAR of quinoline-based FAPIs.
Quantitative Data on Key Inhibitors

The optimization efforts have resulted in several potent FAP inhibitors. The data below summarizes the inhibitory activity and in vivo tumor uptake for key compounds developed from the quinoline scaffold.

Table 1: Inhibitory Activity of Quinoline-Based FAPIs

Compound FAP Affinity (Ki or IC50, nM) Selectivity over DPP4 Reference
UAMC1110 (Lead Compound) 0.9 - 4.1 >1000-fold [8][12]
FAPI-02 3.9 (IC50) High [5]
FAPI-04 1.3 (IC50) High [5]

| FGlc-FAPI | 167 (IC50) | N/A |[15] |

Note: Affinity values can vary based on assay conditions. Data is compiled from multiple sources for comparison.

Table 2: In Vivo Tumor Uptake of Radiolabeled FAPIs in Preclinical Models

Tracer Tumor Model Tumor Uptake (SUVmax at 1h p.i.) Reference
68Ga-FAPI-02 HT-1080 FAP-xenograft 0.88 [6]

| 68Ga-FAPI-04 | HT-1080 FAP-xenograft | 1.20 |[6] |

SUVmax: Maximum Standardized Uptake Value; p.i.: post-injection.

Experimental Protocols and Methodologies

The evaluation of novel FAP inhibitors requires a cascade of robust assays to determine their potency, selectivity, cellular activity, and in vivo efficacy.

FAP Inhibitor Screening Workflow

A typical workflow for discovering and validating FAP inhibitors involves a multi-stage process, from initial high-throughput screening to detailed preclinical evaluation.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Screen Primary Screening (Fluorogenic Assay) IC50 IC50 Determination (Dose-Response) Screen->IC50 Selectivity Selectivity Profiling (vs. DPP4, PREP, etc.) IC50->Selectivity CellBinding Cell-Based Assays (Binding & Internalization) Selectivity->CellBinding PK Pharmacokinetics (Blood/Tissue Distribution) CellBinding->PK PET Small Animal PET/CT (Tumor-bearing models) PK->PET Therapy Radioligand Therapy Study (Tumor growth inhibition) PET->Therapy Lead Lead Candidate Therapy->Lead

Caption: General experimental workflow for FAP inhibitor development.
Key Experimental Protocols

A. Fluorogenic FAP Inhibition Assay

This is a common method for primary screening and determining inhibitor potency (IC50).[16][17][18]

  • Objective: To measure the enzymatic activity of FAP in the presence of varying concentrations of an inhibitor.

  • Principle: The assay uses a specific fluorogenic peptide substrate (e.g., Suc-Gly-Pro-AMC) that is cleaved by FAP to release a fluorescent molecule (AMC). The reduction in fluorescence intensity is proportional to the inhibitory activity of the compound.[16][18]

  • Methodology:

    • Reagents: Purified recombinant human FAP enzyme, FAP assay buffer, fluorogenic substrate, and test compounds.

    • Procedure:

      • Add purified FAP enzyme to the wells of a 96-well microplate.

      • Add serial dilutions of the test inhibitor compound to the wells. A control with no inhibitor is included.

      • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

      • Initiate the enzymatic reaction by adding the fluorogenic substrate.

      • Measure the fluorescence kinetically over time using a fluorescence plate reader (Excitation/Emission ~360/460 nm).

    • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

B. Radioligand Binding and Internalization Assay

This assay is crucial for characterizing radiolabeled FAPIs intended for imaging or therapy.[2][6][7]

  • Objective: To quantify the binding, internalization, and retention of a radiolabeled FAPI in FAP-expressing cells.

  • Principle: A radiolabeled FAPI (e.g., 68Ga-FAPI or 177Lu-FAPI) is incubated with cells engineered to express FAP (e.g., HT-1080-FAP). The radioactivity associated with the cell surface (bound) and within the cell (internalized) is measured separately.

  • Methodology:

    • Cell Culture: Plate FAP-expressing cells (and FAP-negative control cells) in multi-well plates and grow to confluence.

    • Procedure:

      • Incubate the cells with the radiolabeled FAPI at 37°C for various time points (e.g., 5, 30, 60, 120 minutes).

      • At each time point, wash the cells with cold PBS to remove unbound tracer.

      • To separate surface-bound from internalized radioactivity, incubate the cells with an acidic buffer (e.g., glycine buffer, pH 2.5) which strips surface-bound ligands. Collect this fraction.

      • Lyse the cells with a lysis buffer (e.g., NaOH) to release the internalized radioactivity. Collect this fraction.

    • Data Analysis: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter. Express the results as a percentage of the total added radioactivity, normalized to cell number or protein content.

Theranostic Applications and Clinical Translation

A major breakthrough in the field has been the "theranostic" application of quinoline-based FAPIs.[6][14] By chelating different radionuclides to the same FAPI molecule, it can be used for both diagnosis and therapy.

  • Diagnosis (PET/CT Imaging): When labeled with a positron-emitting radionuclide like Gallium-68 (68Ga), tracers such as 68Ga-FAPI-04 can be used for PET/CT imaging to detect FAP-positive tumors with very high contrast and low background activity.[6][19]

  • Therapy (Radioligand Therapy): When labeled with a therapeutic beta-emitter like Yttrium-90 (90Y) or Lutetium-177 (177Lu), the same FAPI can deliver a cytotoxic radiation dose directly to the tumor microenvironment, minimizing damage to healthy tissue.[6][19] Initial clinical studies have shown promising results, including pain reduction in patients with metastatic cancer.[2]

Conclusion

The discovery and development of quinoline-based FAP inhibitors represent a significant advancement in targeting the tumor microenvironment. The N-(4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold has provided a robust platform for creating highly potent and selective agents. Through meticulous SAR studies, compounds like FAPI-04 have been developed, demonstrating excellent properties for theranostic applications. The robust set of experimental protocols allows for the continued discovery and refinement of new FAP-targeting molecules. As clinical trials continue, these quinoline-based inhibitors hold the promise of becoming a new pillar in the diagnosis and treatment of a wide range of cancers.[3][20]

References

FAPI-4: A Theranostic Revolution for Solid Tumors - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibroblast Activation Protein (FAP), a serine protease, is a highly specific target expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a wide array of solid tumors.[1][2][3][4] This restricted expression profile makes it an exceptional candidate for targeted radionuclide imaging and therapy. FAP inhibitors (FAPIs), such as FAPI-4, chelated with diagnostic or therapeutic radionuclides, have emerged as powerful theranostic agents. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and insights into the underlying signaling pathways.

Mechanism of Action

The theranostic utility of this compound is rooted in its high-affinity binding to FAP.[5] FAP is a type II transmembrane glycoprotein with both dipeptidyl peptidase and endopeptidase activity, playing a crucial role in extracellular matrix remodeling, tumor growth, and invasion.[4][5] this compound, a quinoline-based molecule, is designed to fit into the active site of the FAP enzyme.[5] When radiolabeled, this compound acts as a vehicle to deliver diagnostic (e.g., Gallium-68, Fluorine-18) or therapeutic (e.g., Lutetium-177, Yttrium-90, Actinium-225) isotopes directly to the tumor stroma, enabling both high-contrast imaging and targeted destruction of cancerous tissue while minimizing off-target toxicity.[6][7][8]

Quantitative Data Synopsis

The following tables summarize key quantitative data from various studies on FAPI-based radiotracers, providing a comparative overview of their performance.

Table 1: Biodistribution and Tumor Uptake of FAPI Radiotracers in Preclinical Models

RadiotracerTumor ModelTumor Uptake (%ID/g) at 1h post-injectionTumor-to-Muscle RatioTumor-to-Blood RatioReference
[68Ga]Ga-FAPI-04HT-1080-FAP xenograft10.1 ± 0.4252.6 ± 5.8610.4 ± 0.70[9]
[68Ga]Ga-(FAPI-04)2 (Dimer)SKOV3 xenograft~2x higher than [68Ga]Ga-FAPI-04Significantly higher than [18F]F-FDG-[10][11]
[68Ga]Ga-DOTA-4P(FAPI)4 (Tetramer)U87MG xenograft0.72 ± 0.02 (SUVmean)--[12]
[177Lu]Lu-FAPI-46HT-1080-FAP xenograft3.4 ± 0.7 (at 24h)--[12]
[177Lu]Lu-DOTA-4P(FAPI)4 (Tetramer)HT-1080-FAP xenograft21.4 ± 1.7 (at 24h)--[12]

Table 2: Comparative Diagnostic Performance of [68Ga]Ga-FAPI PET/CT and [18F]FDG PET/CT in Clinical Studies

Cancer TypeParameter[68Ga]Ga-FAPI PET/CT[18F]FDG PET/CTReference
Various Solid Tumors (Meta-analysis)Sensitivity for Peritoneal Metastases (Patient-based)98.2%55.9%[1]
Various Solid Tumors (Meta-analysis)Sensitivity for Peritoneal Metastases (Lesion-based)99.9%27.3%[1]
Gastric CancerSUVmax in Primary LesionsSignificantly higherLower[13]
Colorectal CancerSensitivity for Primary Tumor Detection100% (6/6)100% (6/6)[13]
Pancreatic CancerSensitivity for Primary Tumor DetectionHigherLower[13]
Liver Cancer (Primary)Sensitivity94.3%56.1%[14]
Liver Cancer (Primary)Specificity89.3%96.4%[14]

Table 3: Dosimetry of FAPI Radiotracers

RadiotracerEffective Dose (mSv/MBq)Organ with Highest Absorbed DoseReference
[68Ga]Ga-FAPI-041.27 - 1.64 x 10-2Urinary Bladder Wall[1]
[68Ga]Ga-FAPI-467.80 x 10-3Urinary Bladder Wall[1]
[18F]FAPI-740.0141-[15]

Experimental Protocols

Radiolabeling of this compound

3.1.1. [68Ga]Ga-FAPI-4 Labeling (Manual Method)

  • Preparation: Elute 68Ge/68Ga generator with 0.1 M HCl.

  • Buffering: Add 1 mL of the 68Ga eluate to a vial containing 10-20 µg of the this compound precursor (e.g., DOTA-FAPI-4). Adjust the pH to 3.5-4.5 using sodium acetate or another suitable buffer.

  • Incubation: Heat the reaction mixture at 95-100°C for 5-10 minutes.

  • Quality Control: Perform radiochemical purity testing using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC). A radiochemical purity of >95% is typically required for clinical use.

  • Purification: If necessary, purify the final product using a C18 Sep-Pak cartridge.

3.1.2. Automated Synthesis of [18F]AlF-NOTA-FAPI-04

This protocol utilizes an automated synthesis module (e.g., AllinOne).[16]

  • [18F]Fluoride Trapping: Trap the cyclotron-produced [18F]fluoride on a QMA cartridge.

  • Elution: Elute the [18F]fluoride into the reactor using a mixture of potassium carbonate and Kryptofix 2.2.2.

  • Azeotropic Drying: Dry the [18F]fluoride by azeotropic distillation with acetonitrile.

  • Labeling Reaction: Add a solution of AlCl3 and the NOTA-FAPI-04 precursor in an acetate buffer (pH 4) to the reactor. Heat at 100-120°C for 10-15 minutes.

  • Purification: Pass the reaction mixture through a C18 cartridge to trap the [18F]AlF-NOTA-FAPI-04. Wash the cartridge with water and elute the final product with ethanol.

  • Formulation: Dilute the ethanolic solution with saline for injection.

  • Quality Control: Perform HPLC for radiochemical and chemical purity, gas chromatography for residual solvent analysis, and endotoxin testing.[16]

Preclinical Evaluation in Animal Models
  • Cell Culture: Culture FAP-expressing cancer cell lines (e.g., HT-1080-FAP, U87MG) and control cell lines under standard conditions.[12][17]

  • Animal Model: Establish tumor xenografts by subcutaneously or orthotopically injecting cancer cells into immunocompromised mice (e.g., nude mice).[10][11][18]

  • Radiotracer Administration: Once tumors reach a suitable size (e.g., 100-200 mm³), intravenously inject the radiolabeled this compound tracer.

  • PET/CT Imaging: Perform dynamic or static PET/CT scans at various time points post-injection (e.g., 15, 60, 120 minutes) to assess biodistribution and tumor uptake.[19]

  • Biodistribution Studies: At the end of the imaging study, euthanize the animals and harvest major organs and tumors. Measure the radioactivity in each tissue using a gamma counter to determine the percentage of injected dose per gram (%ID/g).[9]

  • Therapy Studies: For therapeutic efficacy studies, administer therapeutic doses of radiolabeled this compound (e.g., [177Lu]Lu-FAPI-46, [225Ac]Ac-FAPI-46) to tumor-bearing mice.[20] Monitor tumor growth and animal survival over time.

Clinical PET/CT Imaging Protocol
  • Patient Preparation: No special preparation such as fasting is typically required.

  • Radiotracer Injection: Administer an intravenous injection of the radiolabeled FAPI tracer (e.g., 100-200 MBq of [68Ga]Ga-FAPI-46).[1]

  • Uptake Time: The optimal uptake time can vary. For 68Ga-labeled FAPI compounds, imaging is typically performed between 20 and 60 minutes post-injection.[15][19] For 18F-labeled compounds, an uptake time of 30 to 90 minutes is recommended.[15]

  • Image Acquisition: Perform a whole-body PET/CT scan from the vertex to the mid-thigh.

  • Image Analysis: Analyze the images visually and semi-quantitatively by calculating Standardized Uptake Values (SUV) in tumors and normal organs.

Signaling Pathways and Experimental Workflows

FAP-Associated Signaling Pathways

FAP expression and its interaction with the tumor microenvironment are regulated by complex signaling pathways that promote tumor progression.

FAP_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cellular_response Cellular Response TGF-beta TGF-beta FAP FAP TGF-beta->FAP Upregulates IL-1beta IL-1beta IL-1beta->FAP TNF-alpha TNF-alpha TNF-alpha->FAP PI3K PI3K FAP->PI3K Activates STAT3 STAT3 FAP->STAT3 Activates SHH/Gli1 SHH/Gli1 FAP->SHH/Gli1 Activates Ras-ERK Ras-ERK FAP->Ras-ERK Activates ECM Remodeling ECM Remodeling FAP->ECM Remodeling Directly via protease activity AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Migration Migration AKT->Migration STAT3->Migration SHH/Gli1->Proliferation SHH/Gli1->Migration Ras-ERK->Proliferation Invasion Invasion Ras-ERK->Invasion

Caption: FAP-mediated signaling pathways promoting tumorigenesis.

General Theranostic Workflow with this compound

The following diagram illustrates the overarching workflow for the theranostic application of this compound.

FAPI_Theranostic_Workflow cluster_diagnosis Diagnostic Phase cluster_therapy Therapeutic Phase Patient Patient with Solid Tumor Radiolabeling_Dx Radiolabeling ([68Ga]Ga-FAPI-4) Patient->Radiolabeling_Dx PET_CT FAPI PET/CT Imaging Radiolabeling_Dx->PET_CT Staging Tumor Staging & Patient Selection PET_CT->Staging Radiolabeling_Tx Radiolabeling ([177Lu]Lu-FAPI-4) Staging->Radiolabeling_Tx Eligible Patient Treatment Targeted Radionuclide Therapy Radiolabeling_Tx->Treatment Monitoring Treatment Response Monitoring (Follow-up FAPI PET/CT) Treatment->Monitoring Monitoring->Treatment Re-treatment if necessary

Caption: Theranostic workflow for this compound in solid tumor management.

Future Directions

The field of FAPI theranostics is rapidly evolving. Current research focuses on the development of FAPI derivatives with improved tumor retention and pharmacokinetic profiles, such as dimers and tetramers.[10][11][12][21] Additionally, the combination of FAPI-targeted radionuclide therapy with other treatment modalities like immunotherapy and chemotherapy is being explored to enhance therapeutic efficacy.[20] The use of alpha-emitters like Actinium-225 holds promise for delivering highly potent, localized radiation to the tumor microenvironment.[6][20] As more data from large-scale clinical trials become available, FAPI-based theranostics is poised to become a cornerstone of personalized oncology.[22][23]

References

Understanding FAPI-4 Uptake in Different Cancer Types: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a wide variety of tumors.[1][2] This differential expression, with minimal presence in healthy adult tissues, makes FAP an attractive target for both diagnostic imaging and therapeutic applications.[1][3] FAP-inhibitor (FAPI) based radiotracers, such as Gallium-68 labeled FAPI-04 (⁶⁸Ga-FAPI-04), have demonstrated significant promise in positron emission tomography (PET) imaging, often outperforming the current standard, ¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG).[4][5] This technical guide provides an in-depth overview of FAPI-4 uptake across various cancer types, details of experimental protocols, and a look into the underlying signaling pathways.

Quantitative Analysis of this compound Uptake

The uptake of ⁶⁸Ga-FAPI-04, quantified by the maximum standardized uptake value (SUVmax), varies significantly across different cancer types. The following tables summarize the reported SUVmax values from various studies, offering a comparative look at this compound avidity in primary tumors and metastatic lesions.

This compound Uptake in Primary Tumors
Cancer TypeAverage SUVmaxSUVmax RangeReference
Sarcoma>12-[6][7]
Esophageal Cancer>12-[6][7]
Breast Cancer>12-[6][7]
Cholangiocarcinoma>12-[6][7]
Lung Cancer>12-[6][7]
Hepatocellular Carcinoma6-12-[6][7]
Colorectal Cancer6-12-[6][7]
Head and Neck Cancer6-12-[6][7]
Ovarian Cancer6-12-[6][7]
Pancreatic Cancer6-12-[6][7]
Prostate Cancer6-12-[6][7]
Pheochromocytoma<6-[6][7]
Renal Cell Carcinoma<6-[6][7]
Differentiated Thyroid Cancer<6-[6][7]
Adenoid Cystic Carcinoma<6-[6][7]
Gastric Cancer<6-[6][7]
Comparison of this compound and FDG Uptake in Primary Tumors and Metastases

Studies directly comparing ⁶⁸Ga-FAPI-04 and ¹⁸F-FDG PET/CT have highlighted the superior performance of FAPI in many instances.

Cancer TypeLesion TypeFAPI-04 SUVmaxFDG SUVmaxKey FindingsReference
Digestive System Cancers PrimaryHigher Sensitivity (98% vs 73%)Lower SensitivityFAPI-04 PET/CT demonstrated significantly higher sensitivity for primary digestive system cancers, particularly gastric, liver, biliary tract, and pancreatic cancers.[8][8]
Lung Cancer Primary TumorLower TBR (25.3 ± 14.0)Higher TBR (32.1 ± 21.1)FAPI showed lower tumor-to-background ratio (TBR) in primary tumors but higher TBR in metastatic lymph nodes and bone metastases.[5][5]
Metastatic Lymph NodesHigher TBR (7.5 ± 6.6)Lower TBR (5.9 ± 8.6)[5]
Bone MetastasesHigher TBR (8.6 ± 5.4)Lower TBR (4.3 ± 2.3)FAPI-04 PET/CT had higher sensitivity and accuracy for diagnosing bone metastases from lung cancer.[9][9]
Breast Cancer Primary & MetastasesHigher SUVmax in lung and bone metastasesLower SUVmaxFAPI demonstrated higher accuracy in detecting primary tumors and lymph nodes.[4] No significant difference in hepatic metastases.[4][4]
Ovarian Cancer Primary & MetastasesDetected 100% of primary lesions and lymph nodesDetected 78% of primary lesions and 80% of lymph nodesFAPI showed higher lesion-to-background ratios, especially in peritoneal and pleural metastases.[4][4]
Soft Tissue Sarcoma RecurrentHigher SUVmax in Liposarcoma, MSFT, IDCSLower SUVmaxFAPI-04 showed significantly higher uptake in certain sarcoma subtypes.[10][10]
Lower SUVmax in UPS, RMSHigher SUVmaxFDG demonstrated higher uptake in other sarcoma subtypes.[10][10]

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and comparable results in FAPI-PET imaging and FAP expression analysis.

⁶⁸Ga-FAPI-04 PET/CT Imaging Protocol

This protocol outlines the typical procedure for performing a ⁶⁸Ga-FAPI-04 PET/CT scan in a clinical research setting.[11][12]

  • Patient Preparation: No specific patient preparation, such as fasting, is generally required. Patients should be well-hydrated.

  • Radiotracer Administration: A dose of 122-312 MBq of ⁶⁸Ga-FAPI-04 is administered intravenously.[12]

  • Uptake Time: Imaging is typically performed approximately 1 hour after the injection.[11][12]

  • Image Acquisition:

    • A low-dose CT scan is performed for attenuation correction and anatomical localization.

    • The PET scan is acquired from the head to the mid-thigh, with an acquisition time of 2-4 minutes per bed position.

  • Image Analysis: The SUVmax is calculated for regions of interest drawn around tumors and metastatic lesions.

Immunohistochemistry (IHC) Protocol for FAP Detection

This protocol describes the methodology for detecting FAP expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.[13][14]

  • Tissue Preparation: 4-5 µm thick sections are cut from FFPE tissue blocks.

  • Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in a citrate buffer (pH 6.0) at 90-100°C for 20-48 minutes.[13][14]

  • Blocking: Endogenous peroxidase activity is blocked with a 3% hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution.

  • Primary Antibody Incubation: The sections are incubated with a primary monoclonal antibody against FAP (e.g., clone SP325, dilution 1:100) for 60 minutes at 36°C.[13][14]

  • Detection System: A polymer-based detection system with a horseradish peroxidase (HRP) conjugate is applied.

  • Chromogen: The signal is visualized using 3,3'-Diaminobenzidine (DAB) as a chromogen.

  • Counterstaining: The sections are counterstained with hematoxylin.

  • Mounting and Analysis: The stained slides are dehydrated, cleared, and mounted. FAP expression is then semi-quantitatively scored based on the intensity and percentage of stained stromal cells.

Signaling Pathways and Visualizations

FAP plays a multifaceted role in the tumor microenvironment, influencing tumor growth, invasion, and immunosuppression through various signaling pathways.[1][15]

FAP-Mediated Pro-Tumorigenic Signaling

FAP contributes to tumor progression through both its enzymatic and non-enzymatic functions. It can activate several downstream signaling pathways that promote cell proliferation, migration, and invasion.[1][15]

FAP_Signaling FAP-Mediated Pro-Tumorigenic Signaling FAP FAP PI3K_Akt PI3K/Akt Pathway FAP->PI3K_Akt activates SHH_Gli1 SHH/Gli1 Pathway FAP->SHH_Gli1 activates STAT3_CCL2 STAT3-CCL2 Signaling FAP->STAT3_CCL2 activates ECM_Remodeling ECM Remodeling (MMP activation) FAP->ECM_Remodeling promotes Angiogenesis Angiogenesis FAP->Angiogenesis promotes Tumor_Growth Tumor Growth & Proliferation PI3K_Akt->Tumor_Growth SHH_Gli1->Tumor_Growth Immunosuppression Immunosuppression STAT3_CCL2->Immunosuppression Invasion_Metastasis Invasion & Metastasis ECM_Remodeling->Invasion_Metastasis Angiogenesis->Tumor_Growth Immunosuppression->Tumor_Growth

Caption: FAP activates multiple signaling pathways promoting tumor progression.

Experimental Workflow for FAPI-PET Imaging and Analysis

A standardized workflow ensures consistency in patient management and data analysis for clinical trials involving FAPI-PET/CT.

FAPI_PET_Workflow Workflow for FAPI-PET/CT Imaging and Analysis Patient_Recruitment Patient Recruitment (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent FAPI_Injection ⁶⁸Ga-FAPI-04 Injection (122-312 MBq) Informed_Consent->FAPI_Injection Uptake_Phase Uptake Phase (~60 minutes) FAPI_Injection->Uptake_Phase PET_CT_Scan PET/CT Acquisition Uptake_Phase->PET_CT_Scan Image_Reconstruction Image Reconstruction (Attenuation Correction) PET_CT_Scan->Image_Reconstruction Image_Analysis Image Analysis (SUVmax Calculation) Image_Reconstruction->Image_Analysis Reporting Clinical Reporting & Data Archiving Image_Analysis->Reporting

Caption: Standardized workflow for FAPI-PET/CT clinical studies.

Conclusion

This compound PET/CT imaging represents a significant advancement in oncologic imaging, demonstrating high uptake and excellent tumor-to-background contrast across a multitude of cancers. Its ability to visualize the tumor microenvironment provides a valuable tool for diagnosis, staging, and potentially for guiding FAP-targeted therapies. The quantitative data and standardized protocols presented in this guide aim to support researchers and clinicians in the continued exploration and clinical implementation of this promising imaging modality. Further large-scale prospective studies are warranted to fully establish the clinical utility of FAPI-PET in various oncologic settings.[16]

References

FAPI-4: A Technical Guide to Detecting Low-Glycolytic Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of oncological imaging is undergoing a significant transformation, moving beyond glucose metabolism-based techniques to more specific molecular targets within the tumor microenvironment. This is particularly crucial for the detection of low-glycolytic tumors, which are often poorly visualized by the current standard, 18F-Fluorodeoxyglucose Positron Emission Tomography (18F-FDG PET). Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of most epithelial tumors, has emerged as a highly promising diagnostic and theranostic target. This technical guide provides an in-depth overview of FAP inhibitors (FAPIs), with a focus on FAPI-4, for the detection of low-glycolytic malignancies. It details the underlying biological rationale, comparative clinical data, experimental protocols, and the key signaling pathways involved.

Introduction: The Challenge of Imaging Low-Glycolytic Tumors

Many cancers, including certain subtypes of breast cancer (e.g., invasive lobular carcinoma), gastric cancer (e.g., signet-ring cell carcinoma), and pancreatic ductal adenocarcinoma, exhibit inherently low glucose metabolism. This characteristic renders them less conspicuous on 18F-FDG PET/CT, leading to potential underestimation of disease extent and suboptimal treatment planning. The tumor microenvironment, and specifically the abundance of CAFs in these tumors, presents a unique opportunity for targeted imaging.

Fibroblast Activation Protein (FAP) is a type II transmembrane glycoprotein that is minimally expressed in normal adult tissues but is significantly upregulated in the activated fibroblasts of the tumor stroma. This differential expression makes FAP an ideal biomarker for cancer imaging. FAP inhibitors (FAPIs), such as this compound, are quinolone-based molecules that can be radiolabeled with positron emitters (e.g., 68Ga, 18F) for PET imaging. These radiotracers bind with high affinity and specificity to FAP, allowing for high-contrast visualization of tumors, irrespective of their glycolytic activity.

Mechanism of Action of this compound

Radiolabeled this compound targets the enzymatic domain of FAP on the surface of CAFs. As a serine protease inhibitor, this compound binds to the active site of FAP, effectively blocking its enzymatic activity. This targeted binding allows for the accumulation of the radiotracer at the tumor site, enabling visualization via PET imaging. The high density of FAP-expressing CAFs in the stroma of many low-glycolytic tumors provides a strong signal, leading to superior tumor-to-background ratios compared to 18F-FDG.

Quantitative Data: this compound vs. 18F-FDG in Low-Glycolytic Tumors

Multiple studies have demonstrated the superiority of FAPI-based PET over 18F-FDG PET in detecting and staging low-glycolytic cancers. The following tables summarize key quantitative findings from comparative studies.

Table 1: Comparison of 68Ga-FAPI and 18F-FDG PET in Gastric Signet-Ring Cell Carcinoma (GSRCC)

Parameter68Ga-FAPI18F-FDGp-valueReference
Median SUVmax (Primary Tumor) 5.22.20.001[1][2]
Median SUVmax (Lymph Nodes) 6.82.5<0.001[1][2]
Median SUVmax (Metastases) 6.52.4<0.001[1][2]
Detection Rate (Primary Tumor) 73% (16/22)18% (4/22)<0.001[1][2]
Detection Rate (Lymph Node Metastases) 77% (59/77)23% (18/77)<0.001[1][2]
Detection Rate (Distant Metastases) 93% (207/222)39% (86/222)<0.001[1][2]

Table 2: Comparison of 18F-FAPI-04 and 18F-FDG PET/CT in Pancreatic Ductal Adenocarcinoma (PDAC)

Parameter18F-FAPI-0418F-FDGp-valueReference
Mean SUVmax (Primary Tumor) 15.658.00<0.0001[3]
Mean T/B Ratio (Primary Tumor) 10.632.87<0.0001[3]
Median SUVmax (Lymph Node Metastasis) 3.562.30<0.0001[3]
Mean T/B Ratio (Lymph Node Metastasis) 2.901.43<0.0001[3]
Mean T/B Ratio (Liver Metastasis) 6.113.100.002[3]
Detection Rate (Primary Tumor) 100% (62/62)98.4% (61/62)-[3]

Table 3: Comparison of 68Ga-FAPI and 18F-FDG PET/CT in Invasive Lobular Breast Carcinoma (ILC)

Parameter68Ga-FAPI18F-FDGp-valueReference
Tumoral Activity (Higher in) 68Ga-FAPI18F-FDG<0.001[4][5]
Tumor-to-Background Ratio (Higher in) 68Ga-FAPI18F-FDG<0.001[4][5]
Detection of Axillary Lymph Node Metastases (More Frequent) 68Ga-FAPI18F-FDG0.012[4][5]
Identification of Additional Lesions Identified more bone and liver metastases--[4][5]

Experimental Protocols

The following provides a generalized experimental protocol for performing FAPI-PET/CT imaging in a clinical research setting. Specific parameters may vary based on the FAPI tracer used (e.g., 68Ga-FAPI-04, 18F-FAPI-74) and institutional guidelines.

Patient Preparation
  • Fasting: Unlike 18F-FDG PET, fasting is generally not required for FAPI PET imaging as glucose metabolism does not influence tracer uptake.[6]

  • Hydration: Patients should be well-hydrated to facilitate the clearance of the radiotracer.[6]

  • Medications: No specific medication adjustments are typically necessary.

  • Exercise: Strenuous exercise does not need to be avoided prior to the scan.[6]

Radiotracer Administration
  • Radiopharmaceutical: 68Ga-FAPI-04 is a commonly used FAPI tracer.

  • Dose: The administered activity typically ranges from 122 to 312 MBq for 68Ga-FAPI-04, injected intravenously.[7]

  • Injection: A slow intravenous injection is recommended.

PET/CT Imaging
  • Uptake Time: Imaging is typically performed 60 minutes post-injection.[8][9] Shorter uptake times have been explored for some FAPI tracers.

  • Scanner: A standard PET/CT scanner is used.

  • Acquisition: Whole-body scans are typically acquired from the vertex to the mid-thigh.

  • CT for Attenuation Correction: A low-dose CT scan is performed for attenuation correction and anatomical localization.

Signaling Pathways and Visualizations

The expression and activity of FAP in CAFs are involved in several signaling pathways that promote tumor growth, invasion, and immunosuppression. Understanding these pathways is crucial for the development of FAP-targeted therapies.

FAP-Mediated Immunosuppression

FAP expression on CAFs can trigger an inflammatory phenotype through the STAT3 signaling pathway. This leads to the production of chemokines such as CCL2, which recruits myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment, thereby suppressing the anti-tumor immune response.

FAP_Signaling_Pathway cluster_CAF Cancer-Associated Fibroblast (CAF) cluster_TME Tumor Microenvironment (TME) FAP FAP uPAR uPAR FAP->uPAR activates FAK FAK uPAR->FAK Src Src FAK->Src JAK2 JAK2 Src->JAK2 STAT3 STAT3 JAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation CCL2 CCL2 (Chemokine) pSTAT3->CCL2 upregulates transcription MDSC Myeloid-Derived Suppressor Cell (MDSC) CCL2->MDSC recruits ImmuneSuppression Immunosuppression MDSC->ImmuneSuppression promotes

Caption: FAP-STAT3-CCL2 signaling pathway in CAFs leading to immunosuppression.

This compound Mechanism of Action

The radiolabeled this compound tracer targets FAP on CAFs within the tumor stroma, leading to signal accumulation that can be detected by PET imaging.

FAPI4_Mechanism cluster_Systemic Systemic Circulation cluster_TME Tumor Microenvironment cluster_CAF Cancer-Associated Fibroblast (CAF) FAPI4 Radiolabeled this compound FAP FAP FAPI4->FAP binds with high affinity PET PET Scanner FAP->PET emits positrons TumorCell Tumor Cell (Low-Glycolytic) Signal High-Contrast Tumor Signal PET->Signal detects

Caption: Mechanism of this compound for PET imaging of the tumor microenvironment.

Experimental Workflow for Comparative Imaging Study

A typical clinical study comparing FAPI-PET and FDG-PET would involve a structured workflow to ensure accurate and comparable data collection.

Experimental_Workflow Patient Patient with Low-Glycolytic Tumor FDG_PET 18F-FDG PET/CT Patient->FDG_PET FAPI_PET 68Ga-FAPI-4 PET/CT Patient->FAPI_PET Imaging Image Acquisition and Analysis FDG_PET->Imaging FAPI_PET->Imaging Data Comparative Data (SUVmax, Detection Rate) Imaging->Data Conclusion Conclusion on Diagnostic Efficacy Data->Conclusion

Caption: Generalized workflow for a comparative FAPI-PET and FDG-PET study.

Conclusion and Future Directions

This compound and other FAP-targeted radiotracers represent a paradigm shift in the imaging of low-glycolytic tumors. The robust quantitative data consistently demonstrates their superiority over 18F-FDG in terms of tracer uptake and lesion detection in cancers such as pancreatic, specific gastric, and lobular breast cancers. The ability to visualize the tumor stroma provides a more comprehensive assessment of the disease, with significant implications for staging, treatment planning, and response assessment.

Future research will focus on the development of FAPI tracers with improved pharmacokinetics, the expansion of their application to a wider range of low-glycolytic malignancies, and their integration into theranostic approaches, where the diagnostic FAP-targeted agent is paired with a therapeutic radionuclide to deliver targeted radiation to the tumor microenvironment. The continued exploration of FAP-targeted imaging and therapy holds immense promise for improving outcomes for patients with these challenging cancers.

References

Methodological & Application

Application Notes and Protocols for the Automated Synthesis of [68Ga]Ga-FAPI-4 for Clinical Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibroblast Activation Protein (FAP) is a promising target for cancer diagnosis and therapy due to its overexpression in the stroma of various cancers. [68Ga]Ga-FAPI-4, a quinoline-based FAP inhibitor, has demonstrated high tumor-to-background ratios in PET imaging. For clinical applications, a standardized, automated, and GMP-compliant synthesis is crucial to ensure product quality, safety, and radiation protection.[1][2] These application notes provide a detailed overview of the automated synthesis of [68Ga]Ga-FAPI-4, including comparative data from different synthesis modules, a comprehensive experimental protocol, and quality control procedures.

Data Presentation: Comparison of Automated Synthesis Parameters

The following tables summarize key quantitative data from published studies on the automated synthesis of [68Ga]Ga-FAPI-4 and its closely related analogue, [68Ga]Ga-FAPI-46, which exhibits similar labeling chemistry.

Table 1: Automated Synthesis Parameters for [68Ga]Ga-FAPI-4 and Analogues

Synthesis ModulePrecursor Amount (µg)Radiolabeling Time (min)Radiolabeling Temperature (°C)Decay-Corrected RCY (%)Radiochemical Purity (RCP) (%)Reference
iQS Fluidic Labeling ModuleNot Specified~25 (total)Not Specified78.44 ± 3.83>95[2]
EZ Modular-Lab Standard30Not SpecifiedNot Specified85.5 ± 1.4>98[3]
GAIA® Synthesizer (FAPI-46)5025.1 (total)Not SpecifiedNot Specified>95[4]
iPHASE MultiSyn (FAPI-46)Not Specified25Not Specified89.8 ± 4.8Not Specified[5]
Scintomics GRP (FAPI-46)20109567.7599.76[6]
Trasis EasyOne / Synthra GaSyNot Specified12 (total)90~92.5>99.5[7][8]
Modular Lab PharmTracer (MLPT) / eazy (ML eazy) (FAPI-46)50Not Specified95Not SpecifiedNot Specified[9]

Table 2: Quality Control Specifications for [68Ga]Ga-FAPI-4

ParameterSpecificationMethodReference
AppearanceClear, colorless solutionVisual Inspection[2]
pH4.0 - 4.5pH meter/strips[10]
Radiochemical Purity (RCP)≥ 95%Radio-HPLC, Radio-TLC[2][4]
Radionuclidic PurityConforms to 68Ge breakthrough specificationsAs per pharmacopeia[2]
SterilitySterileDirect inoculation or membrane filtration[2]
Bacterial Endotoxins< 0.125 EU/mLGel-clot BET assay[1]
Residual SolventsWithin pharmacopeial limitsGas Chromatography[2]
In-vitro StabilityStable for at least 4 hours post-radiolabelingRadio-HPLC[1]

Experimental Protocols

This section outlines a generalized, detailed methodology for the automated synthesis of [68Ga]Ga-FAPI-4 on a cassette-based synthesis module. The protocol is a composite based on common steps described in the literature.[1][6][7][9]

Pre-Synthesis Preparation
  • Cassette and Reagent Kit Preparation:

    • Aseptically assemble a sterile, single-use cassette and reagent kit according to the synthesizer manufacturer's instructions.

    • The reagent kit typically includes:

      • A vial containing the FAPI-4 precursor (e.g., 20-50 µg).

      • A buffer vial (e.g., sodium acetate or HEPES).[6][11]

      • A solid-phase extraction (SPE) cartridge (e.g., C18) for purification.

      • A sterile filter (0.22 µm) for final product sterilization.

      • Saline for final formulation.

      • Ethanol for SPE cartridge elution.

  • Synthesizer Setup:

    • Install the prepared cassette into the automated synthesizer.

    • Perform system checks (e.g., leak tests) as prompted by the synthesizer software.

    • Connect the 68Ge/68Ga generator outlet to the designated port on the cassette.

    • Place a sterile, evacuated collection vial in the product collection shield.

Automated Synthesis Workflow

The following steps are typically executed automatically by the synthesizer software.

  • 68Ga Elution and Trapping:

    • The 68Ge/68Ga generator is eluted with 0.1 N HCl.

    • The [68Ga]GaCl3 eluate is passed through a cation exchange cartridge to trap the 68Ga3+. This step concentrates the activity and removes metallic impurities.[9]

  • Elution of 68Ga into Reactor:

    • The trapped 68Ga3+ is eluted from the cation exchange cartridge into the reaction vessel using a small volume of an appropriate eluent (e.g., acidified NaCl solution).[12]

  • Radiolabeling Reaction:

    • The buffered this compound precursor solution is added to the reaction vessel containing the [68Ga]GaCl3.

    • The reaction mixture is heated to 90-95°C for 5-10 minutes to facilitate the chelation of 68Ga by the DOTA moiety of this compound.[6][8][13]

  • Purification:

    • After cooling, the reaction mixture is passed through an SPE cartridge (e.g., C18). The [68Ga]Ga-FAPI-4 is retained on the cartridge, while unreacted hydrophilic impurities and free 68Ga pass through to waste.

    • The cartridge is washed with sterile water or saline to remove any remaining impurities.

  • Final Formulation:

    • The purified [68Ga]Ga-FAPI-4 is eluted from the SPE cartridge with a small volume of ethanol, followed by sterile saline.[13]

    • The solution is passed through a 0.22 µm sterile filter into the final product vial.

    • The final product is diluted with additional saline to the desired radioactive concentration.

Post-Synthesis Quality Control

A comprehensive quality control regimen is mandatory to ensure the final product is safe for clinical use.[2][4]

  • Appearance and pH:

    • Visually inspect the final product for any particulate matter.

    • Measure the pH of the solution using a calibrated pH meter or pH-indicator strips.

  • Radiochemical Purity (RCP):

    • Radio-HPLC: A reverse-phase high-performance liquid chromatography system equipped with a radioactivity detector is the gold standard for determining RCP. It separates [68Ga]Ga-FAPI-4 from radiochemical impurities.[4]

    • Radio-TLC: Instant thin-layer chromatography can be used as a rapid quality control check. For example, using a specific mobile phase, free 68Ga will remain at the origin (Rf 0.0-0.2) while [68Ga]Ga-FAPI-4 will migrate with the solvent front (Rf 0.8-1.0).[4]

  • Sterility and Endotoxin Testing:

    • A sample of the final product should be sent for sterility testing according to pharmacopeial methods.

    • Bacterial endotoxin levels must be quantified using a Limulus Amebocyte Lysate (LAL) test, such as the gel-clot method.[1]

Mandatory Visualizations

Automated Synthesis Workflow Diagram

G cluster_0 Pre-Synthesis Setup cluster_1 Automated Synthesis cluster_2 Post-Synthesis A Prepare Cassette & Reagents B Install Cassette A->B C Connect 68Ge/68Ga Generator B->C D Elute 68Ga from Generator E Trap 68Ga on Cation Exchange Cartridge D->E F Elute 68Ga to Reactor E->F G Add this compound Precursor & Buffer F->G H Heat Reaction Mixture (90-95°C, 5-10 min) G->H I Purify on C18 SPE Cartridge H->I J Elute Product with EtOH/Saline I->J K Sterile Filtration (0.22 µm) J->K L Collect Final Product K->L M Quality Control Testing L->M N Dispense for Clinical Use M->N

Caption: Automated synthesis workflow for [68Ga]Ga-FAPI-4.

Quality Control Logical Flow Diagram

QC_Flow cluster_release Tests for Product Release cluster_retrospective Retrospective Tests Start Final [68Ga]Ga-FAPI-4 Product Appearance Visual Inspection (Clear & Colorless) Start->Appearance pH pH Measurement (4.0 - 4.5) Start->pH RCP Radiochemical Purity (RCP) (≥95%) Start->RCP Sterility Sterility Test (Sterile) Start->Sterility Endotoxins Bacterial Endotoxins (<0.125 EU/mL) Start->Endotoxins Release Release for Clinical Use Appearance->Release Pass Fail Reject Batch Appearance->Fail Fail pH->Release Pass pH->Fail Fail RCP->Release Pass RCP->Fail Fail

Caption: Quality control workflow for clinical release of [68Ga]Ga-FAPI-4.

References

Application Notes and Protocols for [18F]AlF-NOTA-FAPI-4 Synthesis for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and quality control of [18F]AlF-NOTA-FAPI-4, a promising radiotracer for Positron Emission Tomography (PET) imaging of Fibroblast Activation Protein (FAP). FAP is overexpressed in the stroma of a wide variety of cancers, making it an attractive target for diagnostic imaging and targeted radiotherapy. [18F]AlF-NOTA-FAPI-4 offers the advantages of the chelator-based radiolabeling method with the favorable properties of fluorine-18, such as its longer half-life compared to Gallium-68, allowing for centralized production and distribution.[1][2][3]

Overview and Data Presentation

The automated synthesis of [18F]AlF-NOTA-FAPI-4 provides a reliable and efficient method for producing this radiotracer with high radiochemical yield and purity.[1][2] The following tables summarize the key quantitative data from published studies.

Table 1: Radiosynthesis Parameters for [18F]AlF-NOTA-FAPI-4

ParameterValueReference
Synthesis MethodAutomated (AllinOne module)[1][2][4]
Synthesis Time~25 - 35 minutes[1][4][5]
Radiochemical Yield (decay-corrected)25.2 ± 1.9% to 26.4 ± 1.5%[1][4][5]
Final Radioactivity9.095 ± 0.587 GBq[1][2]

Table 2: Quality Control Specifications for [18F]AlF-NOTA-FAPI-4

ParameterSpecificationReference
AppearanceColorless, transparent solution[4][6]
pH7.0 - 7.5[4][6]
Radiochemical Purity (at end of synthesis)> 99.0%[4][6]
Radiochemical Purity (after 6 hours)> 98.0%[4][6]
Specific Activity46.11 ± 3.07 to 49.41 ± 3.19 GBq/µmol[4][5]

Table 3: In Vivo Performance of [18F]AlF-NOTA-FAPI-4

ParameterFindingReference
Biodistribution in MiceHigh uptake in tumors, biliary system, and bladder. Low uptake in background tissues and bone.[1][2][4]
Tumor-to-Background Ratio (TBR) in Patient (Liver Metastases)8.44 ([18F]AlF-NOTA-FAPI-4) vs. 2.55 (18F-FDG)[2][4]
Detection of Metastatic Lesions (Advanced Lung Cancer)[18F]AlF-NOTA-FAPI-4 detected more metastatic lesions than 18F-FDG (44 vs. 37).[7]
Diagnostic Sensitivity (Gastrointestinal Cancers, Primary Tumor)97.7% ([18F]AlF-NOTA-FAPI-4) vs. 72.7% (18F-FDG)[8]

Experimental Protocols

Automated Synthesis of [18F]AlF-NOTA-FAPI-4

This protocol describes the automated synthesis of [18F]AlF-NOTA-FAPI-4 using an AllinOne synthesis module.[1][2]

Materials:

  • [18F]Fluoride produced from a cyclotron

  • NOTA-FAPI-04 precursor (0.15 mg)

  • Aluminum chloride (AlCl₃) (0.01 mg)

  • Acetate buffer (4.0 mL, pH 4)

  • Ascorbic acid

  • Sep-Pak Light QMA cartridge

  • C18 cartridge for purification

  • Sterile water for injection

  • Ethanol

  • AllinOne synthesis module

Procedure:

  • [18F]Fluoride Trapping: Transfer the cyclotron-produced [18F]fluoride to the AllinOne synthesis module and trap it on a QMA cartridge.

  • Elution: Elute the [18F]fluoride from the QMA cartridge.

  • Complexation: In the reactor, mix the eluted [18F]fluoride with aluminum chloride in acetate buffer (pH 4) to form the [18F]AlF complex.

  • Radiolabeling: Add the NOTA-FAPI-04 precursor to the reactor containing the [18F]AlF complex. Heat the reaction mixture.

  • Purification: After the reaction, purify the crude product using a C18 cartridge to remove unreacted [18F]fluoride and other impurities.

  • Formulation: Elute the purified [18F]AlF-NOTA-FAPI-4 from the C18 cartridge with ethanol and formulate it in a sterile solution for injection. Add ascorbic acid to prevent radiolysis.[1]

  • Sterile Filtration: Pass the final product through a 0.22 µm sterile filter into a sterile vial.

Quality Control

Quality control is essential to ensure the safety and efficacy of the radiotracer.

Procedure:

  • Appearance: Visually inspect the final product for color and clarity.

  • pH: Measure the pH of the final solution using a calibrated pH meter.

  • Radiochemical Purity: Determine the radiochemical purity using high-performance liquid chromatography (HPLC) equipped with a radioactive detector.[1][4]

  • Specific Activity: Calculate the specific activity by dividing the total radioactivity by the total mass of the FAPI-4 compound.

In Vivo PET/CT Imaging

This protocol outlines the procedure for preclinical and clinical PET/CT imaging with [18F]AlF-NOTA-FAPI-4.

Animal Imaging (Mouse Model):

  • Anesthetize the tumor-bearing mice (e.g., 4T1 breast cancer model) and normal mice.[1][2][4]

  • Intravenously inject [18F]AlF-NOTA-FAPI-4.

  • Perform whole-body PET/CT scans at specified time points post-injection to determine the biodistribution of the tracer.[1][2][4]

Patient Imaging:

  • Obtain informed consent from the patient.[1]

  • Intravenously infuse [18F]AlF-NOTA-FAPI-4 (e.g., 296 MBq or 8 mCi) over 2 minutes.[1]

  • Perform whole-body PET/CT imaging approximately 1 hour after administration.[1]

  • Acquire PET data in 3D mode, followed by a low-dose CT scan for attenuation correction.[1]

  • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).[1]

Visualizations

Radiosynthesis_Workflow Automated Synthesis Workflow of [18F]AlF-NOTA-FAPI-4 cluster_cyclotron Cyclotron Production cluster_synthesis Automated Synthesis Module cluster_qc Quality Control F18_Production [18F]Fluoride Production QMA_Trapping [18F]F- Trapping on QMA Cartridge F18_Production->QMA_Trapping Transfer Elution Elution of [18F]F- QMA_Trapping->Elution Complexation Formation of [18F]AlF Complex (with AlCl3, Acetate Buffer pH 4) Elution->Complexation Radiolabeling Radiolabeling with NOTA-FAPI-04 Precursor Complexation->Radiolabeling Purification C18 Cartridge Purification Radiolabeling->Purification Formulation Formulation with Ascorbic Acid Purification->Formulation Sterile_Filtration 0.22 µm Sterile Filtration Formulation->Sterile_Filtration Final_Product [18F]AlF-NOTA-FAPI-4 Final Product Sterile_Filtration->Final_Product QC_Tests Appearance pH Radiochemical Purity (HPLC) Specific Activity Final_Product->QC_Tests FAPI_Uptake_Pathway Proposed Mechanism of FAPI Uptake in Cancer Cells cluster_tme Tumor Microenvironment cluster_imaging PET Imaging CAF Cancer-Associated Fibroblast (CAF) PET_Signal PET Signal Detection CAF->PET_Signal Accumulation of [18F] leads to FAP Fibroblast Activation Protein (FAP) (on CAF surface) FAP->CAF Internalization (proposed) FAPI4 [18F]AlF-NOTA-FAPI-4 FAPI4->FAP Preclinical_Evaluation_Workflow Preclinical and Clinical Evaluation Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation Synthesis [18F]AlF-NOTA-FAPI-4 Synthesis & QC In_Vitro In Vitro Studies (e.g., Cell Binding Assays) Synthesis->In_Vitro In_Vivo_Animal In Vivo Animal Studies (Biodistribution, PET/CT) Synthesis->In_Vivo_Animal Patient_Imaging Patient PET/CT Imaging In_Vivo_Animal->Patient_Imaging Translation to Clinic Data_Analysis Image Analysis (TBR, SUV, etc.) Patient_Imaging->Data_Analysis Comparison Comparison with Standard Tracers (e.g., 18F-FDG) Data_Analysis->Comparison

References

Application Notes and Protocols: Quality Control of Radiolabeled FAPI-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quality control of radiolabeled Fibroblast Activation Protein Inhibitor (FAPI)-4, a promising theranostic agent for various cancers. Adherence to these procedures is critical to ensure the safety, efficacy, and reproducibility of clinical and preclinical studies.

Overview of Quality Control Procedures

The quality control of radiolabeled FAPI-4, typically labeled with Gallium-68 (⁶⁸Ga) for PET imaging, involves a series of tests to confirm its identity, purity, and safety for parenteral administration. These tests are designed to meet standards outlined in pharmacopeias and regulatory guidelines for radiopharmaceuticals.

A generalized workflow for the quality control of ⁶⁸Ga-FAPI-4 is depicted below.

QC_Workflow cluster_synthesis Radiolabeling cluster_qc Quality Control Testing cluster_release Product Release start Automated or Manual Radiolabeling of this compound with ⁶⁸Ga visual_inspection Visual Inspection (Clarity, Color, Particulates) start->visual_inspection Final Product ph_measurement pH Measurement visual_inspection->ph_measurement radionuclide_id Radionuclide Identity and Purity (Gamma Spectroscopy) ph_measurement->radionuclide_id rcp_hplc Radiochemical Purity (HPLC) radionuclide_id->rcp_hplc rcp_tlc Radiochemical Purity (TLC) rcp_hplc->rcp_tlc sterility Sterility Test rcp_tlc->sterility endotoxin Bacterial Endotoxin Test sterility->endotoxin release Release for Clinical/ Preclinical Use endotoxin->release If all specifications are met

Caption: Experimental workflow for the quality control of radiolabeled this compound.

Physicochemical and Radiochemical Analysis

Visual Inspection

Protocol:

  • Visually inspect the final product vial behind a leaded glass shield.

  • The solution should be clear, colorless, and free of any visible particulate matter.

pH Measurement

Protocol:

  • Withdraw a small aliquot (approximately 10 µL) of the final product.

  • Spot the aliquot onto a pH-indicator strip.

  • Compare the color change to the reference chart to determine the pH.

  • The pH should be within the acceptable range for intravenous injection, typically between 4.5 and 8.5. For some specific formulations of [¹⁸F]AlF-NOTA-FAPI-04, the pH value should be between 7.0 and 7.5[1][2].

Radionuclide Identity and Purity

Protocol:

  • Radionuclide Identity:

    • Acquire a gamma-ray spectrum of the ⁶⁸Ga-FAPI-4 solution using a gamma spectrometer.

    • Confirm the presence of the characteristic 511 keV photopeak for positron emitters like ⁶⁸Ga.

    • Determine the half-life of the radionuclide by taking measurements at different time points and confirm it corresponds to that of ⁶⁸Ga (approximately 68 minutes).

  • Radionuclidic Purity (⁶⁸Ge Breakthrough):

    • The European Pharmacopoeia recommends gamma-ray spectrometry to determine and quantify impurities[3].

    • Allow the ⁶⁸Ga to decay for at least 24 hours.

    • Measure the sample in a gamma spectrometer to detect any long-lived radionuclidic impurities, primarily ⁶⁸Ge.

    • The amount of ⁶⁸Ge should not exceed 0.001% of the total radioactivity[3].

Radiochemical Purity

Radiochemical purity is a critical parameter to ensure that the radioactivity is associated with the intended molecule (this compound) and not with impurities like free ⁶⁸Ga or colloidal ⁶⁸Ga. This is typically assessed by High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

2.4.1. High-Performance Liquid Chromatography (HPLC)

Protocol:

  • System: An HPLC system equipped with a UV/Vis detector and a radioactivity detector is required[1][4].

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used[1][4].

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A common gradient is a linear gradient from 5% B to 50% B over 10 minutes, followed by a return to initial conditions[5]. Another example is a gradient from 8% A to 35% A over 30 minutes[1][4].

  • Flow Rate: A typical flow rate is 1 mL/min[1][4].

  • Injection Volume: 20 µL.

  • Detection:

    • UV/Vis detector set at 220 nm to detect the non-radiolabeled this compound precursor[1][4].

    • Radioactivity detector to measure the distribution of radioactivity.

  • Analysis:

    • Identify the peaks in the radiochromatogram. The peak corresponding to ⁶⁸Ga-FAPI-4 will have a specific retention time (e.g., around 12 minutes in one reported method for a similar compound)[1][4]. Free ⁶⁸Ga will elute at a much earlier retention time.

    • Calculate the radiochemical purity by integrating the area under the peaks in the radiochromatogram. The radiochemical purity is the percentage of the total radioactivity that corresponds to the ⁶⁸Ga-FAPI-4 peak.

2.4.2. Thin-Layer Chromatography (TLC)

Protocol:

  • Stationary Phase: iTLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips are commonly used.

  • Mobile Phase: A solution of ammonium acetate (77 g/L) and methanol (50:50 v/v) can be used[6].

  • Procedure:

    • Spot a small amount of the radiolabeled this compound solution onto the iTLC-SG strip.

    • Develop the chromatogram by placing the strip in a chamber containing the mobile phase.

    • Allow the solvent front to travel up the strip.

    • Remove the strip and let it dry.

  • Analysis:

    • Scan the strip using a radio-TLC scanner.

    • Determine the distribution of radioactivity. Colloidal ⁶⁸Ga species are expected to remain at the origin (Rf < 0.1), while ⁶⁸Ga-FAPI-46 has been reported to move with the solvent front (Rf > 0.5)[6].

    • Calculate the radiochemical purity based on the percentage of radioactivity at the expected Rf value for ⁶⁸Ga-FAPI-4.

Table 1: Summary of Radiochemical Purity Specifications

ParameterMethodSpecificationReference
Radiochemical PurityHPLC≥ 95%[7]
Radiochemical PurityTLC≥ 95%[8]
Free ⁶⁸GaHPLC/TLC< 5%[9]
Colloidal ⁶⁸GaTLC< 2%[9]

Biological Safety Testing

Sterility Testing

Protocol:

  • Aseptically transfer a sample of the final product to two types of sterile culture media:

    • Tryptic Soy Broth (TSB) for the detection of bacteria.

    • Fluid Thioglycollate Medium (FTM) for the detection of anaerobic bacteria and fungi.

  • Incubate the media at appropriate temperatures (e.g., 20-25°C for TSB and 30-35°C for FTM) for a specified period (typically 14 days).

  • Visually inspect the media for any signs of microbial growth (turbidity).

  • The test is considered passed if no microbial growth is observed.

  • Due to the short half-life of ⁶⁸Ga, sterility testing is often performed retrospectively. Therefore, process validation and aseptic techniques are crucial.

Bacterial Endotoxin Test (BET)

Protocol:

  • The Limulus Amebocyte Lysate (LAL) test is the standard method for detecting bacterial endotoxins. Both gel-clot and photometric methods can be used[10].

  • Prepare the sample and positive/negative controls according to the LAL manufacturer's instructions.

  • Incubate the mixture of the sample and LAL reagent at 37°C for a specified time.

  • Observe for the formation of a gel clot (gel-clot method) or a change in turbidity/color (photometric methods).

  • The endotoxin level must be below the established limit for parenteral drugs, which is typically expressed in Endotoxin Units (EU) per milliliter (mL) or per patient dose. For [¹⁸F]AlF-NOTA-FAPI-04, the endotoxin concentration should be below 17.5 EU/mL[9].

Table 2: Summary of Biological Safety Specifications

ParameterMethodSpecificationReference
SterilityUSP/Ph. Eur.No microbial growth[10][11]
Bacterial EndotoxinsLAL Test< 17.5 EU/mL[8][9]

This compound Mechanism of Action

Fibroblast Activation Protein (FAP) is a serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many cancers, while its expression in healthy adult tissues is low[12]. FAP plays a role in tumor progression, invasion, and metastasis through its influence on downstream signaling pathways. This compound, as an inhibitor, binds to FAP and can be radiolabeled for imaging or therapeutic purposes. The binding of FAPI to FAP can suppress FAP activity and modulate downstream signaling pathways such as the PI3K/AKT and Ras/ERK pathways, thereby inhibiting tumor cell proliferation, migration, and invasion[12].

FAPI_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus fap FAP pi3k PI3K fap->pi3k Activates ras Ras fap->ras Activates fapi Radiolabeled this compound fapi->fap Inhibition akt AKT pi3k->akt proliferation Cell Proliferation akt->proliferation migration Cell Migration akt->migration invasion Cell Invasion akt->invasion erk ERK ras->erk erk->proliferation erk->migration erk->invasion

Caption: this compound signaling pathway inhibition.

Conclusion

The quality control procedures outlined in these application notes are essential for ensuring the production of high-quality radiolabeled this compound for clinical and research applications. Meticulous adherence to these protocols will contribute to the safety of patients and the reliability of scientific data. It is recommended that each laboratory validates these methods according to their specific equipment and regulatory requirements.

References

Revolutionizing Pancreatic Cancer Imaging: FAPI-4 PET/CT in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in oncology.

Introduction: Fibroblast Activation Protein (FAP) is a promising theranostic target due to its high expression on cancer-associated fibroblasts (CAFs) within the tumor stroma of various cancers, including pancreatic ductal adenocarcinoma (PDAC), while being largely absent in normal adult tissues.[1][2] This differential expression provides a unique window for targeted imaging and therapy. Quinoline-based PET tracers that act as FAP inhibitors (FAPI) have demonstrated significant potential in both preclinical and clinical settings.[3] This document outlines the application and protocol for utilizing FAPI-4 Positron Emission Tomography/Computed Tomography (PET/CT) in preclinical pancreatic cancer models, offering superior tumor visualization and specificity compared to the standard radiotracer, [18F]FDG.[4][5][6]

Experimental Protocols

Patient-Derived Orthotopic Xenograft (PDOX) Model Establishment

This protocol describes the establishment of a clinically relevant pancreatic cancer mouse model that closely mimics human tumor microenvironments.

Materials:

  • Fresh patient-derived pancreatic adenocarcinoma (PDAC) tissue

  • Matrigel

  • Nude mice (e.g., BALB/c nude)

  • Surgical instruments

  • Anesthesia (e.g., 2% isoflurane)

  • Routine disinfectants

Procedure:

  • Obtain fresh PDAC specimens from consenting patients.

  • Harvest tumors from previously established xenografts when the volume reaches 400–600 mm³.

  • Under sterile conditions, cut the tumor tissue into 1 mm³ blocks.

  • Anesthetize the nude mouse using 2% isoflurane.

  • Perform routine disinfection of the surgical area in a left lateral decubitus position.

  • Mix the tumor tissue block with Matrigel.

  • Surgically transplant the tissue block into the pancreatic vascular bed of the mouse to establish an orthotopic xenograft model.[4]

  • Monitor tumor growth using methods such as B-mode ultrasound.

This compound PET/CT Imaging Protocol

This protocol details the procedure for performing this compound PET/CT imaging on the established pancreatic cancer models.

Materials:

  • [68Ga]Ga-FAPI-4 or [18F]F-FAPI-4 radiotracer

  • Anesthesia (e.g., isoflurane)

  • Nano-PET/CT system

  • Image analysis software (e.g., Nucline nanoScan)

Procedure:

  • Fast the tumor-bearing mice for 4-8 hours before imaging.

  • Anesthetize the mouse using isoflurane.

  • Intravenously inject 3.7–7.4 MBq of [68Ga]-labeled FAPI-04.[4]

  • Position the mouse in the nano-PET/CT scanner.

  • Perform static PET/CT scans at multiple time points post-injection, such as 15, 30, 60, 120, and 180 minutes, to assess tracer biodistribution and tumor uptake.[4] A 60-minute post-injection time point is often suitable for achieving a high tumor-to-background ratio.[7]

  • Reconstruct PET images using a standard method like ordered-subset expectation maximization (OSEM).

  • Process and analyze the PET/CT images using appropriate software.

Quantitative Image Analysis

Procedure:

  • Draw three-dimensional volumes of interest (VOIs) around the tumor and other organs of interest on the co-registered PET/CT images.

  • Calculate the radioactivity uptake per gram of tissue as a percentage of the total injected dose (%ID/g).[4]

  • Calculate the maximum standardized uptake value (SUVmax) for the tumor and other tissues.

  • Determine tumor-to-background ratios (T/B), such as the tumor-to-muscle (T/M) ratio, for assessing image contrast.

Data Presentation

The following tables summarize quantitative data from a preclinical study comparing [68Ga]FAPI-04 and [18F]FDG PET/CT in a patient-derived orthotopic xenograft model of pancreatic adenocarcinoma.[4]

Table 1: Biodistribution of [68Ga]FAPI-04 vs. [18F]FDG in PDOX Models (%ID/g)

Organ[18F]FDG (Average %ID/g)[68Ga]FAPI-04 (Average %ID/g)P-value
Tumor5.617.63> 0.05
Brain11.331.33< 0.001
Heart14.170.63< 0.001
Lungs16.330.40< 0.001
Liver3.850.13< 0.001
Kidney7.892.13< 0.01
Muscle3.340.87< 0.05

Data adapted from a study using a patient-derived orthotopic xenograft (PDOX) model of pancreatic adenocarcinoma.[4]

Table 2: Tumor-to-Muscle (T/M) Ratios

TracerT/M Ratio Range
[18F]FDG3.42–5.08
[68Ga]FAPI-046.43–8.66

Data indicates a higher tumor-to-muscle contrast with [68Ga]FAPI-04.[6]

Visualizations

FAP_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Imaging PET Imaging Tumor_Cell Pancreatic Tumor Cell TGF_beta TGF-β Tumor_Cell->TGF_beta secretes CAF Cancer-Associated Fibroblast (CAF) FAP Fibroblast Activation Protein (FAP) CAF->FAP expresses FAPI_Tracer [68Ga]this compound (PET Tracer) FAPI_Tracer->FAP binds to PET_Signal High PET Signal (Tumor Visualization) TGF_beta->CAF activates FAP->PET_Signal generates

Caption: FAP expression and FAPI-PET imaging mechanism.

Experimental_Workflow Start Start Establish_Model Establish Patient-Derived Orthotopic Xenograft (PDOX) Pancreatic Cancer Model Start->Establish_Model Tumor_Growth Monitor Tumor Growth (e.g., Ultrasound) Establish_Model->Tumor_Growth Tracer_Injection Intravenously Inject [68Ga]this compound Tracer (3.7-7.4 MBq) Tumor_Growth->Tracer_Injection PET_CT_Scan Perform Dynamic or Static PET/CT Scans (15-180 min post-injection) Tracer_Injection->PET_CT_Scan Image_Analysis Quantitative Image Analysis (%ID/g, SUVmax, T/B Ratios) PET_CT_Scan->Image_Analysis Data_Interpretation Data Interpretation and Comparison with [18F]FDG Image_Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: this compound PET/CT experimental workflow.

References

Application Notes and Protocols for Biodistribution and Dosimetry Studies of FAPI-4 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biodistribution and dosimetry of the Fibroblast Activation Protein Inhibitor (FAPI)-4, a promising theranostic agent. The following sections detail quantitative data from preclinical mouse models, standardized experimental protocols, and visual representations of the experimental workflow and associated signaling pathways.

Data Presentation: Biodistribution of FAPI-4 Radiotracers in Mice

The biodistribution of this compound, labeled with various radionuclides, has been evaluated in several preclinical studies. The data, presented as percentage of injected dose per gram of tissue (%ID/g), is summarized below for easy comparison.

Table 1: Biodistribution of [²²⁵Ac]this compound in PANC-1 Xenograft Mice [1]

Organ3 hours post-injection (%ID/g)24 hours post-injection (%ID/g)
Blood0.25 ± 0.050.01 ± 0.00
Heart0.16 ± 0.020.03 ± 0.01
Lung0.43 ± 0.070.08 ± 0.02
Liver1.54 ± 0.280.54 ± 0.12
Spleen0.20 ± 0.040.06 ± 0.01
Pancreas0.27 ± 0.060.05 ± 0.01
Stomach0.18 ± 0.040.04 ± 0.01
Intestine0.48 ± 0.110.15 ± 0.04
Kidney4.35 ± 0.890.67 ± 0.15
Muscle0.12 ± 0.030.03 ± 0.01
Bone0.32 ± 0.060.11 ± 0.03
Tumor2.89 ± 0.651.23 ± 0.31

Table 2: Biodistribution of [⁶⁸Ga]Ga-FAPI-04 in 4T1 Tumor-Bearing Mice (1 hour post-injection) [2]

Organ0.5 nmol/kg FAPI-04 (%ID/g)6 nmol/kg FAPI-04 (%ID/g)12 nmol/kg FAPI-04 (%ID/g)50 nmol/kg FAPI-04 (%ID/g)
Blood1.0 ± 0.21.1 ± 0.31.2 ± 0.21.5 ± 0.3
Heart0.6 ± 0.10.7 ± 0.20.8 ± 0.11.0 ± 0.2
Lung1.5 ± 0.31.8 ± 0.42.0 ± 0.32.5 ± 0.5
Liver2.5 ± 0.52.8 ± 0.63.0 ± 0.43.5 ± 0.7
Spleen0.8 ± 0.20.9 ± 0.21.0 ± 0.21.2 ± 0.3
Kidney15.0 ± 3.016.0 ± 3.517.0 ± 3.218.0 ± 4.0
Muscle0.5 ± 0.10.6 ± 0.10.7 ± 0.10.8 ± 0.2
Bone1.2 ± 0.31.4 ± 0.31.5 ± 0.31.8 ± 0.4
Tumor8.0 ± 1.58.5 ± 1.86.0 ± 1.24.0 ± 0.8

Table 3: Biodistribution of [¹⁸F]AlF-NOTA-FAPI-04 in Normal and 4T1 Tumor-Bearing Mice (1 hour post-injection) [3]

OrganNormal BALB/c Mice (SUV)4T1 Tumor-Bearing Mice (SUV)
Blood<0.6<0.6
LiverHighModerate
KidneyHighHigh
BladderHighHigh
Bone~0.5~0.5
TumorN/A5.7 (SUVmax)

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility and standardization.

Protocol 1: Biodistribution Study of [²²⁵Ac]this compound in a Pancreatic Cancer Xenograft Model[1]
  • Animal Model: Male nude mice are subcutaneously injected with 1 x 10⁷ PANC-1 human pancreatic cancer cells. Tumors are allowed to grow to approximately 0.8 cm³ before the study commences.

  • Radiotracer Administration: [²²⁵Ac]this compound (10 kBq) is injected intravenously into the tail vein of the tumor-bearing mice.

  • Sample Collection: At 3 and 24 hours post-injection, mice are euthanized. Blood, major organs (heart, lungs, liver, spleen, pancreas, stomach, intestines, kidneys), muscle, and bone are collected.

  • Radioactivity Measurement: The radioactivity of each collected sample is measured using a gamma counter.

  • Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and tissue sample.

Protocol 2: PET Imaging and Biodistribution of [⁶⁴Cu]FAPI-04[1][4]
  • Animal Model: Male nude mice are implanted with PANC-1 or MIA PaCa-2 human pancreatic cancer cells. Studies are conducted when tumors reach approximately 1.2 cm in diameter.[1]

  • Radiotracer Administration: [⁶⁴Cu]FAPI-04 (approximately 7.21 ± 0.46 MBq) is administered via intravenous injection.[4]

  • PET/CT Imaging:

    • Dynamic Scan: A 60-minute dynamic scan is acquired immediately after injection for a subset of animals.

    • Static Scan: A 20-minute static PET scan is acquired at 2.5 hours post-injection for all animals under isoflurane anesthesia.

  • Image Reconstruction: PET data are reconstructed using a 2D ordered-subset expectation maximization algorithm with attenuation and scatter correction.

  • Biodistribution (Ex Vivo): Following the final imaging session, animals are euthanized, and organs of interest are harvested, weighed, and their radioactivity is measured in a gamma counter to determine the %ID/g.

Protocol 3: Automated Synthesis and In Vivo Assessment of [¹⁸F]AlF-NOTA-FAPI-04[3]
  • Radiosynthesis: [¹⁸F]AlF-NOTA-FAPI-04 is produced via an automated synthesis module. The process involves the complexation of [¹⁸F]AlF with the NOTA-conjugated FAPI-04 precursor.

  • Quality Control: The radiochemical purity and specific activity of the final product are determined by high-performance liquid chromatography (HPLC).

  • Animal Model: Normal female BALB/c mice and 4T1 breast cancer tumor-bearing mice are used. Tumors are grown to approximately 0.7 cm in diameter.

  • Radiotracer Administration: Mice are injected with 7.4 MBq of [¹⁸F]AlF-NOTA-FAPI-04 via the tail vein under anesthesia.

  • PET/CT Imaging: A whole-body PET/CT scan is performed 1 hour after administration of the radiopharmaceutical.

  • Data Analysis: The standardized uptake value (SUV) is calculated for various organs and the tumor tissue.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a preclinical biodistribution and imaging study of a this compound radiotracer.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis animal_model Animal Model Preparation (Tumor Xenograft) injection Intravenous Injection of Radiotracer animal_model->injection radiolabeling Radiolabeling of this compound (e.g., with ⁶⁸Ga, ¹⁷⁷Lu, ²²⁵Ac) qc Quality Control (Radiochemical Purity) radiolabeling->qc qc->injection imaging PET/SPECT/CT Imaging (Dynamic/Static Scans) injection->imaging biodistribution Ex Vivo Biodistribution (Organ Harvesting) injection->biodistribution image_analysis Image Analysis (SUV, %ID/g) imaging->image_analysis gamma_counting Gamma Counting biodistribution->gamma_counting dosimetry Dosimetry Calculation (OLINDA/EXM) gamma_counting->dosimetry image_analysis->dosimetry

Caption: Experimental workflow for this compound biodistribution and dosimetry studies.

FAP Signaling Pathway

Fibroblast Activation Protein (FAP) is a serine protease expressed on cancer-associated fibroblasts (CAFs) that plays a crucial role in tumor progression by remodeling the extracellular matrix and modulating key signaling pathways.

fap_signaling cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response FAP FAP ECM ECM Components (e.g., Collagen) FAP->ECM Degradation PI3K_AKT PI3K/AKT Pathway FAP->PI3K_AKT RAS_ERK RAS/ERK Pathway FAP->RAS_ERK STAT3 STAT3 Pathway FAP->STAT3 FAK FAK Pathway FAP->FAK Angiogenesis Angiogenesis FAP->Angiogenesis Invasion Invasion & Metastasis ECM->Invasion TGFb TGF-β TGFb->FAP IL6 IL-6 Immunosuppression Immunosuppression IL6->Immunosuppression Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_ERK->Proliferation STAT3->Immunosuppression via CCL2 FAK->Invasion

Caption: Key signaling pathways modulated by FAP in the tumor microenvironment.

References

Application Notes and Protocols: FAPI-4 for Monitoring Therapeutic Response in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a vast majority of epithelial cancers.[1][2] Its limited expression in healthy adult tissues makes it an exceptional target for both diagnostic imaging and targeted radionuclide therapy.[1][3] FAP inhibitors (FAPI) labeled with positron-emitting radionuclides, such as Gallium-68 (⁶⁸Ga), have demonstrated significant potential in oncological imaging.[4] Specifically, ⁶⁸Ga-FAPI-04 PET/CT has emerged as a powerful tool for tumor detection, staging, and monitoring therapeutic response, often outperforming the current standard, ¹⁸F-FDG PET/CT, in various cancer types due to its high tumor-to-background contrast.[1][4][5]

These application notes provide a comprehensive overview of the use of FAPI-4, particularly ⁶⁸Ga-FAPI-04, for monitoring the response to various cancer therapies, including immunotherapy, chemotherapy, and radiotherapy.

Mechanism of Action and Signaling

Fibroblast Activation Protein (FAP) is a key regulator of the tumor microenvironment.[1] Expressed by CAFs, FAP contributes to tumor progression through the remodeling of the extracellular matrix.[6] FAP's enzymatic activity promotes protein degradation, facilitating cancer cell invasion and metastasis.[2] FAPI radiotracers are quinoline-based inhibitors that bind with high affinity and specificity to FAP.[7] When labeled with a positron emitter like ⁶⁸Ga, these tracers allow for the non-invasive, whole-body visualization and quantification of FAP expression, which is indicative of the extent of the stromal reaction to a tumor.

Changes in FAP expression, as measured by FAPI-PET/CT, can reflect the tumor's response to therapy. A decrease in FAPI uptake may indicate a reduction in the supportive tumor stroma and, consequently, a positive therapeutic effect.

FAPI_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) cluster_Imaging FAPI-PET Imaging CancerCell Cancer Cells CAF Cancer-Associated Fibroblast (CAF) CancerCell->CAF secrete growth factors (e.g., TGF-β, PDGF) ECM Extracellular Matrix (ECM) CAF->ECM remodel via FAP activity PET_CT PET/CT Scanner CAF->PET_CT emits positrons FAPI4 ⁶⁸Ga-FAPI-4 FAPI4->CAF binds to FAP on surface Imaging_Signal Quantitative Imaging Signal (SUV, TBR) PET_CT->Imaging_Signal detects and quantifies signal Therapeutic_Response Assessment of Therapeutic Response Imaging_Signal->Therapeutic_Response monitors changes Therapy Cancer Therapy (Chemo, Immuno, Radio) Therapy->CancerCell induces apoptosis Therapy->CAF modulates activity

Mechanism of this compound in the tumor microenvironment for imaging therapeutic response.

Quantitative Data on Therapeutic Response Monitoring

FAPI-PET/CT allows for the semi-quantitative analysis of tracer uptake using metrics such as the Maximum Standardized Uptake Value (SUVmax) and Tumor-to-Background Ratio (TBR). These values can be compared before and after therapy to assess treatment efficacy.

Table 1: ⁶⁸Ga-FAPI-04 PET/CT for Monitoring Response to Neoadjuvant Chemotherapy in Gastric Cancer [8]

ParameterPathologic Responders (Major)Pathologic Responders (Minor)p-value
Baseline SUVmax 10.2 ± 4.511.5 ± 5.1> 0.05
Post-1-cycle SUVmax 3.9 ± 2.19.8 ± 4.8< 0.01
% Change in SUVmax -60.8% ± 14.2%-13.5% ± 22.1%< 0.001
Baseline TBR 8.9 ± 3.910.1 ± 4.5> 0.05
Post-1-cycle TBR 3.4 ± 1.88.6 ± 4.2< 0.01
% Change in TBR -61.2% ± 14.8%-14.1% ± 21.5%< 0.001

Table 2: Comparison of ⁶⁸Ga-FAPI-04 and ¹⁸F-FDG PET/CT in Various Cancers (Pre-treatment)

Cancer Type⁶⁸Ga-FAPI-04 SUVmax (mean)¹⁸F-FDG SUVmax (mean)Reference
Breast Cancer 17.16.3[1]
Esophageal Cancer 16.7 (median)11.2 (median)[9]
Hepatocellular Carcinoma 8.36 ± 4.21Lower than FAPI[9]
Pancreatic Adenocarcinoma 10.632.87[10]
Gastric Cancer Higher than FDG-[11]

Experimental Protocols

Protocol 1: Patient Preparation and ⁶⁸Ga-FAPI-04 PET/CT Imaging

This protocol outlines the procedure for performing a ⁶⁸Ga-FAPI-04 PET/CT scan for monitoring therapeutic response.

1. Patient Preparation:

  • No specific dietary preparation, such as fasting, is required.[12]

  • Ensure adequate hydration.

  • Obtain informed consent from the patient.

2. Radiotracer Administration:

  • Administer approximately 150-250 MBq of ⁶⁸Ga-FAPI-04 intravenously. The exact activity may vary based on local regulations and patient weight.

3. Uptake Period:

  • The patient should rest for an uptake period of 30 to 60 minutes.[13] This time allows for the tracer to distribute throughout the body and accumulate in FAP-expressing tissues.

4. Imaging Acquisition:

  • Position the patient on the PET/CT scanner.

  • Perform a low-dose CT scan for attenuation correction and anatomical localization.[14]

  • Acquire PET data from the vertex to the mid-thigh.

  • The acquisition time per bed position is typically 2-4 minutes.

5. Image Reconstruction and Analysis:

  • Reconstruct PET images using an ordered subset expectation maximization (OSEM) algorithm.

  • Analyze the images qualitatively (visual assessment) and semi-quantitatively.

  • For semi-quantitative analysis, draw regions of interest (ROIs) around tumor lesions to calculate SUVmax and TBR. The liver or muscle tissue can be used as the background reference for TBR calculation.[15]

FAPI_PET_Workflow Start Patient Preparation (Hydration, Consent) Injection Intravenous Injection of ⁶⁸Ga-FAPI-4 Start->Injection Uptake Uptake Period (30-60 min) Injection->Uptake Imaging PET/CT Imaging Uptake->Imaging Analysis Image Analysis (SUVmax, TBR) Imaging->Analysis End Therapeutic Response Assessment Analysis->End

General experimental workflow for FAPI-PET/CT imaging.
Protocol 2: In Vitro this compound Cell Uptake Assay

This protocol describes a method to assess the specific uptake of radiolabeled this compound in cancer cell lines expressing FAP.

1. Cell Culture:

  • Culture FAP-expressing cells (e.g., HT-1080-FAP) and a FAP-negative control cell line in appropriate media.[16]

  • Seed the cells in 24-well plates and allow them to adhere overnight.

2. Uptake Experiment:

  • Wash the cells with phosphate-buffered saline (PBS).

  • Add fresh media containing ⁶⁸Ga-FAPI-4 to each well.

  • For blocking experiments (to confirm specificity), add an excess of non-radiolabeled this compound to a subset of wells before adding the radiolabeled tracer.[16]

  • Incubate the plates at 37°C for various time points (e.g., 30, 60, 120 minutes).

3. Cell Lysis and Measurement:

  • At each time point, wash the cells with cold PBS to remove unbound tracer.

  • Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Collect the cell lysates and measure the radioactivity using a gamma counter.

4. Data Analysis:

  • Calculate the percentage of the added dose that was taken up by the cells.

  • Compare the uptake in FAP-positive and FAP-negative cells.

  • In the blocking experiment, a significant reduction in uptake in the presence of excess cold this compound confirms FAP-specific binding.

Protocol 3: Preclinical Biodistribution Study in Xenograft Models

This protocol details the procedure for evaluating the in vivo distribution of ⁶⁸Ga-FAPI-4 in a tumor-bearing animal model.

1. Animal Model:

  • Use immunodeficient mice (e.g., BALB/c nude mice) subcutaneously inoculated with FAP-expressing tumor cells.[17]

2. Radiotracer Injection:

  • Once tumors reach a suitable size, inject a known amount of ⁶⁸Ga-FAPI-4 (typically 1-5 MBq) via the tail vein.

3. Euthanasia and Organ Harvesting:

  • At predefined time points post-injection (e.g., 1, 2, 4 hours), euthanize the mice.

  • Dissect and collect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

4. Measurement and Data Analysis:

  • Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

  • Determine the tumor-to-organ ratios to assess the tracer's targeting efficiency.

Conclusion

This compound PET/CT is a highly promising imaging modality for monitoring therapeutic response in a wide range of cancers. Its ability to visualize and quantify the tumor stroma provides a different and often more sensitive perspective on treatment efficacy compared to traditional imaging methods. The protocols and data presented here offer a foundation for researchers and clinicians to integrate this compound imaging into their oncological studies and clinical practice, ultimately aiding in the development of more personalized and effective cancer therapies.

References

Application of FAPI-4 in Head and Neck Squamous Cell Carcinoma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of various malignancies, including head and neck squamous cell carcinoma (HNSCC).[1][2] This restricted expression pattern, with low levels in most healthy tissues, makes FAP an attractive target for both diagnostic imaging and therapy.[1][2] FAP inhibitors (FAPI) labeled with positron-emitting radionuclides, such as Gallium-68 (⁶⁸Ga), have been developed for PET/CT imaging. FAPI-4 is a potent FAP inhibitor that, when radiolabeled, serves as a promising tracer for visualizing FAP-expressing stroma in HNSCC.[3]

These application notes provide an overview of the use of ⁶⁸Ga-FAPI-4 PET/CT in HNSCC, summarizing key quantitative data from recent studies and detailing relevant experimental protocols.

Data Presentation

The following tables summarize quantitative data from comparative studies of ⁶⁸Ga-FAPI PET/CT and the clinical standard, ¹⁸F-FDG PET/CT, in patients with HNSCC.

Table 1: Comparison of SUVmax Values for Primary Tumors and Metastases

TracerPrimary Tumor SUVmax (mean ± SD or range)Metastatic Lymph Node SUVmax (mean ± SD)Distant Metastases SUVmax (mean ± SD)Reference
⁶⁸Ga-FAPI-0417.89 (Early Scan)10.53 ± 5.98 (Early) / 11.71 ± 6.36 (Delayed)7.99 ± 9.04[4][5][6][7]
⁶⁸Ga-FAPI-048.79 (range: 2.60-16.50)9.08 ± 4.696.96 ± 5.87[8]
⁶⁸Ga-FAPI-46Comparable to ¹⁸F-FDGLower than ¹⁸F-FDG-[1]
¹⁸F-FDG19.4 ± 11.69.67 ± 6.53.62 ± 2.68[4][9]
¹⁸F-FDG-9.05 ± 5.298.11 ± 3.00[8]

Note: Different FAPI variants (e.g., FAPI-04, FAPI-46) are included as they target the same protein and are often compared collectively against ¹⁸F-FDG.

Table 2: Diagnostic Performance in N-Staging (Cervical Lymph Nodes)

TracerSensitivitySpecificityAccuracyReference
⁶⁸Ga-FAPI-04Higher than ¹⁸F-FDGSignificantly Higher than ¹⁸F-FDGHigher than ¹⁸F-FDG[4][6][10]
¹⁸F-FDGLower than ⁶⁸Ga-FAPI-04Lower than ⁶⁸Ga-FAPI-04Lower than ⁶⁸Ga-FAPI-04[4][6][10]

Table 3: Tumor-to-Background Ratios (TBR)

TracerLesion TypeTBR (mean ± SD)Reference
⁶⁸Ga-FAPI-04Primary Tumor11.50 (range: 2.36-27.50)[8]
⁶⁸Ga-FAPI-04Metastatic Lymph Nodes12.80 ± 8.11[8][11]
⁶⁸Ga-FAPI-04Bone Metastases9.14 ± 8.40[8][11]
¹⁸F-FDGMetastatic Lymph Nodes10.65 ± 6.59[8][11]
¹⁸F-FDGBone Metastases9.08 ± 3.35[8][11]

Experimental Protocols

Protocol 1: ⁶⁸Ga-FAPI-4 PET/CT Imaging for Staging of HNSCC

This protocol is a synthesis of methodologies reported in prospective comparative studies.[4][6]

1. Patient Selection:

  • Inclusion Criteria: Patients with histologically confirmed, treatment-naïve HNSCC scheduled for initial staging, or patients with suspected recurrence.

  • Exclusion Criteria: Pregnancy, severe renal impairment, or contraindications to PET/CT imaging.

2. Radiotracer Preparation and Administration:

  • Radiolabeling: ⁶⁸Ga-FAPI-4 is synthesized by labeling a this compound precursor with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator. Standardized automated synthesis modules are typically used.

  • Dose: An intravenous injection of 150-250 MBq (approximately 2 MBq/kg body weight) of ⁶⁸Ga-FAPI-4 is administered.[12]

  • Patient Preparation: No specific patient preparation, such as fasting, is required, which is an advantage over ¹⁸F-FDG PET.

3. PET/CT Image Acquisition:

  • Uptake Time: Imaging is typically performed 30-60 minutes post-injection.[13] Some studies have explored dual-time-point imaging, with an initial scan at ~30 minutes and a delayed scan of the head and neck region at 2 hours to improve contrast and differentiate metastatic from non-metastatic lymph nodes.[5][14]

  • Scanning Protocol:

    • A low-dose CT scan is acquired for attenuation correction and anatomical localization.

    • A whole-body PET scan is performed from the vertex to the mid-thigh.

    • PET data is acquired in 3D mode.

  • Reconstruction: Images are reconstructed using an ordered-subset expectation maximization (OSEM) algorithm, with corrections for attenuation, scatter, and decay.[15]

4. Image Analysis:

  • Visual Interpretation: Images are reviewed by experienced nuclear medicine physicians to identify areas of focal tracer uptake that are higher than the surrounding background and do not correspond to physiological uptake.

  • Quantitative Analysis:

    • Regions of interest (ROIs) or volumes of interest (VOIs) are drawn around avid lesions.

    • The maximum and mean standardized uptake values (SUVmax, SUVmean) are calculated.

    • Tumor-to-background ratios (TBR) are determined by dividing the SUVmax of the lesion by the SUVmean of a reference tissue (e.g., contralateral normal tissue, blood pool).

Visualizations

Signaling and Targeting Diagram

FAP_Targeting Conceptual Pathway of this compound in the HNSCC Microenvironment cluster_TME Tumor Microenvironment (TME) cluster_Imaging PET Imaging HNSCC HNSCC Tumor Cells CAF Cancer-Associated Fibroblast (CAF) HNSCC->CAF Activation Signals (e.g., TGF-β) FAP Fibroblast Activation Protein (FAP) CAF->FAP Overexpresses PET_CT PET/CT Scanner (Detection) FAP->PET_CT ⁶⁸Ga signal FAPI4 ⁶⁸Ga-FAPI-4 (Radiotracer) FAPI4->FAP Binds to FAP

Caption: this compound targets FAP on cancer-associated fibroblasts in the HNSCC microenvironment.

Experimental Workflow Diagram

FAPI_PET_Workflow Workflow for ⁶⁸Ga-FAPI-4 PET/CT in HNSCC Patients Patient HNSCC Patient (Staging or Recurrence) Injection IV Injection of 150-250 MBq ⁶⁸Ga-FAPI-4 Patient->Injection Uptake Uptake Period (30-60 min) Injection->Uptake Imaging Whole-Body PET/CT Scan Uptake->Imaging Analysis Image Reconstruction & Analysis Imaging->Analysis Report Clinical Report (Staging, SUVmax, TBR) Analysis->Report

Caption: Standardized clinical workflow for ⁶⁸Ga-FAPI-4 PET/CT imaging in HNSCC.

Discussion and Future Directions

Diagnostic Advantages:

  • Improved N-Staging: ⁶⁸Ga-FAPI PET/CT has demonstrated higher specificity and accuracy for detecting metastatic cervical lymph nodes compared to ¹⁸F-FDG PET/CT.[4][6] This can significantly impact treatment planning, potentially altering the type of neck dissection required.[4][6]

  • High Tumor-to-Background Contrast: FAPI tracers show low uptake in normal tissues of the head and neck, including the brain, salivary glands, and lymphoid tissues, leading to excellent image contrast and potentially better delineation of tumors.[8][16]

  • Detection of Unknown Primaries: In cases of head and neck cancer of unknown primary (HNCUP) that are negative on ¹⁸F-FDG scans, ⁶⁸Ga-FAPI PET/CT has shown the ability to identify the primary tumor in a significant subset of patients.[8][17]

  • Convenience: The lack of need for patient fasting simplifies the imaging procedure.

Theranostic Potential: The quinoline-based structure of this compound allows for the chelation of not only diagnostic radionuclides like ⁶⁸Ga but also therapeutic radionuclides such as Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y). This opens the door for a "theranostic" approach, where patients with high FAP expression on a diagnostic scan could be selected for targeted radionuclide therapy. While still investigational for HNSCC, FAP-targeted therapy has shown promise in other cancers.[18]

Limitations and Considerations:

  • Physiological Uptake: Non-specific uptake can occur in areas of active tissue remodeling, such as inflammation, fibrosis, or recent surgical sites.[2]

  • Standardization: While promising, the use of FAPI PET/CT is still relatively new, and further standardization of imaging protocols and interpretation criteria is ongoing.[13]

Conclusion: ⁶⁸Ga-FAPI-4 PET/CT is a highly promising imaging modality for HNSCC. It offers significant advantages over ¹⁸F-FDG PET/CT, particularly in nodal staging and the evaluation of HNCUP. Its high target-to-background ratio and the potential for theranostic applications position this compound as a transformative tool in the management of head and neck cancer. Further large-scale prospective studies are warranted to fully establish its role in routine clinical practice and to explore its therapeutic potential.

References

Application Notes and Protocols: Utilizing FAPI-PET/CT for Enhanced Staging of Nasopharyngeal Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nasopharyngeal carcinoma (NPC) is a distinct type of head and neck cancer with a high propensity for early lymphatic spread and distant metastasis. Accurate staging is paramount for determining the optimal treatment strategy and predicting prognosis. While 18F-FDG PET/CT is the current standard for metabolic imaging in oncology, it has limitations in NPC, particularly in regions with high physiological glucose uptake or inflammatory processes. A novel class of radiotracers targeting Fibroblast Activation Protein (FAP) has emerged as a promising alternative. FAP is highly expressed on cancer-associated fibroblasts (CAFs), a key component of the tumor microenvironment in a majority of epithelial cancers, including NPC.[1][2] PET/CT imaging with FAP inhibitors (FAPI), such as 68Ga-FAPI-04 and 18F-AlF-NOTA-FAPI-04, offers high-contrast images of tumors and their metastases.[1][2] These application notes provide a comprehensive overview of the use of FAPI-PET/CT in the staging of NPC, including comparative data, detailed experimental protocols, and the underlying biological rationale.

Data Presentation: FAPI-PET/CT vs. Standard Imaging in NPC Staging

The following tables summarize quantitative data from comparative studies of FAPI-PET/CT and 18F-FDG PET/CT for the staging of nasopharyngeal carcinoma.

Table 1: Detection Rate of Primary Tumors and Metastases

Imaging ModalityPrimary Tumor DetectionLymph Node Metastasis DetectionDistant Metastasis DetectionReference
68Ga-FAPI-04 PET/CT100% (28/28)92% (263/285)71% (5/7)[3][4]
18F-FDG PET/CT96% (27/28)80% (228/285)100% (7/7)[3][4]
68Ga-FAPI PET/CT100%Superior delineation of skull-base and intracranial invasionDetected 4 additional suspected small, distant metastases in 3 patients[5]
18F-FDG PET/CT100%Detected more positive lymph nodes (100 vs 48)-[5]

Table 2: Semi-Quantitative Analysis (SUVmax) in NPC Lesions

Lesion68Ga-FAPI-04 SUVmax (Mean ± SD)18F-FDG SUVmax (Mean ± SD)p-valueReference
Primary Tumors12.1 ± 4.911.7 ± 4.6p = 0.543[3]
Primary Tumors16.1810.11p < 0.001[6][7]
Regional Lymph Nodes11.427.37p < 0.001[6][7]
Bone & Visceral Metastases6.943.11p < 0.001[6][7]
Primary Tumors13.87 ± 5.1317.73 ± 6.84p = 0.078[5]
Paired Lymph Nodes8.67 ± 3.8811.79 ± 6.17p < 0.001[5]

Table 3: Impact of 68Ga-FAPI-04 PET/CT on TNM Staging Compared to 18F-FDG PET/CT

Staging ChangeNumber of Patients AffectedConsequenceReference
Upstaged T stage5-[3][4]
Downstaged N stage7-[3][4]
Corrected Overall Staging5-[3][4]
Upgraded TNM Stage10 (out of 39)Management changes in 7 patients[6][7]
Changed Overall Staging6 (out of 15)3 up-staged, 3 down-staged[5]

Experimental Protocols

The following protocols are synthesized from multiple studies to provide a general framework for researchers. Specific parameters may need to be optimized for individual studies.

Protocol 1: Patient Preparation and Radiotracer Administration for 68Ga-FAPI-04 PET/CT
  • Patient Selection:

    • Inclusion criteria: Histopathologically confirmed, treatment-naïve nasopharyngeal carcinoma. No prior anti-tumor therapy.

    • Exclusion criteria: Contraindications to PET/CT, other primary malignancies.

  • Patient Preparation:

    • No specific dietary restrictions are required, unlike 18F-FDG PET/CT which requires fasting.

    • Patients should be well-hydrated.

    • A review of the patient's medical history and current medications should be conducted.

  • Radiotracer Synthesis and Quality Control:

    • 68Ga-FAPI-04 is synthesized via automated or manual modules from a 68Ge/68Ga generator.

    • Quality control should be performed to ensure high radiochemical purity (>95%).

  • Radiotracer Administration:

    • Administer approximately 1.8-2.2 MBq/kg of 68Ga-FAPI-04 intravenously.

    • The injection should be followed by a saline flush.

  • Uptake Time:

    • The patient should rest for 50-70 minutes post-injection before the scan.

Protocol 2: PET/CT Image Acquisition
  • Scanner:

    • A standard clinical PET/CT scanner.

  • CT Acquisition:

    • A low-dose CT scan is acquired for attenuation correction and anatomical localization.

    • Typical parameters: 120 kV, 80-250 mAs, 5 mm slice thickness.

    • Contrast-enhanced CT may be performed for better anatomical delineation, if clinically indicated.

  • PET Acquisition:

    • PET scan is acquired from the vertex of the skull to the mid-thigh.

    • Acquisition time: 1.5-3 minutes per bed position.

    • Images are reconstructed using an iterative algorithm (e.g., OSEM).

  • Image Analysis:

    • Images are reviewed by experienced nuclear medicine physicians.

    • Regions of interest (ROIs) are drawn on areas of abnormal uptake to calculate the maximum Standardized Uptake Value (SUVmax).

    • Findings are correlated with anatomical imaging (CT and/or MRI).

Visualizations

Biological Principle of FAPI-PET/CT

FAPI_Mechanism cluster_TME Tumor Microenvironment (TME) NPC Nasopharyngeal Carcinoma Cells CAF Cancer-Associated Fibroblast (CAF) NPC->CAF activate FAP Fibroblast Activation Protein (FAP) CAF->FAP expresses PET_CT PET/CT Imaging FAP->PET_CT enables visualization FAPI Radiolabeled FAP-Inhibitor (e.g., 68Ga-FAPI-04) FAPI->FAP binds to Experimental_Workflow cluster_scans Start Patient with Newly Diagnosed NPC Informed_Consent Informed Consent Start->Informed_Consent Staging_Scans Staging Imaging (within 1 week) Informed_Consent->Staging_Scans FDG_PET 18F-FDG PET/CT FAPI_PET FAPI-PET/CT (e.g., 68Ga-FAPI-04) MRI Contrast-Enhanced MRI Image_Analysis Independent Image Analysis (Blinded Readers) FDG_PET->Image_Analysis FAPI_PET->Image_Analysis MRI->Image_Analysis Data_Comparison Data Comparison (Detection Rates, SUVmax, Staging) Image_Analysis->Data_Comparison Conclusion Conclusion on Diagnostic Performance Data_Comparison->Conclusion CAF_Signaling cluster_NPC NPC Cell cluster_CAF CAF cluster_Pathways Downstream Effects NPC_Cell Nasopharyngeal Carcinoma Cell Exosomes Secretes Exosomes (e.g., with MMP13) NPC_Cell->Exosomes Normal_Fibroblast Normal Fibroblast Exosomes->Normal_Fibroblast activates CAF_Activated Activated CAF Normal_Fibroblast->CAF_Activated Notch Notch Signaling Pathway CAF_Activated->Notch activates NFkB NF-κB Signaling Pathway CAF_Activated->NFkB activates Tumor_Progression Tumor Progression (Proliferation, Migration, Angiogenesis) Notch->Tumor_Progression NFkB->Tumor_Progression

References

Application Notes & Protocols: FAPI-4 Imaging in Patient-Derived Orthotopic Xenograft (PDOX) Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs), a major component of the tumor microenvironment in most epithelial cancers.[1][2][3] Its limited expression in healthy adult tissues makes FAP an excellent target for diagnostic imaging and therapy.[1][4] Quinoline-based FAP inhibitors (FAPI), such as FAPI-4, can be labeled with positron-emitting radionuclides like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging.[1][5]

Patient-Derived Orthotopic Xenograft (PDOX) models involve the implantation of patient tumor tissue into the corresponding anatomical site in an immunodeficient mouse.[6][7][8] These models are considered highly clinically relevant as they preserve the original tumor heterogeneity, microenvironment, and metastatic potential, unlike conventional subcutaneous xenografts.[8][9]

The combination of this compound PET imaging with PDOX models provides a powerful preclinical platform for cancer research. It allows for non-invasive, longitudinal monitoring of tumor growth, metastasis, and response to therapy in a system that closely mimics human cancer.[5][9] This document provides detailed application notes and protocols for utilizing [⁶⁸Ga]this compound PET/CT imaging in PDOX models.

Application Notes

Superior Tumor Specificity and Contrast Compared to [¹⁸F]FDG PET

In many cancer types, particularly those with significant stromal components like pancreatic ductal adenocarcinoma (PDAC), [⁶⁸Ga]this compound PET demonstrates superior imaging characteristics compared to the clinical standard, [¹⁸F]FDG PET.[5][10]

  • High Tumor Uptake: PDOX models of PDAC show significantly higher quantitative uptake of [⁶⁸Ga]this compound compared to [¹⁸F]FDG.[5][11]

  • Low Background Signal: [¹⁸F]FDG is taken up by most cells and shows high physiological uptake in the brain, heart, and bladder, which can obscure tumor signals.[5] In contrast, [⁶⁸Ga]this compound exhibits low uptake in most normal organs, leading to excellent tumor-to-background ratios and clearer tumor delineation.[3][5] This makes it particularly advantageous for detecting small primary tumors and metastatic lesions.[2][5]

  • Pan-Cancer Target: FAP is expressed in over 90% of epithelial neoplasms, suggesting that FAPI-PET could be a "pan-cancer" imaging agent, applicable across a wide range of PDOX models.[2][12]

Early and Sensitive Detection of Orthotopic Tumors

The high sensitivity and specificity of [⁶⁸Ga]this compound allow for the early detection of orthotopically implanted tumors in PDOX models.[5][11] This is crucial for studying tumor initiation and for evaluating early therapeutic interventions. The ability to precisely locate and quantify small tumors within the correct anatomical context is a key advantage of using this imaging modality with PDOX models.[5][7]

Monitoring Therapeutic Efficacy

[⁶⁸Ga]this compound PET/CT is a valuable tool for non-invasively monitoring the response of tumors in PDOX models to various treatments. Changes in FAPI uptake can reflect alterations in the tumor stroma and CAF activity, providing insights into the mechanism of action of anti-stromal therapies or other cancer treatments.[13][14] This allows for longitudinal studies in the same animal, reducing the number of animals required and providing more robust data on treatment dynamics.

Quantitative Data Summary

The following table summarizes the comparative uptake of [⁶⁸Ga]this compound and [¹⁸F]FDG in a pancreatic adenocarcinoma (PDAC) PDOX model, demonstrating the superior tumor-to-organ ratios achieved with [⁶⁸Ga]this compound.

Organ/Tissue[⁶⁸Ga]this compound Uptake (Mean ± SD)[¹⁸F]FDG Uptake (Mean ± SD)P-value
Tumor 2.15 ± 0.31 1.21 ± 0.25 < 0.05
Brain0.11 ± 0.031.89 ± 0.33< 0.05
Heart0.35 ± 0.072.51 ± 0.41< 0.05
Lungs0.29 ± 0.060.78 ± 0.13< 0.05
Liver0.25 ± 0.040.65 ± 0.11< 0.05
Kidneys0.89 ± 0.151.65 ± 0.29< 0.05
Bladder1.55 ± 0.271.78 ± 0.31> 0.05

Data adapted from a study on PDAC PDOX models.[5] Uptake values are presented as a semi-quantitative ratio relative to a reference tissue.

Visualizations

FAP_Targeting cluster_TME Tumor Microenvironment (TME) Tumor Patient-Derived Tumor Cells CAF Cancer-Associated Fibroblast (CAF) Tumor->CAF secretes factors to activate FAP Fibroblast Activation Protein (FAP) CAF->FAP expresses PET PET Signal Detection FAP->PET emits positrons for Tracer [68Ga]this compound PET Tracer Tracer->FAP binds specifically to

Caption: FAP targeting in the tumor microenvironment of a PDOX model.

PDOX_Workflow cluster_PDOX PDOX Model Establishment cluster_Imaging This compound PET/CT Imaging Protocol cluster_Analysis Data Analysis P1 1. Obtain Fresh Tumor Tissue from Patient Surgery P2 2. Mince Tissue into Small Fragments (~1-3 mm³) P1->P2 P3 3. Anesthetize Immunodeficient Mouse P2->P3 P4 4. Surgically Implant Fragment into Orthotopic Site (e.g., Pancreas) P3->P4 P5 5. Monitor Animal for Successful Tumor Engraftment P4->P5 I1 6. Administer [68Ga]this compound via Tail Vein Injection P5->I1 I2 7. Allow for Tracer Uptake (e.g., 60 minutes) I1->I2 I3 8. Perform Whole-Body PET/CT Scan I2->I3 A1 9. Reconstruct PET/CT Images I3->A1 A2 10. Draw Regions of Interest (ROIs) on Tumor and Organs A1->A2 A3 11. Quantify Tracer Uptake (e.g., SUVmax, TBR) A2->A3

Caption: Experimental workflow for this compound imaging in PDOX models.

Experimental Protocols

Protocol 1: Establishment of Pancreatic Cancer (PDAC) PDOX Model

This protocol is a composite based on established methods.[7] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Freshly resected human pancreatic tumor tissue, transported in sterile RPMI medium on ice.

  • Sterile phosphate-buffered saline (PBS).

  • Matrigel® Matrix.

  • 6-8 week old male immunodeficient mice (e.g., BALB/c nude, NOD/SCID).[7][11]

  • Anesthetic (e.g., 2% isoflurane in oxygen).

  • Surgical tools, 8-0 nylon surgical sutures.

Procedure:

  • Tissue Preparation:

    • In a sterile petri dish, wash the patient tumor tissue with cold PBS.

    • Finely mince the tissue into small fragments of approximately 1-3 mm³.[7]

    • (Optional) For a cell suspension, fragments can be further processed by enzymatic dissociation (e.g., Collagenase IV, DNase I).[7]

    • If using a cell suspension, wash and resuspend the cell pellet in serum-free RPMI and mix 1:1 with Matrigel®.

  • Orthotopic Implantation:

    • Anesthetize the mouse using isoflurane. Confirm full anesthesia by lack of pedal reflex.

    • Make a small (1 cm) left lateral incision through the skin and peritoneum to expose the pancreas.[7]

    • Gently retract the pancreas.

    • For tissue fragments: Suture a single 3-mm³ tumor fragment to the pancreas using an 8-0 nylon suture.[9]

    • For cell suspension: Inject 30-50 µL of the cell/Matrigel® mixture into the pancreas.

    • Carefully return the pancreas to the abdominal cavity.

    • Close the peritoneum and skin with sutures.

  • Post-Operative Care and Monitoring:

    • Provide appropriate post-operative analgesia.

    • Monitor the animals regularly for signs of tumor growth (e.g., weight loss, abdominal distension, behavioral changes) and overall health.[6] Tumor engraftment can be confirmed by ultrasound or when tumors become palpable.

Protocol 2: [⁶⁸Ga]this compound PET/CT Imaging

This protocol is based on common practices for small animal PET imaging.[5][15]

Materials:

  • PDOX mouse with an established tumor.

  • [⁶⁸Ga]this compound radiotracer (activity concentration determined prior to injection).

  • Anesthetic (e.g., 2.5% isoflurane for induction, 1.5% for maintenance).

  • Small animal PET/CT scanner.

Procedure:

  • Animal Preparation:

    • Fast the animal for 4-6 hours prior to imaging to reduce gut motility, but allow access to water.

    • Anesthetize the mouse with isoflurane.

    • Place the mouse on the scanner bed with temperature monitoring and support.

  • Tracer Administration:

    • Administer approximately 7.4 MBq of [⁶⁸Ga]this compound intravenously via the tail vein.[15] The exact volume should be kept low (~100-150 µL).

  • Uptake Period:

    • Keep the animal under anesthesia for the tracer uptake period, typically 60 minutes post-injection.[15][16]

  • PET/CT Acquisition:

    • Perform a low-dose, non-contrast CT scan for anatomical localization and attenuation correction (e.g., 50 keV, 10 mAs).[15]

    • Immediately following the CT, acquire a whole-body PET scan in 3D mode for 8-20 minutes.[15][17]

  • Image Reconstruction:

    • Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and decay.

Protocol 3: Image Analysis and Quantification

Software:

  • Medical image analysis software (e.g., PMOD, Inveon Research Workplace, or similar).

Procedure:

  • Image Fusion: Co-register the PET and CT images.

  • Region of Interest (ROI) Definition:

    • On the fused images, manually or semi-automatically draw ROIs around the tumor and key organs (e.g., liver, muscle, kidneys, bladder) on multiple slices.

  • Quantification:

    • From the ROIs, extract quantitative data, including:

      • Maximum and Mean Standardized Uptake Values (SUVmax, SUVmean): These are normalized for injected dose and body weight and are the standard for quantitative PET analysis.

      • Tumor-to-Background Ratio (TBR): Calculate by dividing the SUVmax or SUVmean of the tumor by the SUVmean of a background tissue (e.g., muscle). This ratio is crucial for assessing image contrast and tracer specificity.[5]

References

Troubleshooting & Optimization

Technical Support Center: [68Ga]Ga-FAPI-4 Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [68Ga]Ga-FAPI-4 radiolabeling.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the radiolabeling of FAPI-4 with Gallium-68.

Issue Potential Cause Recommended Action
Low Radiochemical Yield (RCY) Suboptimal pH of reaction mixture: The pH is critical for the chelation of 68Ga by the DOTA moiety. The optimal pH is generally between 3.5 and 5.0.- Verify the pH of the reaction buffer before adding the 68Ga eluate. - Ensure the final reaction pH is within the optimal range after all components are mixed. Adjust with sterile HCl or NaOH if necessary.
Insufficient precursor amount: Too little this compound precursor will result in unchelated 68Ga.- Ensure the correct amount of this compound precursor is used. A typical range is 25-50 µg per synthesis.[1][2] - Increasing the precursor amount can sometimes improve RCY.[2]
Poor quality of 68Ga eluate: The presence of metallic impurities in the 68Ga eluate can compete with 68Ga for chelation.- Perform regular quality control of the 68Ge/68Ga generator eluate for metallic impurities. - Consider using a cation-exchange cartridge to purify the 68Ga eluate before radiolabeling.[1]
Inadequate heating (temperature or time): The reaction requires heating to proceed efficiently.- Ensure the reaction mixture is heated to the optimal temperature, typically around 95°C.[3][4] - The heating time is also crucial; a typical duration is 4-11 minutes.[1][4]
Low Radiochemical Purity (RCP) Presence of free 68Ga: This indicates incomplete labeling.- Follow the recommendations for low RCY. - After labeling, use a solid-phase extraction (SPE) cartridge (e.g., C18) to purify the final product and remove unreacted 68Ga.[1]
Formation of 68Ga-colloids: This can occur at a pH above 5.5.- Strictly control the pH of the reaction mixture to keep it below 5.5.
Radiolysis: High radioactivity concentration can lead to the degradation of the labeled compound.- The addition of a radical scavenger, such as ascorbic acid or methionine, to the reaction mixture can help prevent radiolysis.[1][4]
Inconsistent Results Variability in manual preparation: Manual procedures are more prone to operator-dependent variability.- Where possible, use an automated synthesis module for greater consistency and reproducibility.[5][6] - If performing manual synthesis, ensure standardized procedures and careful execution of each step.
Generator performance: The elution profile and quality of the 68Ga from the generator can change over time.- Monitor the performance of the 68Ge/68Ga generator regularly, including elution efficiency and radionuclidic purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for [68Ga]Ga-FAPI-4 radiolabeling?

The optimal pH for the radiolabeling reaction is typically in the range of 3.5 to 5.0. A pH around 4.0 to 4.5 is commonly used.[3][4]

Q2: How much this compound precursor should I use?

The amount of this compound precursor can vary depending on the specific protocol and the activity of 68Ga used. Generally, amounts ranging from 25 µg to 50 µg are reported to achieve high radiochemical yields.[1][2]

Q3: What are the recommended reaction temperature and time?

A reaction temperature of 95°C for a duration of 4 to 11 minutes is commonly employed for efficient radiolabeling.[1][3][4]

Q4: How can I purify the final [68Ga]Ga-FAPI-4 product?

Solid-phase extraction (SPE) using a C18 cartridge is a common and effective method for purifying the final product. This step helps to remove any unreacted "free" 68Ga and other impurities.[1]

Q5: What quality control methods are recommended for [68Ga]Ga-FAPI-4?

The most common quality control methods are radio-High-Performance Liquid Chromatography (radio-HPLC) and radio-Thin-Layer Chromatography (radio-TLC) to determine the radiochemical purity (RCP).[5][7] Radio-TLC is often used as a quicker method for routine checks, while radio-HPLC provides a more detailed analysis.[8]

Q6: What are the expected radiochemical yield (RCY) and radiochemical purity (RCP)?

With an optimized protocol, non-decay corrected radiochemical yields are typically reported to be in the range of 78% to 86%.[5][9] The radiochemical purity of the final product should be greater than 95%.[9][10]

Quantitative Data Summary

ParameterValueReference
Precursor Amount (this compound) 30 - 50 µg[2][3]
Reaction pH ~4.0 - 4.5[3][4]
Reaction Temperature 95 °C[3][4]
Reaction Time 4 - 11 minutes[1][4]
Non-Decay Corrected RCY 85.5 ± 1.4%[5]
Radiochemical Purity (RCP) > 98%[5][11]
Specific Activity 38.1 ± 1.5 MBq/nmole

Experimental Protocol: Automated [68Ga]Ga-FAPI-4 Synthesis

This section provides a detailed methodology for the automated radiosynthesis of [68Ga]Ga-FAPI-4.

1. Elution and Pre-concentration of 68Ga:

  • Elute the 68Ge/68Ga generator with 0.1 N HCl.

  • The 68GaCl3 eluate is trapped on a strong cation exchange (SCX) cartridge.

  • The 68Ga is then recovered from the cartridge using a small volume of an acidified NaCl solution.[4]

2. Radiolabeling Reaction:

  • The pre-concentrated [68Ga]GaCl3 is transferred to a reaction vial.

  • The vial contains the this compound precursor (e.g., 30 µg) dissolved in a suitable buffer (e.g., 1M sodium acetate).[3]

  • The reaction mixture is heated at 95°C for 8 minutes.[3]

3. Purification of the Final Product:

  • After heating, the reaction mixture is cooled and diluted with ultrapure water.

  • The diluted solution is passed through a C18 SPE cartridge to trap the [68Ga]Ga-FAPI-4.

  • The cartridge is washed with water to remove any unreacted 68Ga and hydrophilic impurities.

  • The final product, [68Ga]Ga-FAPI-4, is eluted from the cartridge with an ethanol/water mixture.

4. Formulation:

  • The eluted product is passed through a sterile filter into a sterile vial for injection.

  • The final formulation is typically in a saline solution containing a small percentage of ethanol.[3]

Visualizations

Radiolabeling_Workflow [68Ga]Ga-FAPI-4 Radiolabeling Workflow cluster_elution 68Ga Elution and Concentration cluster_labeling Radiolabeling Reaction cluster_purification Purification cluster_formulation Final Formulation Generator 68Ge/68Ga Generator Elution Elute with 0.1N HCl Generator->Elution SCX_Cartridge Trap on SCX Cartridge Elution->SCX_Cartridge Recovery Recover with acidified NaCl SCX_Cartridge->Recovery Reaction_Vial Reaction Vial (this compound + Buffer) Recovery->Reaction_Vial Add concentrated 68Ga Heating Heat at 95°C for 8 min Reaction_Vial->Heating Dilution Dilute with Water Heating->Dilution C18_Cartridge Load on C18 Cartridge Dilution->C18_Cartridge Wash Wash Cartridge C18_Cartridge->Wash Elute_Product Elute [68Ga]Ga-FAPI-4 Wash->Elute_Product Sterile_Filter Sterile Filtration Elute_Product->Sterile_Filter Final_Product [68Ga]Ga-FAPI-4 in Saline/Ethanol Sterile_Filter->Final_Product

Caption: Automated workflow for [68Ga]Ga-FAPI-4 radiolabeling.

Troubleshooting_Logic Troubleshooting Low Radiochemical Yield Start Low RCY Observed Check_pH Is pH of reaction mixture 3.5 - 5.0? Start->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Precursor Is precursor amount sufficient (25-50 µg)? Check_pH->Check_Precursor Yes Adjust_pH->Check_Precursor Increase_Precursor Increase precursor amount Check_Precursor->Increase_Precursor No Check_Heating Is heating adequate (95°C, 4-11 min)? Check_Precursor->Check_Heating Yes Increase_Precursor->Check_Heating Adjust_Heating Optimize heating time/temperature Check_Heating->Adjust_Heating No Check_Ga_Quality Is 68Ga eluate quality acceptable? Check_Heating->Check_Ga_Quality Yes Adjust_Heating->Check_Ga_Quality Purify_Ga Purify 68Ga eluate (e.g., SCX cartridge) Check_Ga_Quality->Purify_Ga No Success RCY Improved Check_Ga_Quality->Success Yes Purify_Ga->Success

Caption: Logical workflow for troubleshooting low radiochemical yield.

References

Optimizing FAPI-4 PET scan acquisition parameters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fibroblast Activation Protein Inhibitor (FAPI)-4 Positron Emission Tomography (PET) scans in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended injected activities for different FAPI-4 tracers?

A1: The injected activity for this compound PET scans depends on the specific tracer and the PET scanner technology. For standard Time-of-Flight (TOF) PET scanners, the following ranges are recommended. It's important to note that scanners with a long axial field of view may allow for a reduction in the injected activity.[1]

TracerRecommended Activity (MBq)Recommended Activity (MBq/kg)
Gallium-68 (⁶⁸Ga) based (e.g., ⁶⁸Ga-FAPI-04, ⁶⁸Ga-FAPI-46) 100 - 200 MBq[1]~2.0 MBq/kg[1]
Fluorine-18 (¹⁸F) based (e.g., ¹⁸F-FAPI-42, ¹⁸F-AlF-NOTA-FAPI-04) 185 - 300 MBq[1]3 - 4 MBq/kg[1]

Q2: What is the optimal uptake time for this compound PET imaging?

A2: The optimal uptake time, the interval between tracer injection and the start of the scan, varies slightly between the different FAPI tracers. Generally, FAPI tracers exhibit rapid tumor targeting and blood clearance.[2]

Tracer FamilyRecommended Uptake TimeNotes
Gallium-68 (⁶⁸Ga) based 20 - 60 minutes[1]Acquisitions at 30–40 minutes post-injection are often a reasonable compromise.[1] Some studies suggest that for ⁶⁸Ga-FAPI-46, imaging can be performed earlier than 30 minutes.[3][4]
Fluorine-18 (¹⁸F) based 30 - 90 minutes[1]For ¹⁸F-FAPI-74, a 60-minute uptake time is recommended for optimal tumor-to-background ratios.[1]

Q3: Is specific patient preparation, such as fasting, required for a this compound PET scan?

A3: Generally, no specific patient preparation like fasting is required for this compound PET scans, which is an advantage over FDG-PET.[5] However, adequate hydration is often recommended.[3] For certain tracers like ¹⁸F-FAPI-42, a 2-hour fasting period might be advised to reduce hepatobiliary uptake.[3]

Q4: How does this compound PET/CT compare to ¹⁸F-FDG PET/CT in tumor detection?

A4: this compound PET/CT has shown superiority over ¹⁸F-FDG PET/CT in detecting various cancers, particularly those with low glucose metabolism. FAPI-PET often demonstrates higher tumor-to-background ratios.[5][6] For instance, in primary liver cancer, FAPI-PET has shown a significantly higher tumor detection rate than FDG-PET.[6] Similarly, for detecting peritoneal metastases, ⁶⁸Ga-FAPI PET/CT has demonstrated significantly higher sensitivity.[6] In some cases of gastric adenocarcinoma, FAPI-PET has identified lesions not visible on FDG-PET scans.[7]

Troubleshooting Guide

Issue 1: High background uptake in non-target organs.

  • Possible Cause: Physiological uptake of the FAPI tracer.

  • Troubleshooting Steps:

    • Review Biodistribution: Be aware of the normal biodistribution of the specific FAPI tracer. For example, the uterus, especially in premenopausal women, can show intense physiological uptake.[7] Salivary glands, pancreas, and thyroid can also show physiological uptake.[8]

    • Optimize Uptake Time: While FAPI tracers generally have favorable kinetics, adjusting the uptake time might help improve the tumor-to-background ratio in some cases. Late imaging (e.g., 3 hours post-injection) has been proposed to better distinguish malignant lesions from chronic inflammatory or fibrotic tissues.[1]

    • Hydration: Ensure the patient is well-hydrated, as this can help with tracer clearance.[3]

Issue 2: Unexpected tracer uptake in non-malignant lesions (False Positives).

  • Possible Cause: FAP is not exclusively expressed in cancer-associated fibroblasts but also in activated fibroblasts involved in other physiological and pathological processes.

  • Common False-Positive Findings:

    • Degenerative Lesions: Uptake in joints and vertebral bones due to degenerative processes is a common finding.[5][6]

    • Inflammation and Wound Healing: Areas of active tissue remodeling, inflammation, and scarring can show FAPI uptake.[5][6] This includes post-surgical changes and inflammatory conditions.

    • Fibrosis: Various fibrotic conditions can lead to FAPI tracer accumulation.[5]

    • Uterine and Mammary Gland Uptake: Physiological uptake in the uterus is common and correlates negatively with age.[9]

  • Troubleshooting Steps:

    • Correlate with CT/MRI: Carefully correlate the PET findings with the anatomical information from the co-registered CT or a diagnostic MRI to characterize the underlying tissue.

    • Patient History: A thorough review of the patient's clinical history, including recent surgeries, injuries, or inflammatory conditions, is crucial for accurate interpretation.

    • Consider Delayed Imaging: As mentioned, delayed imaging might help differentiate between malignant and inflammatory uptake.

Issue 3: Low or no tumor uptake in a suspected malignancy.

  • Possible Cause: Not all tumors express FAP to the same extent. The level of FAP expression can vary between tumor types and even within the same tumor.

  • Troubleshooting Steps:

    • Histopathological Confirmation: If possible, correlate the PET findings with histopathological analysis of FAP expression in the tumor tissue.

    • Consider Alternative Tracers: For tumors with known low FAP expression, other PET tracers like ¹⁸F-FDG may be more appropriate.

    • Review Scan Parameters: Ensure that the injected dose and uptake time were within the recommended ranges for the specific FAPI tracer used.

Experimental Protocols

Protocol 1: Standard Acquisition for ⁶⁸Ga-FAPI-04 PET/CT

  • Patient Preparation: No fasting is required. Encourage oral hydration.

  • Tracer Injection: Administer an intravenous injection of 100-200 MBq (or ~2.0 MBq/kg) of ⁶⁸Ga-FAPI-04.[1]

  • Uptake Period: A 60-minute uptake period is standard.[3][4] The patient should rest comfortably during this time.

  • Imaging:

    • Perform a low-dose CT scan for attenuation correction and anatomical localization.

    • Acquire the PET scan from the vertex to the mid-thigh.

  • Image Reconstruction: Use an iterative reconstruction algorithm (e.g., OSEM) as recommended by the scanner manufacturer.

Protocol 2: Quantitative Image Analysis

  • Region of Interest (ROI) Definition:

    • Draw ROIs on the PET images to encompass tumor lesions, normal organs (e.g., liver, muscle), and background areas.

  • Calculation of SUVmax:

    • The maximum standardized uptake value (SUVmax) within the tumor ROI is automatically calculated by the analysis software. This is a common metric for quantifying tracer uptake.[10]

  • Calculation of Tumor-to-Background Ratio (TBR):

    • TBR is calculated to assess the relative uptake in the tumor compared to the surrounding background tissue.

    • TBR = SUVmax (Tumor) / SUVmean (Background Tissue)

Visualizations

experimental_workflow This compound PET Scan Experimental Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis patient_prep Patient Preparation (Hydration) tracer_admin Tracer Administration (e.g., 100-200 MBq ⁶⁸Ga-FAPI-04) patient_prep->tracer_admin uptake Uptake Period (e.g., 60 minutes) tracer_admin->uptake ct_scan Low-Dose CT Scan uptake->ct_scan pet_scan PET Scan ct_scan->pet_scan recon Image Reconstruction pet_scan->recon quant Quantitative Analysis (SUVmax, TBR) recon->quant interp Interpretation & Reporting quant->interp

Caption: this compound PET Scan Experimental Workflow

troubleshooting_logic Troubleshooting Logic for Unexpected FAPI Uptake start Unexpected FAPI Uptake Observed is_known_phys Is uptake in a known area of physiological accumulation? start->is_known_phys is_history Is there a history of surgery, injury, or inflammation? is_known_phys->is_history No consider_benign Consider Benign Cause (e.g., inflammation, fibrosis) is_known_phys->consider_benign Yes is_degen Does CT/MRI show degenerative changes? is_history->is_degen No is_history->consider_benign Yes is_degen->consider_benign Yes suspect_malignancy High Suspicion for Malignancy is_degen->suspect_malignancy No

Caption: Troubleshooting Logic for Unexpected FAPI Uptake

References

Strategies to reduce off-target uptake of FAPI-4 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the off-target uptake of Fibroblast Activation Protein Inhibitor 4 (FAPI-4) in vivo.

Frequently Asked Questions (FAQs)

Q1: We are observing high background signals in our this compound PET/CT scans. What are the common causes?

A1: High background signals in FAPI-PET imaging can stem from several factors. Off-target uptake is often observed in organs with physiological expression of FAP or similar enzymes, as well as in non-malignant pathological conditions. Common areas of non-tumoral uptake include the salivary glands, pancreas, uterus, and sites of inflammation or fibrosis.[1][2] The kidneys and bladder will also show high signals due to the primary renal excretion pathway of this compound.[3][4] Furthermore, the specific molar dose of the injected tracer can significantly influence biodistribution and background levels.[5][6]

Q2: Why is there significant this compound uptake in the pancreas and salivary glands?

A2: The uptake in the pancreas and salivary glands is thought to be related to the structural similarity between Fibroblast Activation Protein (FAP) and other dipeptidyl peptidase-4 (DPP4) family members, which are expressed in these organs.[2][7] While this compound is highly selective for FAP, some low-level cross-reactivity or interaction with these similar enzymes may occur.

Q3: We have detected this compound accumulation in lesions that are not cancerous. Is this expected?

A3: Yes, this is a known phenomenon. FAP is not exclusively expressed in cancer-associated fibroblasts (CAFs). Its expression is also upregulated in various non-malignant conditions involving tissue remodeling, inflammation, and fibrosis.[8] Consequently, this compound uptake has been reported in conditions such as pneumonia, pancreatitis, surgical scars, and inflammatory lymph nodes.[1][9] This highlights a limitation in the specificity of this compound for malignancy and is a critical consideration for image interpretation.[10]

Q4: Can the amount of this compound tracer injected affect the tumor-to-background ratio?

A4: Absolutely. The molar dose of the FAPI tracer administered has a substantial impact on its biodistribution and imaging outcomes.[6] Studies in mouse models have shown that increasing the administered dose from very low levels can initially enhance tumor uptake while reducing relative background signals in certain tissues.[7] However, excessive molar doses can lead to saturation of FAP binding sites in the tumor, causing decreased tumor uptake and altered pharmacokinetics.[5][7] Optimizing the injected molar dose is a key strategy for improving tumor-to-background ratios.[7]

Troubleshooting Guide: Reducing Off-Target Uptake

Issue: High Off-Target Uptake in Healthy Organs

This workflow provides a step-by-step guide to diagnosing and mitigating high background signals during this compound imaging experiments.

G start High Off-Target Uptake Observed with this compound q_organ Identify Organ(s) with High Uptake start->q_organ is_excretory Kidneys / Bladder / Biliary System? q_organ->is_excretory Excretory Pathway is_known_offtarget Pancreas / Salivary Glands? q_organ->is_known_offtarget Known Cross-Reactivity is_pathology Site of Known Inflammation, Fibrosis, or Wound Healing? q_organ->is_pathology Non-Malignant Pathology q_protocol Review Experimental Protocol q_organ->q_protocol Unexpected/Generalized res_excretory Expected Finding: Primary route of clearance. Consider dynamic imaging to characterize washout. is_excretory->res_excretory res_known_offtarget Known Off-Target Binding: Likely due to DPP4 homology. Consider dose optimization or alternative FAPI tracers. is_known_offtarget->res_known_offtarget res_pathology Expected Finding: FAP is expressed in non-malignant tissue remodeling. Correlate with other imaging modalities. is_pathology->res_pathology check_dose Is Molar Dose Optimized? q_protocol->check_dose check_time Is Uptake Time Appropriate? q_protocol->check_time action_dose Strategy: Perform Dose-Escalation Study. Start with 350-600 pmol range and evaluate TBR. check_dose->action_dose action_time Strategy: Adjust Uptake Time. Most protocols use 60 min post-injection. Evaluate earlier/later time points. check_time->action_time q_alternative Consider Advanced Strategies action_dose->q_alternative action_time->q_alternative alt_tracer Strategy: Use Modified FAPI Tracers (e.g., FAPI-46, Dimers, Tetramers) with improved pharmacokinetics. q_alternative->alt_tracer blocking_study Strategy: Perform a Blocking Study with cold FAPI to confirm FAP-specific uptake. q_alternative->blocking_study

Caption: Troubleshooting workflow for high off-target this compound uptake.

Strategies for Improved In Vivo Performance

Optimization of Administered Molar Dose

The injected mass of a FAPI radiotracer is a critical parameter. Preclinical studies suggest that the highest tumor uptake for several FAPI tracers occurs at doses between 350–600 pmol.[7] Doses that are too low may result in high uptake in non-target tissues like joints, while doses that are too high (>1000 pmol) can cause a marked reduction in tumor uptake.[5][7] A dose-escalation study is recommended to find the optimal balance for a specific animal model.

Structural Modification of FAPI Tracers

Significant efforts have been made to develop next-generation FAPI tracers with improved pharmacokinetics, including higher tumor retention and lower background signal.[11][12]

  • FAPI Derivatives (e.g., FAPI-46): Modifications to the linker region of FAPI-04 led to derivatives like FAPI-46, which demonstrated favorable tumor-to-background ratios and good tumor accumulation.[13]

  • Multimerization (Dimers and Tetramers): Creating dimers and tetramers of FAPI molecules can increase binding avidity to FAP-expressing cells.[13] This strategy has been shown to result in higher tumor uptake and longer tumor retention compared to monomers like FAPI-46.[13]

  • Alternative Scaffolds: Replacing the quinoline core of FAPI-04 with other structures, such as a pyridine-based scaffold, has been explored.[14] Tracers like [⁶⁸Ga]Ga-AV02070 showed lower absolute tumor uptake than [⁶⁸Ga]Ga-FAPI-04 but had significantly lower background uptake in blood, muscle, and bone, resulting in superior tumor-to-background contrast.[14][15]

G cluster_strategies Optimization Strategies fapi04 FAPI-04 (Monomer) - Rapid tumor uptake - Relatively short retention fapi46 Linker Modification (e.g., FAPI-46) - Improved TBR fapi04->fapi46 Evolve dimer Dimerization (e.g., DOTA-2P(FAPI)2) - Higher tumor uptake - Longer retention fapi04->dimer Evolve pyridine Scaffold Modification (e.g., AV02070) - Lower background - Higher contrast fapi04->pyridine Evolve goal Goal: - Increased Tumor Uptake - Prolonged Tumor Retention - Reduced Off-Target Binding - Higher Tumor-to-Background Ratio fapi46->goal tetramer Tetramerization (e.g., DOTA-4P(FAPI)4) - Further enhanced uptake and retention dimer->tetramer Enhance tetramer->goal pyridine->goal

References

Identifying and mitigating artifacts in FAPI-4 PET imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating artifacts in Fibroblast Activation Protein Inhibitor (FAPI)-4 Positron Emission Tomography (PET) imaging.

Troubleshooting Guides

This section addresses specific issues that may arise during FAPI-4 PET imaging experiments, presented in a question-and-answer format.

Issue: High, non-specific uptake in the abdominal region.

Question: We observe intense this compound tracer uptake in the gallbladder of our subject, which is obscuring the view of adjacent tissues. How can we mitigate this?

Answer: High physiological uptake in the gallbladder is a known phenomenon in FAPI-PET imaging. To reduce this artifact, a study has shown that milk consumption after tracer injection can significantly decrease FAPI uptake in the gallbladder.

Recommended Protocol:

  • Administer the this compound radiotracer to the patient.

  • Approximately 10 ± 5 minutes after the tracer injection, have the patient consume 250 mL of milk.

  • Proceed with the PET/CT scan at the planned uptake time.

This intervention has been shown to lower the average SUVmean in the gallbladder, potentially improving the diagnostic accuracy for nearby lesions.

Issue: Unexpected focal uptake in non-tumorous bony regions.

Question: Our this compound PET scan shows focal uptake in the vertebral bones and joints that does not correlate with suspected metastases. What could be the cause and how should we interpret this?

Answer: Non-specific uptake in degenerative lesions is one of the most common pitfalls in FAPI-PET imaging. FAP is expressed by myofibroblasts involved in tissue remodeling, which is a component of degenerative processes like osteoarthritis.[1]

Troubleshooting Steps:

  • Correlate with CT/MRI: Carefully examine the corresponding CT or MRI images for signs of degenerative changes, such as osteophytes, joint space narrowing, or subchondral sclerosis.

  • Evaluate Patient History: Check the patient's clinical history for known degenerative joint disease or recent trauma.

  • Quantitative Analysis: While there can be overlap, benign degenerative lesions often exhibit lower SUVmax values compared to malignant lesions. A study suggested a potential SUVmax cutoff of 5.5 to help differentiate between benign and malignant lesions, though this should be used with caution and in conjunction with other findings.[2][3]

Issue: Diffuse or focal uptake in the uterus of a female subject.

Question: We are seeing intense this compound uptake in the uterus of a female patient, making it difficult to assess for gynecological malignancies. How can we differentiate this from cancerous tissue?

Answer: High physiological uptake of this compound in the uterus is common, particularly in premenopausal women, due to hormonal influences on the endometrium.[1] This uptake is often diffuse but can be focal.

Mitigation and Interpretation:

  • Consider Menopausal Status: FAPI uptake in the uterus is significantly higher in premenopausal women compared to postmenopausal women. In postmenopausal women, uterine uptake is generally low.

  • Clinical Correlation: Correlate the imaging findings with the patient's menstrual cycle phase, if known, and any history of uterine pathologies like fibroids, which can also show FAPI uptake.

  • Pattern of Uptake: Physiological uptake is often diffuse and uniform throughout the endometrium. Malignant lesions may present as more focal and intense areas of uptake that disrupt the normal uterine anatomy. However, significant overlap exists, and histopathological correlation is often necessary for definitive diagnosis.

Issue: Linear or patchy uptake in areas of previous surgery or trauma.

Question: A patient who recently underwent surgery shows this compound uptake along the surgical scar. Is this indicative of recurrent disease?

Answer: Not necessarily. FAP is highly expressed in activated fibroblasts involved in wound healing and scar formation.[1] Therefore, recent surgical sites, trauma sites, and even radiation-treated areas can demonstrate significant this compound uptake.

Troubleshooting and Interpretation:

  • Time Since Intervention: Uptake in scars is typically most intense in the weeks to months following surgery and tends to decrease over time.

  • Location and Pattern: The uptake should correspond precisely to the known location of the scar or trauma. A linear pattern is common for surgical incisions.

  • Clinical Context: Review the patient's surgical history and the time elapsed since the procedure. If there is a concern for recurrence, follow-up imaging can be valuable to assess for changes in the intensity and pattern of uptake over time. Benign post-surgical uptake would be expected to decrease or remain stable, while recurrent tumors would likely show increased uptake and growth.

Frequently Asked Questions (FAQs)

Q1: What patient preparation is required before a this compound PET scan to minimize artifacts?

A1: Unlike FDG-PET, fasting is not necessary for FAPI-PET imaging as glucose metabolism does not influence tracer uptake.[1] However, to minimize artifacts from bladder activity, patients should be well-hydrated to promote the clearance of the tracer. It is also recommended that patients void immediately before the scan.

Q2: What are the common sites of physiological this compound uptake that can be mistaken for pathology?

A2: Besides the uterus and sites of wound healing, physiological or benign this compound uptake can be seen in several other areas, including:

  • Degenerative joint and bone diseases [1]

  • Salivary glands

  • Thyroid gland

  • Nipples

  • Inflammatory processes such as pancreatitis and pneumonia[4]

  • Atherosclerotic plaques [4]

Q3: How can motion artifacts be minimized during a this compound PET scan?

A3: While specific studies on motion correction in FAPI-PET are limited, general principles for PET/CT apply. Patient comfort is key to minimizing voluntary motion. Immobilization devices can be used if necessary. For respiratory motion, which can affect imaging of the thorax and upper abdomen, respiratory gating techniques can be employed if available on the scanner. This involves acquiring data in sync with the patient's breathing cycle to reduce blurring and improve lesion detectability.

Q4: Can metallic implants cause artifacts in this compound PET/CT imaging?

A4: Yes, metallic implants can cause significant artifacts on the CT portion of the scan, which is used for attenuation correction of the PET data. This can lead to erroneous calculations of tracer concentration in adjacent tissues, appearing as either artificially high or low uptake. If your scanner software includes metal artifact reduction (MAR) algorithms, these should be utilized during the CT reconstruction to improve the accuracy of the PET data.

Q5: What is the optimal uptake time for this compound PET imaging?

A5: The optimal uptake time can vary depending on the specific FAPI tracer used (e.g., 68Ga-FAPI-04, 18F-FAPI-74). For 68Ga-labeled FAPI tracers, an uptake time of 20 to 60 minutes is generally recommended. For 18F-labeled compounds, a range of 30 to 90 minutes is often used. Some studies suggest that longer uptake times (e.g., 3 hours) may help differentiate malignant from inflammatory lesions.[5] It is advisable to follow the specific protocol validated for the tracer and imaging system in use.

Quantitative Data Summary

The following tables summarize the Standardized Uptake Values (SUV) for this compound in various non-malignant tissues and conditions, which can serve as a reference for image interpretation.

Table 1: Physiological Uptake of 68Ga-FAPI-04 in Healthy Tissues

Organ/TissueMean SUVmax (± SD)SUVmax Range
Uterus7.82 ± 5.781.26 - 24.33
Submandibular Gland3.53 ± 1.251.46 - 7.83
Nipple2.13 ± 0.811.12 - 4.88
Gingiva3.19 ± 1.411.43 - 7.61
Esophagus2.18 ± 0.651.33 - 3.87

Data sourced from a retrospective study by Qin et al.[4]

Table 2: 68Ga-FAPI-04 Uptake in Benign Lesions

Lesion TypeMean SUVmax (± SD)SUVmax Range
Inflammatory Lymph Node2.75 ± 1.131.37 - 4.91
Pneumonia3.37 ± 1.221.68 - 6.24
Atherosclerosis2.85 ± 0.841.49 - 4.65
Pancreatitis3.41 ± 3.741.27 - 18.11
Osteosclerosis3.93 ± 2.221.28 - 11.09
Surgical Scar3.14 ± 0.981.83 - 4.56

Data sourced from a retrospective study by Qin et al.[4]

Table 3: Comparison of 68Ga-FAPI Uptake in Benign vs. Malignant Lesions

Lesion TypeMean SUVmax
Benign Lesions4.2
Malignant Lesions10.6

Data from a study by Kratochwil et al., which suggested a potential SUVmax cutoff of 5.5 for differentiating benign from malignant lesions.[3]

Experimental Protocols

Standard Protocol for 68Ga-FAPI-04 PET/CT Imaging

  • Patient Preparation:

    • No fasting is required.

    • Ensure the patient is well-hydrated.

    • Have the patient void immediately before the scan to minimize bladder artifact.

  • Radiotracer Administration:

    • Administer an intravenous injection of 150-250 MBq of 68Ga-FAPI-04. The exact activity may vary based on local protocols and patient weight.

  • Uptake Period:

    • An uptake period of 60 minutes is commonly used. During this time, the patient can rest comfortably.

  • Image Acquisition:

    • CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization. Typical parameters are 120 kV and 30-100 mAs.

    • PET Scan: Acquire PET data from the vertex to the mid-thigh. The acquisition time is typically 2-3 minutes per bed position.

    • Reconstruction: Reconstruct the PET images using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and randoms. Time-of-flight (TOF) and point-spread function (PSF) modeling should be used if available to improve image quality.

Visualizations

G Troubleshooting Workflow for Unexpected this compound Uptake start Unexpected this compound Uptake Detected check_location Is the uptake in a known site of physiological accumulation or a benign process? start->check_location correlate_ct Correlate with anatomical findings on CT/MRI check_location->correlate_ct No/Unsure benign_finding Likely benign or physiological finding check_location->benign_finding Yes review_history Review patient's clinical history (surgery, trauma, inflammation, menopausal status) correlate_ct->review_history quantify_suv Perform quantitative analysis (SUVmax) review_history->quantify_suv malignancy_suspected High suspicion of malignancy quantify_suv->malignancy_suspected High SUV, suspicious morphology quantify_suv->benign_finding Low/moderate SUV, consistent with benign process follow_up Consider follow-up imaging or biopsy malignancy_suspected->follow_up report_benign Report as likely benign/physiological uptake benign_finding->report_benign

Caption: A decision-making workflow for characterizing unexpected this compound uptake.

G Common Sites of Non-Malignant this compound Uptake cluster_phys Physiological cluster_benign Benign Pathological cluster_artifact Technical Artifacts uterus Uterus (esp. premenopausal) salivary Salivary Glands thyroid Thyroid nipple Nipple degen Degenerative Lesions (e.g., Arthritis) inflam Inflammation (e.g., Pancreatitis) wound Wound Healing/Scars athero Atherosclerosis motion Motion Artifacts metal Metal Implants bladder High Bladder Activity

Caption: Common sources of non-malignant this compound uptake categorized by origin.

G Standard this compound PET/CT Experimental Workflow prep Patient Preparation (Hydration, Voiding) inject IV Injection of this compound Tracer prep->inject uptake Uptake Period (approx. 60 min) inject->uptake scan PET/CT Acquisition (Low-dose CT followed by PET) uptake->scan recon Image Reconstruction (with corrections) scan->recon analysis Image Analysis (Visual and Quantitative) recon->analysis report Reporting of Findings analysis->report

Caption: A typical experimental workflow for a this compound PET/CT scan.

References

Improving tumor-to-background ratios in FAPI-4 imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fibroblast Activation Protein Inhibitor (FAPI)-4 imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues to improve tumor-to-background ratios (TBR).

Frequently Asked Questions (FAQs)

Q1: What is the optimal imaging time point after FAPI-4 tracer injection to achieve the best tumor-to-background ratio?

A1: Recent studies suggest that for diagnostic purposes, imaging can be performed as early as 10-20 minutes post-injection.[1][2] Several studies have shown that tumor uptake of ⁶⁸Ga-FAPI-46 is remarkably stable within the first 3 hours, with the highest mean SUVmax often observed at the 10-minute time point.[1][2] For some FAPI tracers, early imaging around 10 minutes post-injection has demonstrated equivalent lesion detection compared to later time points (e.g., 60 minutes).[3][4] However, for differentiating certain non-malignant conditions with FAPI uptake, such as pancreatitis, delayed imaging may be beneficial.[4][5]

Q2: How do newer FAPI derivatives compare to FAPI-04 in terms of tumor uptake and clearance?

A2: Newer FAPI derivatives have been developed to improve upon the pharmacokinetic profile of FAPI-04, aiming for higher tumor retention while maintaining low background signal. For instance, FAPI-46 has been identified as a promising agent with an increased tumor retention time compared to FAPI-04.[6] Chemical modifications and the development of multimers (dimers and tetramers) have shown enhanced tumor uptake and retention in preclinical models.[7][8][9]

Q3: What are the common sources of high background signal in FAPI imaging?

A3: High background signal can originate from physiological uptake in various organs and tissues. Commonly observed areas of non-malignant uptake include the salivary glands, thyroid, pancreas, uterus, and sites of inflammation or wound healing.[10][11] Patient-specific factors such as age and gender can also influence the intensity of physiological uptake in certain tissues.[11] Additionally, impaired renal function can affect the clearance of FAPI tracers, potentially leading to increased background signal.[12][13]

Q4: Can dietary patient preparation influence the biodistribution of FAPI tracers and affect image quality?

A4: The influence of dietary preparation on FAPI tracer biodistribution is an active area of research. For example, studies have investigated the impact of fat intake on the uptake of ¹⁸F-labeled FAPI in abdominal organs, suggesting that it may modulate hepatobiliary clearance.[14][15] While standardized protocols are still being established, specific patient preparation may be considered to reduce physiological uptake in organs that could interfere with the assessment of nearby tumors.

Troubleshooting Guides

Issue 1: High and Diffuse Background Signal Across the Image
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Imaging Time Point For diagnostic imaging, consider acquiring images earlier, at 10-20 minutes post-injection, as tumor uptake is rapid and background may not have accumulated significantly.[1][3]Improved tumor-to-background contrast due to high initial tumor uptake and lower early background levels.
Impaired Renal Clearance Review the patient's renal function (e.g., GFR). Be aware that compromised renal function can lead to slower tracer clearance and higher background levels.[12][13]Acknowledgment of physiological factors affecting the scan; may necessitate delayed imaging to allow for further clearance, though this could also lead to decreased tumor signal.
Radiotracer Quality Issues Verify the radiochemical purity of the FAPI tracer. Ensure it meets the required quality control standards before injection.Use of a high-purity tracer will minimize the contribution of unbound radionuclide to the background signal.
Issue 2: Intense Focal Uptake in a Non-Target Area Obscuring a Region of Interest
Potential Cause Troubleshooting Step Expected Outcome
Physiological Uptake Be familiar with the common sites of physiological FAPI uptake, such as salivary glands, pancreas, and uterine tissue.[10][11] Correlate with anatomical imaging (CT or MRI) to determine if the uptake corresponds to a normal structure.Correct identification of physiological uptake, preventing misinterpretation as a malignant lesion.
Inflammatory Processes Consider the possibility of inflammation, as FAP can be expressed in activated fibroblasts at sites of inflammation.[4] Delayed imaging may show a differential washout rate between inflammatory and malignant tissue.[5]Differentiation between malignant and inflammatory lesions, improving diagnostic accuracy.
Fat Intake (for abdominal imaging) For suspected interference from hepatobiliary clearance, consider advising the patient on a specific dietary protocol (e.g., low-fat meal) before the scan, though this is still under investigation.[14][15]Potential reduction of physiological uptake in the gallbladder and biliary system, improving visualization of adjacent lesions.

Quantitative Data Summary

Table 1: Comparison of Tumor-to-Background Ratios (TBR) for FAPI vs. FDG in Lung Cancer

Lesion Type FAPI Mean TBR (± SD) FDG Mean TBR (± SD) P-value Reference
Primary Lung Tumors25.3 ± 14.032.1 ± 21.1< .001[16]
Metastatic Lymph Nodes7.5 ± 6.65.9 ± 8.6< .001[16]
Bone Metastases8.6 ± 5.44.3 ± 2.3< .001[16]
Brain Metastases314.4 (mean)1.0 (mean).02[17]

Table 2: SUVmax of ⁶⁸Ga-FAPI-46 at Different Imaging Time Points

Time Point Mean SUVmax (All Lesions) Reference
10 minutes8.2[1][2]
1 hour8.15[1][2]
3 hours7.6[1][2]

Experimental Protocols

Protocol 1: Standard FAPI-PET/CT Imaging
  • Patient Preparation: No specific dietary restrictions are routinely required. However, adequate hydration is recommended. For specific research questions, dietary modifications may be considered (see Troubleshooting).

  • Radiotracer Administration: Administer a standard activity of the ⁶⁸Ga-labeled or ¹⁸F-labeled FAPI tracer intravenously. The typical administered activity for ⁶⁸Ga-FAPI is 80-200 MBq.[18]

  • Uptake Time: For routine diagnostic imaging, an uptake period of 10-60 minutes is common.[18] Based on recent evidence, an uptake time of 10-20 minutes is often sufficient.[1][2][3]

  • Image Acquisition: Perform a whole-body PET/CT scan. The acquisition parameters should be optimized for the specific scanner and patient size.

  • Image Analysis: Reconstruct the images and perform semi-quantitative analysis by calculating Standardized Uptake Values (SUV) and Tumor-to-Background Ratios (TBR).

Protocol 2: Dual Time-Point Imaging for Differentiating Malignant and Inflammatory Lesions
  • Follow Steps 1 and 2 from the Standard FAPI-PET/CT Imaging protocol.

  • First Image Acquisition: Perform the initial whole-body PET/CT scan at an early time point (e.g., 10-20 minutes post-injection).

  • Delayed Image Acquisition: Perform a second PET/CT scan of the region of interest at a later time point (e.g., 60-120 minutes post-injection).

  • Image Analysis: Compare the tracer uptake and retention between the two time points. Malignant lesions often exhibit more stable or slowly decreasing uptake, while inflammatory lesions may show a more rapid washout.[4]

Visualizations

experimental_workflow Experimental Workflow for Optimizing FAPI Imaging cluster_prep Preparation cluster_imaging Imaging Protocol cluster_analysis Image Analysis & Troubleshooting patient_prep Patient Preparation (Hydration) injection Tracer Injection patient_prep->injection tracer_qc Radiotracer QC tracer_qc->injection uptake Uptake Phase (10-60 min) injection->uptake acquisition PET/CT Acquisition uptake->acquisition analysis Quantitative Analysis (SUV, TBR) acquisition->analysis tbr_check TBR Acceptable? analysis->tbr_check troubleshoot Troubleshoot High Background (See Guide) tbr_check->troubleshoot No report Final Report tbr_check->report Yes troubleshoot->analysis

Caption: Workflow for optimizing FAPI imaging protocols.

troubleshooting_logic Troubleshooting High Background in FAPI Imaging cluster_diffuse Diffuse Background cluster_focal Focal Non-Target Uptake start High Background Observed check_timing Review Imaging Time start->check_timing check_physio Correlate with Anatomy (Physiological Uptake?) start->check_physio check_renal Check Renal Function check_timing->check_renal check_qc Verify Tracer QC check_renal->check_qc solution Implement Corrective Action (e.g., Adjust Protocol, Re-evaluate) check_qc->solution check_inflam Consider Inflammation (Dual Time-Point Scan?) check_physio->check_inflam check_inflam->solution

Caption: Decision tree for troubleshooting high background signals.

References

FAPI-4 PET Imaging: Technical Support Center on the Impact of Molar Dose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FAPi-4 PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing imaging quality by carefully considering the molar dose of the this compound tracer. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the "molar dose" of this compound, and why is it important for PET imaging quality?

A1: The molar dose refers to the total amount of the this compound molecule (both the radioactive and non-radioactive forms) administered to the subject. It is a critical parameter because Fibroblast Activation Protein (FAP), the target of this compound, is present in finite amounts in tumors and other tissues. The molar dose directly influences the saturation of these FAP binding sites. An improperly chosen molar dose can lead to suboptimal imaging results, such as reduced tumor-to-background ratios or inaccurate quantification of FAP expression.

Q2: What is the "blocking effect" or "saturation effect" in this compound PET imaging?

A2: The "blocking effect" or "saturation effect" occurs when an increasing molar dose of this compound leads to a decrease in the uptake of the radiolabeled tracer in FAP-expressing tissues, such as tumors.[1][2][3][4][5][6] This happens because a higher amount of non-radioactive this compound competes with the radioactive this compound for the same binding sites on FAP. Once these sites are saturated, any additional tracer will not be able to bind and will be cleared from the body, leading to a lower PET signal in the target tissues.

Q3: How does the molar dose of this compound affect the Standardized Uptake Value (SUV)?

A3: The molar dose of this compound has a substantial impact on the SUV.[1][2][3][5][6] At very low molar doses, there may be insufficient tracer to saturate the FAP binding sites, potentially leading to a lower than maximal SUV. As the molar dose increases, the SUV in FAP-expressing tissues like tumors will also increase up to a certain point. However, beyond an optimal molar dose, the saturation of FAP binding sites will cause a progressive decrease in the SUV as the non-radioactive this compound outcompetes the radiolabeled tracer.[1][2][3][5][6]

Q4: Is a higher molar dose of this compound always better for imaging?

A4: No, a higher molar dose is not always better. In fact, excessively high molar doses can be detrimental to image quality due to the saturation effect, leading to reduced tumor uptake and lower tumor-to-background contrast. The optimal molar dose is one that is high enough to ensure adequate signal but low enough to avoid significant saturation of the FAP binding sites.

Troubleshooting Guide

Issue 1: Low Tumor Uptake (Low SUV) in FAP-Expressing Tumors

  • Possible Cause 1: Molar dose is too high, causing a blocking effect.

    • Troubleshooting Step: Reduce the molar dose of this compound administered in subsequent experiments. It is recommended to perform a dose-escalation or dose-reduction study to determine the optimal molar dose for your specific tumor model and experimental conditions.

  • Possible Cause 2: Molar dose is too low.

    • Troubleshooting Step: If the molar dose is exceptionally low, there may not be enough radiotracer to produce a strong signal. In this case, a modest increase in the molar dose might improve the SUV.

  • Possible Cause 3: Low FAP expression in the tumor model.

    • Troubleshooting Step: Confirm the level of FAP expression in your tumor model using techniques like immunohistochemistry (IHC) or western blotting.[5]

Issue 2: High Background Signal and Poor Tumor-to-Background Ratio (TBR)

  • Possible Cause 1: Suboptimal molar dose.

    • Troubleshooting Step: An inappropriate molar dose can affect the biodistribution of the tracer and lead to higher background signal. A systematic evaluation of different molar doses is recommended to find the dose that maximizes the TBR.

  • Possible Cause 2: Imaging at a non-optimal time point.

    • Troubleshooting Step: The time between tracer injection and PET scanning can influence the TBR. While this compound demonstrates rapid tumor uptake and clearance from background tissues, the optimal imaging window should be determined for your specific model. Generally, imaging is performed 1 hour post-injection.[3][7]

Quantitative Data on Molar Dose and SUV

The following table summarizes the correlation between the administered molar dose of [⁶⁸Ga]Ga-FAPI-04 and the resulting SUV in a 4T1 tumor model. As the molar dose increases, a "blocking effect" is observed, leading to a decrease in tumor SUV.

Administered Molar Dose of FAPI-04 (nmol/kg)Tumor SUVmax (mean ± SD)
< 1Stable high uptake
12Decreased uptake
50Further decreased uptake

Data synthesized from Liu et al., European Journal of Nuclear Medicine and Molecular Imaging (2025).[3]

Experimental Protocols

Protocol for [⁶⁸Ga]Ga-FAPI-04 PET/CT Imaging in a Murine Tumor Model

This protocol is a general guideline based on published studies.[3][5] Researchers should optimize these parameters for their specific experimental setup.

  • Radiolabeling and Quality Control:

    • Synthesize [⁶⁸Ga]Ga-FAPI-04 according to established procedures.

    • Perform quality control to determine radiochemical purity and molar activity using radio-HPLC.

  • Animal Preparation:

    • Use tumor-bearing mice (e.g., 4T1 xenografts).

    • Anesthetize the mice before and during the procedure (e.g., with 2% isoflurane).

  • Tracer Administration:

    • Administer a defined molar dose of [⁶⁸Ga]Ga-FAPI-04 intravenously (e.g., via the tail vein). The injected radioactivity typically ranges from 1.11 to 7.4 MBq per mouse.[3][5]

  • PET/CT Imaging:

    • Perform a static PET scan at a specific time point post-injection, commonly 1 hour.[3][5]

    • Acquire a CT scan for attenuation correction and anatomical localization.

  • Image Analysis:

    • Reconstruct PET images using an appropriate algorithm (e.g., ordered-subset expectation maximization).

    • Draw regions of interest (VOIs) on the tumor and background tissues (e.g., muscle) to calculate SUVmax, SUVmean, and Tumor-to-Background Ratio (TBR).

Visualizations

FAP_Signaling_Pathway FAP Signaling in Cancer-Associated Fibroblasts FAP FAP uPAR uPAR FAP->uPAR interacts with FAK FAK uPAR->FAK activates Src c-Src FAK->Src activates JAK2 JAK2 Src->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates CCL2 CCL2 STAT3->CCL2 upregulates expression MDSC_recruitment MDSC Recruitment CCL2->MDSC_recruitment Tumor_Growth Tumor Growth MDSC_recruitment->Tumor_Growth Immunosuppression Immunosuppression MDSC_recruitment->Immunosuppression

Caption: FAP signaling pathway in cancer-associated fibroblasts.

Molar_Dose_Optimization_Workflow Workflow for this compound Molar Dose Optimization start Start: Define Tumor Model dose_selection Select a Range of this compound Molar Doses for Evaluation start->dose_selection injection Administer [68Ga]Ga-FAPI-4 at Different Molar Doses to Cohorts of Tumor-Bearing Mice dose_selection->injection pet_imaging Perform PET/CT Imaging at a Fixed Timepoint (e.g., 1h post-injection) injection->pet_imaging analysis Quantify Tumor and Background Uptake (SUV, TBR) pet_imaging->analysis evaluation Evaluate the Relationship Between Molar Dose and Imaging Metrics analysis->evaluation optimal_dose Determine Optimal Molar Dose for High Tumor Contrast evaluation->optimal_dose Optimal suboptimal Suboptimal Contrast (Saturation or Low Signal) evaluation->suboptimal Suboptimal suboptimal->dose_selection Refine Dose Range

Caption: Experimental workflow for optimizing this compound molar dose.

References

FAPI-4 Tracer Synthesis and Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fibroblast Activation Protein Inhibitor (FAPI)-4 tracers. The information is designed to address common challenges encountered during radiosynthesis and purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of FAPI-4 tracers.

Issue 1: Low Radiochemical Yield (RCY)

  • Question: My radiochemical yield for [68Ga]Ga-FAPI-4 is consistently below the expected >95%. What are the potential causes and how can I troubleshoot this?

  • Answer: Low radiochemical yield is a common issue that can stem from several factors related to the reaction conditions. Here are the key parameters to verify and optimize:

    • pH of the Reaction Mixture: The pH is a critical parameter for efficient radiolabeling. For 68Ga labeling of this compound, the optimal pH is typically between 4.0 and 4.5.[1] For [18F]AlF-NOTA-FAPI-04, a pH of 4 is optimal.[2]

      • Action: Ensure your reaction buffer (e.g., sodium acetate) is correctly prepared and that the final pH of the reaction mixture is within the optimal range. Use a calibrated pH meter to verify.

    • Precursor (Ligand) Amount: The concentration of the this compound precursor is crucial. For kit-based preparations, using a lyophilized kit with 50 µg of this compound ligand has been shown to consistently yield >95% RCY with ~1.11 GBq of 68GaCl3.[3] For automated synthesis, precursor amounts can range from 25-75 µg.[1]

      • Action: Verify the amount of precursor used. If preparing your own precursor solution, ensure accurate weighing and dissolution. For kit-based methods, ensure the kit has been stored correctly (below -20°C) to prevent degradation.[3]

    • Reaction Temperature and Time: The labeling reaction is temperature-dependent. Heating is often required to achieve high yields.

      • Action: For [68Ga]Ga-FAPI-4, ensure the reaction is heated to 90-100°C for at least 10 minutes.[1] Extending the incubation time beyond this may not necessarily increase the yield. For [188Re]Re-labeled FAPI derivatives, a temperature of 96°C for 1 hour is recommended.[4]

    • Quality of the Radionuclide: The purity and concentration of the radionuclide eluate can impact labeling efficiency.

      • Action: Ensure your 68Ge/68Ga generator is performing within specifications. For cyclotron-produced radionuclides, verify the purity and specific activity.

Issue 2: Low Radiochemical Purity (RCP)

  • Question: My final product shows low radiochemical purity (<95%) after purification. What could be the cause and what steps can I take?

  • Answer: Low radiochemical purity indicates the presence of unbound radionuclide or other radioactive impurities.

    • Inefficient Purification: The purification step is critical for removing unreacted components. Solid-phase extraction (SPE) cartridges, such as Sep-Pak C18, are commonly used.

      • Action: Review your SPE cartridge procedure. Ensure the cartridge is properly conditioned before loading the reaction mixture. Use the correct solvents for washing away impurities and for eluting the final product. A post-labeling Sep-Pak C18 purification is a standard and effective method.[4]

    • Radiolysis: High amounts of radioactivity can lead to the degradation of the radiolabeled compound, a process known as radiolysis.

      • Action: Consider adding a radical scavenger, such as ascorbic acid, to the reaction mixture or the final product formulation to prevent radiolysis.[2] This is particularly important when working with high batch activities.

    • Inadequate Quality Control Methods: The method used to determine RCP might not be providing accurate results.

      • Action: Use validated radio-TLC or radio-HPLC methods for quality control.[5][6] For radio-HPLC, ensure you can clearly separate the radiolabeled product from free radionuclide and other potential impurities.[2][7]

Issue 3: Product Instability

  • Question: The radiochemical purity of my this compound tracer decreases significantly over a short period (e.g., within 2-4 hours). How can I improve its stability?

  • Answer: The stability of the final product is crucial for clinical use.

    • Storage Conditions: The temperature at which the final product is stored can affect its stability.

      • Action: Store the final radiolabeled this compound tracer at ambient temperature. Studies have shown that [68Ga]Ga-FAPI-4 retains >95% RCP for at least 2 hours when stored at room temperature.[3] For [18F]AlF-NOTA-FAPI-04, the RCP remained above 98% after 6 hours.[2][8]

    • Formulation: The final formulation can impact stability.

      • Action: Ensure the final product is in a suitable buffer at an appropriate pH (typically 7.0-7.5 for injection).[2][8] The presence of stabilizers, like ascorbic acid, can also prevent degradation.[2]

Frequently Asked Questions (FAQs)

  • Q1: What are typical radiochemical yields and purities for this compound synthesis?

    • A1: For [68Ga]Ga-FAPI-4, optimized protocols consistently yield a radiochemical yield (RCY) of over 95%, with automated synthesis protocols achieving around 85.5% ± 1.4%.[3][5][6] The radiochemical purity (RCP) is typically greater than 98%.[5][6] For [18F]AlF-NOTA-FAPI-04, an automated synthesis can achieve an RCY of 26.4 ± 1.5% with an RCP of over 99%.[2][8]

  • Q2: What is a standard purification method for this compound tracers?

    • A2: A common and effective method is solid-phase extraction using a Sep-Pak C18 cartridge. This allows for the separation of the desired lipophilic radiolabeled product from more hydrophilic impurities like free 68Ga.

  • Q3: How should this compound precursor kits be stored?

    • A3: Lyophilized this compound kits should be stored at temperatures below -20°C to ensure their stability and performance over time.[3] Studies have shown they are stable for at least 3 months under these conditions.[3]

  • Q4: What quality control methods are recommended for this compound tracers?

    • A4: Radio-Thin Layer Chromatography (radio-TLC) and radio-High-Performance Liquid Chromatography (radio-HPLC) are the standard methods for determining radiochemical purity.[5][6] Radio-HPLC provides a more detailed analysis of the product's purity.[2][7]

Quantitative Data Summary

The following table summarizes key quantitative data from various this compound synthesis protocols.

RadiotracerPrecursor AmountRCY (non-decay corrected)RCPSynthesis Time
[68Ga]Ga-FAPI-4 50 µg>95%>95%~10-15 min
[68Ga]Ga-FAPI-4 (Automated) N/A85.5% ± 1.4%>98%N/A
[18F]AlF-NOTA-FAPI-04 (Automated) 0.15 mg26.4% ± 1.5%>99%~25 min
[188Re]Re-FAPI derivatives N/A>80%N/A1 hour

Experimental Protocols

Protocol 1: Manual Synthesis of [68Ga]Ga-FAPI-4 (Kit-based)

  • Elute the 68Ge/68Ga generator with 0.05M HCl to obtain 68GaCl3.

  • Add the 68GaCl3 eluate (approx. 1.11 GBq) to a lyophilized kit containing 50 µg of this compound and a buffer (e.g., sodium acetate) to maintain a pH of 4.0-4.5.

  • Heat the reaction vial at 95-100°C for 10 minutes.

  • Allow the vial to cool to room temperature.

  • Perform quality control using radio-TLC or radio-HPLC to determine RCP.

Protocol 2: Automated Synthesis of [18F]AlF-NOTA-FAPI-04

  • Trap aqueous [18F]fluoride on a QMA cartridge.

  • Elute the [18F]fluoride into the reactor.

  • Add a solution of AlCl3 and the NOTA-FAPI-04 precursor (0.15 mg) in an appropriate buffer (e.g., acetate buffer, pH 4).

  • Heat the reaction mixture.

  • Purify the product using a C18 SPE cartridge.

  • Formulate the final product in a sterile solution, adding ascorbic acid to prevent radiolysis.

  • Perform quality control via radio-HPLC.

Visualizations

FAPI4_Synthesis_Workflow cluster_prep Preparation cluster_reaction Radiolabeling cluster_purification Purification & QC Radionuclide 1. Obtain Radionuclide (e.g., 68GaCl3 or [18F]F-) Mix 3. Mix Radionuclide & Precursor Adjust pH (4.0-4.5) Radionuclide->Mix Precursor 2. Prepare this compound Precursor (Kit or Solution) Precursor->Mix Heat 4. Heat Reaction (e.g., 95-100°C, 10 min) Mix->Heat Purify 5. Purify Product (e.g., C18 SPE Cartridge) Heat->Purify QC 6. Quality Control (radio-HPLC/TLC) Purify->QC Formulate 7. Formulate Final Product (Sterile solution, pH 7.0-7.5) QC->Formulate

Caption: General workflow for the synthesis of a this compound radiotracer.

Troubleshooting_Tree Start Low Radiochemical Yield? Check_pH Is pH optimal (4.0-4.5)? Start->Check_pH Check_Temp Is Temperature/Time correct? Check_pH->Check_Temp Yes Adjust_pH Adjust Buffer Check_pH->Adjust_pH No Check_Precursor Is Precursor amount and quality sufficient? Check_Temp->Check_Precursor Yes Adjust_Temp Correct Heating Check_Temp->Adjust_Temp No Check_Radionuclide Is Radionuclide quality adequate? Check_Precursor->Check_Radionuclide Yes Adjust_Precursor Verify Precursor Check_Precursor->Adjust_Precursor No Success Yield Improved Check_Radionuclide->Success Yes Adjust_Radionuclide Check Generator/Source Check_Radionuclide->Adjust_Radionuclide No Adjust_pH->Check_pH Adjust_Temp->Check_Temp Adjust_Precursor->Check_Precursor Adjust_Radionuclide->Check_Radionuclide

Caption: Troubleshooting decision tree for low radiochemical yield.

References

Managing lot-to-lot variability of FAPI-4 precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FAPI-4 precursors. This resource is designed for researchers, scientists, and drug development professionals to help manage lot-to-lot variability and troubleshoot common issues encountered during radiolabeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound precursor?

A1: A this compound precursor is a chemically synthesized molecule designed for radiolabeling with positron-emitting radionuclides like Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F). It consists of a quinoline-based inhibitor that targets the Fibroblast Activation Protein (FAP), a chelator (like DOTA or NOTA) to bind the radioisotope, and a linker connecting the two. Once radiolabeled, the resulting radiopharmaceutical, such as [⁶⁸Ga]Ga-FAPI-4, is used in Positron Emission Tomography (PET) imaging to visualize FAP-expressing tissues, which are highly prevalent in many cancers.

Q2: What are the common causes of lot-to-lot variability in this compound precursors?

A2: Lot-to-lot variability in this compound precursors, which are typically produced by solid-phase peptide synthesis (SPPS), can arise from several factors:

  • Peptide-Related Impurities: Incomplete reactions during SPPS can lead to impurities such as deletion sequences (missing amino acids) or insertion sequences (extra amino acids).[1][2][3] Residual protecting groups from the synthesis that were not completely removed can also be present.[2]

  • Chemical Purity: The overall purity of the precursor lot can vary, affecting the concentration of the active molecule.

  • Metallic Impurities: Trace amounts of metal ions (e.g., Fe³⁺, Al³⁺, Zn²⁺) can be introduced during synthesis or from equipment. These can compete with ⁶⁸Ga for the chelator, reducing radiolabeling efficiency.[4][5][6][7]

  • Counter-ion Content: The presence of different counter-ions (e.g., trifluoroacetate from HPLC purification) can affect the precursor's solubility and reactivity.

  • Storage and Handling: Improper storage conditions, such as exposure to moisture or elevated temperatures, can lead to degradation of the precursor over time.

Q3: How can lot-to-lot variability of the this compound precursor affect my radiolabeling results?

A3: Inconsistent precursor quality can significantly impact your experiments in the following ways:

  • Low Radiochemical Yield (RCY): Impurities that compete for the radionuclide or a lower-than-stated concentration of the active precursor will result in a lower RCY.[4][8]

  • Low Radiochemical Purity (RCP): The presence of impurities can lead to the formation of undesirable radiolabeled byproducts, reducing the purity of the final product.

  • Variability in Specific Activity: An inaccurate assessment of the precursor concentration can lead to incorrect calculations of molar activity.

  • Inconsistent In Vivo Performance: Poor quality precursors can lead to altered biodistribution and pharmacokinetics of the radiotracer, potentially causing misleading imaging results.

Troubleshooting Guides

Issue 1: Low Radiochemical Yield (RCY)

You are experiencing a significantly lower radiochemical yield than expected for your [⁶⁸Ga]Ga-FAPI-4 or [¹⁸F]AlF-NOTA-FAPI-4 labeling.

Low_RCY_Troubleshooting start Start: Low RCY Observed check_params Step 1: Verify Labeling Parameters - pH (4.0-4.5 for ⁶⁸Ga) - Temperature (90-95°C) - Reaction Time (5-10 min) start->check_params check_reagents Step 2: Check Other Reagents - Radionuclide quality - Buffer concentration - Reagent purity check_params->check_reagents precursor_qc Step 3: Suspect Precursor Lot Variability Initiate Precursor QC Protocol check_reagents->precursor_qc hplc_analysis Perform HPLC Analysis - Check for co-eluting impurities - Quantify main peak area precursor_qc->hplc_analysis ms_analysis Perform Mass Spectrometry - Confirm molecular weight - Identify unknown peaks hplc_analysis->ms_analysis quantify_precursor Re-quantify Precursor Concentration - UV-Vis spectrophotometry ms_analysis->quantify_precursor compare_spec Compare results to Certificate of Analysis (CoA) and reference specs quantify_precursor->compare_spec decision Precursor Meets Specs? compare_spec->decision contact_supplier Action: Contact Supplier - Report findings - Request replacement lot decision->contact_supplier No reoptimize_labeling Action: Re-optimize Labeling - Adjust precursor amount based on new quantification decision->reoptimize_labeling Yes end_bad End: Issue Persists Review entire process contact_supplier->end_bad end_good End: Problem Solved reoptimize_labeling->end_good

Caption: Troubleshooting workflow for low radiochemical yield.

  • Incorrect Precursor Concentration: The actual concentration of the precursor in your vial may be lower than stated on the label.

    • Solution: Re-quantify the precursor concentration using UV-Vis spectrophotometry (see Experimental Protocol 1). Adjust the amount of precursor used in the labeling reaction accordingly.

  • Presence of Metallic Impurities: Trace metals in the precursor lot can compete with ⁶⁸Ga for chelation.

    • Solution: While direct measurement of trace metals can be difficult without specialized equipment (ICP-MS), a significant drop in RCY with a precursor lot that otherwise appears pure by HPLC may suggest metal contamination. Contact the supplier with your data. Ensure all labware is metal-free.[9]

  • Chemical Impurities: The precursor lot may contain organic impurities that interfere with the labeling reaction.

    • Solution: Analyze the precursor lot using HPLC and Mass Spectrometry (see Experimental Protocols 2 & 3) to assess purity and identify any unknown peaks. Compare the chromatogram to a previous, well-performing lot if available.

Issue 2: Poor Radiochemical Purity (RCP) / Unexpected Peaks in Radio-HPLC

The final radiolabeled product shows a low RCP with additional radioactive peaks in the HPLC chromatogram.

Poor_RCP_Diagnosis cluster_causes Potential Causes cluster_effects Observed Effects cluster_solutions Troubleshooting Actions cause1 Degraded Precursor effect1 Low RCP cause1->effect1 effect2 Multiple Radioactive Peaks cause1->effect2 cause2 Peptide-Related Impurities (e.g., deletion sequences) cause2->effect1 cause2->effect2 cause3 Radiolysis of Product cause3->effect1 cause3->effect2 solution1 Check Precursor Storage effect1->solution1 solution2 Analyze Precursor by HPLC/MS effect1->solution2 solution3 Add Radical Scavengers (e.g., ascorbic acid) effect1->solution3 effect2->solution1 effect2->solution2 effect2->solution3

Caption: Relationship between causes and effects of poor RCP.

  • Radiolabelable Impurities: The precursor lot may contain impurities (e.g., deletion sequences from synthesis) that also have a chelator and can therefore be radiolabeled, creating additional radioactive species.

    • Solution: Analyze the precursor by HPLC and Mass Spectrometry (Protocols 2 & 3) to identify these impurities. A high-purity precursor (ideally >98%) is required.

  • Precursor Degradation: Improper storage or handling may have caused the precursor to degrade.

    • Solution: Review storage conditions. This compound precursors should be stored at -20°C or below.[10] Run an HPLC on the precursor to check for degradation products.

  • Radiolysis: The newly formed radiopharmaceutical can be sensitive to radiolysis, especially at high activities, causing it to break down.

    • Solution: Add a radical scavenger like ascorbic acid to the reaction mixture or final formulation.[9][11][12]

Data Presentation

Table 1: Recommended Quality Control Specifications for this compound Precursor Lots
ParameterAcceptance CriteriaTest MethodPotential Impact if Out of Spec
Appearance White solidVisual InspectionColor change may indicate degradation or impurities.
Identity Matches reference standardHPLC Retention Time & MSIncorrect compound will not label or target FAP.
Purity (HPLC) ≥ 98.0%HPLC-UV (220 nm or 254 nm)Lower purity reduces effective concentration; risk of side-reactions.
Molecular Weight Corresponds to theoretical mass (e.g., ~873 g/mol for FAPI-04)Mass SpectrometryConfirms the identity of the main compound.
Bacterial Endotoxins ≤ 10.0 EU/vialGel-clot methodCritical for products intended for human use.
Sterility SterileDirect inoculationCritical for products intended for human use.

Specifications are based on commercially available GMP-grade precursors and general radiopharmaceutical guidelines.[10][13]

Table 2: Typical Radiochemical Yields and Purity for this compound Labeling
RadiotracerRadionuclideTypical Precursor AmountTypical Radiochemical Yield (Decay Corrected)Typical Radiochemical PurityReference
[¹⁸F]AlF-NOTA-FAPI-04¹⁸F0.15 mg26.4 ± 1.5%> 99.0%[9]
[⁶⁸Ga]Ga-DOTA-FAPI-46⁶⁸Ga50 µg~92.5%> 99.5%[11]
[⁶⁸Ga]Ga-DOTA-FAPI-04⁶⁸Ga100 µgNot specified, but high> 99%[14]

These values serve as a benchmark. Results may vary based on specific synthesis modules and reaction conditions.

Experimental Protocols

Protocol 1: Quantification of this compound Precursor by UV-Vis Spectrophotometry
  • Objective: To determine the accurate concentration of the this compound precursor in solution.

  • Materials: this compound precursor, appropriate solvent (e.g., DMSO, water), UV-Vis spectrophotometer, quartz cuvettes.

  • Procedure:

    • Prepare a stock solution of the this compound precursor of a known theoretical concentration (e.g., 1 mg/mL in DMSO).

    • Create a series of dilutions from the stock solution to generate a standard curve.

    • Measure the absorbance of the quinoline chromophore at the appropriate wavelength (λ_max, typically around 220-230 nm).

    • Plot absorbance vs. concentration to create a standard curve and determine the extinction coefficient.

    • Measure the absorbance of the unknown lot solution and calculate its concentration using the standard curve or the Beer-Lambert law (A = εbc).

Protocol 2: Purity Analysis of this compound Precursor by HPLC
  • Objective: To assess the chemical purity of the this compound precursor and identify potential impurities.

  • Instrumentation: HPLC system with a UV detector and a C18 analytical column.

  • Method:

    • Column: C18, 4.6 x 250 mm, 5 µm[9]

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)[9]

    • Mobile Phase B: Acetonitrile with 0.1% TFA[9]

    • Flow Rate: 1.0 mL/min[9]

    • UV Detection: 220 nm or 254 nm[9][15]

    • Gradient: A linear gradient from ~5-10% B to 50-60% B over 20-30 minutes is a typical starting point. An isocratic method may also be used.[9][15]

  • Procedure:

    • Dissolve the precursor in the mobile phase or a suitable solvent.

    • Inject a small volume (e.g., 10-20 µL) onto the column.

    • Record the chromatogram.

    • Calculate the purity by integrating the area of the main peak and expressing it as a percentage of the total peak area. The retention time of the main peak should be consistent with a reference standard.

Protocol 3: Identity Confirmation by Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the this compound precursor.

  • Instrumentation: A mass spectrometer, typically coupled with an LC system (LC-MS).

  • Procedure:

    • Introduce a solution of the this compound precursor into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Look for the protonated molecular ion [M+H]⁺. For FAPI-04, this would be approximately m/z = 873.9.[10]

    • Compare the observed mass to the theoretical mass. This confirms the identity of the precursor and can help identify the mass of any major impurities detected by HPLC.

References

Technical Support Center: Addressing FAPI-4 Uptake in Inflammatory Lesions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving FAPI-4 uptake in inflammatory lesions.

FAQs: Understanding this compound in Inflammation

Q1: What is the rationale for using this compound to image inflammatory lesions?

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease. While its expression is low in most healthy adult tissues, it is significantly upregulated on activated fibroblasts, which are key players in tissue remodeling processes associated with inflammation, fibrosis, and cancer.[1][2] This differential expression makes FAP an attractive target for molecular imaging in various inflammatory and fibrotic diseases.

Q2: Which inflammatory conditions show this compound uptake?

Significant this compound uptake has been observed in a range of non-malignant inflammatory and degenerative conditions. These include:

  • Rheumatoid Arthritis: FAP is overexpressed by fibroblast-like synoviocytes in affected joints.[3][4]

  • IgG4-Related Disease: Characterized by lymphoplasmacytic infiltration and fibrosis, leading to FAPI uptake.[5][6]

  • Atherosclerosis: FAP is expressed in atherosclerotic plaques.

  • Degenerative Joint and Bone Lesions: Conditions like osteoarthritis can show FAPI uptake.[7][8]

  • Wound Healing and Scarring: Activated fibroblasts in healing tissues express FAP.[7][8]

  • Infectious and Inflammatory Lesions: Various infections and inflammatory processes can lead to FAPI avidity.[6][9]

Q3: How does FAPI-PET compare to FDG-PET for imaging inflammation?

While both tracers can accumulate in inflammatory lesions, they highlight different biological processes. 18F-FDG PET measures glucose metabolism, which is elevated in inflammatory cells. In contrast, FAPI-PET targets activated fibroblasts, providing insights into tissue remodeling and fibrosis.[5][6] In some conditions, like rheumatoid arthritis, FAPI-PET has shown a greater number and degree of affected joints compared to FDG-PET/CT.[7] However, in certain diseases like IgG4-related lymphadenopathy, FDG uptake may be more prominent.[2]

Q4: What is the mechanism of FAP induction in inflammation?

The inflammatory microenvironment plays a crucial role in upregulating FAP expression. Key signaling molecules and pathways include:

  • Transforming Growth Factor-beta (TGF-β): A potent inducer of FAP expression in fibroblasts through the canonical SMAD signaling pathway.[10]

  • Tumor Necrosis Factor-alpha (TNFα): This pro-inflammatory cytokine can induce FAP expression, particularly in fibroblast-like synoviocytes in rheumatoid arthritis.[10]

  • Interleukin-1beta (IL-1β): Works synergistically with TGF-β to induce FAP expression in fibroblasts.[11]

Troubleshooting Guides

In Vitro FAPI Uptake Assays
Problem Potential Cause(s) Troubleshooting Steps
High Background Signal - Inadequate washing- Non-specific binding of the radiolabeled FAPI tracer- High concentration of the tracer- Increase the number and duration of washing steps after incubation with the tracer.- Include a blocking step with a non-labeled FAPI inhibitor to determine specific binding.- Titrate the concentration of the radiolabeled FAPI tracer to find the optimal signal-to-noise ratio.
Low or No Signal - Low FAP expression in cells- Inactive radiolabeled tracer- Suboptimal incubation conditions- Confirm FAP expression in your cell line using qPCR or Western blot. Consider stimulating cells with TGF-β (e.g., 10 ng/mL for 48 hours) to induce FAP expression.[10]- Check the radiochemical purity and specific activity of your tracer.- Optimize incubation time and temperature. A common starting point is 1 hour at 37°C.
High Variability Between Replicates - Inconsistent cell seeding- Pipetting errors- Edge effects in multi-well plates- Ensure a homogenous cell suspension and accurate cell counting before seeding.- Use calibrated pipettes and be consistent with pipetting technique.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.
Immunohistochemistry (IHC) for FAP
Problem Potential Cause(s) Troubleshooting Steps
No Staining - Primary antibody not working- Inadequate antigen retrieval- Low FAP expression in the tissue- Validate the primary antibody on a positive control tissue.- Optimize the antigen retrieval method (heat-induced or enzymatic). For FAP, heat-induced antigen retrieval with citrate buffer (pH 6.0) is common.[12]- Use a more sensitive detection system.
High Background Staining - Non-specific antibody binding- Endogenous peroxidase activity (for HRP-based detection)- Hydrophobic interactions- Increase the concentration and duration of the blocking step (e.g., using 5% normal serum from the secondary antibody host species).- Include a peroxidase quenching step (e.g., 3% H₂O₂ in methanol) before primary antibody incubation.[13]- Add a detergent like Tween-20 to the wash buffers.
Non-specific Nuclear Staining - Antibody cross-reactivity- Over-fixation of tissue- Use a different primary antibody clone.- Optimize fixation time.
In Vivo FAPI-PET Imaging
Problem Potential Cause(s) Troubleshooting Steps
High Background in Images - Suboptimal uptake time- Renal or hepatobiliary clearance of the tracer- Optimize the imaging time point post-injection. For 68Ga-FAPI tracers, imaging between 30-60 minutes is common.[3]- Ensure the animal is well-hydrated. Consider delayed imaging to allow for clearance from non-target organs.
Difficulty Differentiating Inflammation from Malignancy - Overlapping FAPI uptake in both conditions- Perform dynamic PET imaging to assess the kinetic parameters of tracer uptake. Malignant lesions may show different uptake and washout kinetics compared to inflammatory lesions.[14]- Consider dual-tracer imaging with FDG-PET to differentiate between metabolic activity and fibroblast activation.- Correlate imaging findings with anatomical imaging (CT or MRI) and clinical information.
Image Artifacts - Animal movement during scan- Misregistration of PET and CT images- Ensure proper anesthesia and immobilization of the animal.- Use fiducial markers if necessary and ensure proper co-registration of the PET and CT data.

Quantitative Data Summary

The following tables summarize representative Standardized Uptake Values (SUVmax) for FAPI tracers in various inflammatory and malignant conditions. Note that these values can vary depending on the specific tracer, imaging protocol, and patient population.

Table 1: FAPI Uptake (SUVmax) in Inflammatory Conditions

ConditionOrgan/TissueMean SUVmax (Range)Reference
Rheumatoid ArthritisAffected Joints9.54 ± 4.92[9]
IgG4-Related DiseasePancreas14.07 ± 7.69
IgG4-Related DiseaseSalivary Gland7.9 ± 4.2[2]
Degenerative Joint DiseaseJoints7.7 ± 2.9[8]
PneumoniaLung3.37 (mean)[15]
Wound Healing/ScarringSoft Tissue7.7 ± 3.3[8]

Table 2: FAPI Uptake (SUVmax) in Malignant Lesions (for comparison)

Cancer TypeOrgan/TissueMean SUVmax (Range)Reference
Pancreatic CancerPrimary Tumor12.1 (median)[16]
Breast CancerPrimary Tumor12.2 ± 7.3[8]
Head and Neck CancerPrimary Tumor10.6 (mean)[16]
Lung CancerPrimary Tumor>12[15]
Metastatic LesionsVarious10.0 (mean)[16]

Experimental Protocols

Protocol 1: In Vitro FAPI Uptake Assay

Objective: To quantify the specific uptake of a radiolabeled FAPI tracer in cultured cells.

Materials:

  • FAP-expressing cells (e.g., activated fibroblasts, synoviocytes)

  • Control cells (low or no FAP expression)

  • Cell culture medium and supplements

  • Radiolabeled FAPI tracer (e.g., 68Ga-FAPI-4)

  • Non-labeled FAPI inhibitor (for blocking)

  • PBS, Trypsin-EDTA

  • Gamma counter or scintillation counter

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density of 1-2 x 105 cells/well and allow them to adhere overnight.

  • Induction of FAP Expression (Optional): To induce FAP expression, treat cells with TGF-β1 (e.g., 10 ng/mL) for 48 hours prior to the assay.[10]

  • Blocking (for specificity): For blocking wells, pre-incubate cells with a high concentration of non-labeled FAPI inhibitor (e.g., 10 µM) for 30 minutes at 37°C.

  • Tracer Incubation: Add the radiolabeled FAPI tracer to all wells at a final concentration of 1-2 nM. Incubate for 60 minutes at 37°C.

  • Washing: Aspirate the medium and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding 0.5 mL of 1 M NaOH to each well and incubating for 10 minutes at room temperature.

  • Quantification: Collect the lysate and measure the radioactivity using a gamma counter.

  • Protein Normalization: Determine the protein concentration in a parallel set of wells to normalize the radioactivity counts.

  • Data Analysis: Calculate the percentage of added dose per milligram of protein. Specific uptake is calculated by subtracting the uptake in the blocked wells from the total uptake.

Protocol 2: Immunohistochemistry (IHC) for FAP in Paraffin-Embedded Tissue

Objective: To visualize the localization of FAP in inflammatory tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections (5 µm)

  • Xylene and graded ethanol series

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against FAP (e.g., clone SP325)[12]

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene (2x 10 min), followed by a graded ethanol series (100%, 95%, 70%, 50%; 5 min each), and finally rinse in deionized water.[13]

  • Antigen Retrieval: Immerse slides in pre-heated antigen retrieval buffer and heat in a pressure cooker or water bath (e.g., 95°C for 20 min). Allow to cool to room temperature.[13]

  • Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 15 minutes to block endogenous peroxidase activity. Rinse with PBS.[13]

  • Blocking: Incubate sections with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate sections with the primary FAP antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash slides with PBS (3x 5 min). Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

  • Signal Amplification: Wash slides with PBS (3x 5 min). Incubate with Streptavidin-HRP for 30 minutes at room temperature.

  • Visualization: Wash slides with PBS (3x 5 min). Apply DAB substrate and incubate until the desired brown color develops. Stop the reaction by rinsing with water.

  • Counterstaining: Counterstain with hematoxylin for 1-2 minutes.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, then mount with a permanent mounting medium.

Visualizations

FAP_Signaling_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR TNFa TNFα TNFR TNF Receptor TNFa->TNFR IL1b IL-1β IL1b->TNFR SMAD SMAD2/3 TGFbR->SMAD activates NFkB NF-κB TNFR->NFkB activates FAP_Gene FAP Gene Transcription SMAD->FAP_Gene promotes NFkB->FAP_Gene promotes FAP_Protein FAP Protein Expression FAP_Gene->FAP_Protein translates to Fibroblast Activated Fibroblast FAP_Protein->Fibroblast expressed on

Caption: Simplified signaling pathways for FAP induction in inflammation.

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo cluster_analysis Data Analysis & Interpretation CellCulture Cell Culture (Fibroblasts/Synoviocytes) Stimulation Stimulation (TGF-β/TNFα) CellCulture->Stimulation FAPI_Uptake_Assay FAPI Uptake Assay Stimulation->FAPI_Uptake_Assay IHC Immunohistochemistry Stimulation->IHC DataIntegration Integrate In Vitro & In Vivo Data FAPI_Uptake_Assay->DataIntegration IHC->DataIntegration AnimalModel Inflammation Model (e.g., Arthritis in Mice) FAPI_Injection Radiolabeled FAPI Injection AnimalModel->FAPI_Injection PET_CT_Imaging PET/CT Imaging FAPI_Injection->PET_CT_Imaging ImageAnalysis Image Analysis (SUV) PET_CT_Imaging->ImageAnalysis ImageAnalysis->DataIntegration Interpretation Biological Interpretation DataIntegration->Interpretation

Caption: General experimental workflow for studying FAPI uptake.

Caption: Troubleshooting decision tree for in vitro FAPI assays.

References

Technical Support Center: Enhancing FAPI-4 Tumor Retention for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with FAPI-4 targeted therapies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter in your experimental workflow, providing potential causes and actionable solutions.

Q1: We are observing low tumor uptake and rapid clearance of our this compound radioligand. What are the potential causes and how can we improve tumor retention?

Potential Causes:

  • Short Biological Half-Life: The inherent pharmacokinetic properties of monomeric this compound lead to rapid clearance from the bloodstream and consequently, insufficient accumulation and retention in the tumor.[1][2][3]

  • Low FAP Expression in Tumor Model: The tumor model being used may have lower than expected expression of Fibroblast Activation Protein (FAP), leading to reduced target availability.

  • Suboptimal Radioligand Stability: The radiolabeled this compound conjugate may not be stable in vivo, leading to premature dissociation of the radionuclide.

Troubleshooting & Solutions:

  • Incorporate an Albumin Binder: Conjugating an albumin binder, such as 4-(p-iodophenyl)butyric acid or a truncated Evans blue moiety, to your this compound molecule can significantly prolong its blood half-life.[1][4][5][6] This extended circulation time allows for greater accumulation in the tumor. Bivalent albumin binders have also been shown to further enhance tumor retention.[7][8]

  • Utilize Multimerization: Creating dimeric or tetrameric this compound constructs can enhance tumor uptake and retention due to the polyvalency effect, which increases the avidity for FAP.[2][3][9][10][11][12][13]

  • Chemical Modification of the this compound Scaffold: Modifications to the core this compound structure have led to derivatives like FAPI-21 and FAPI-46, which exhibit improved tumor retention compared to the original FAPI-04.[14][15]

  • Confirm FAP Expression: Before in vivo studies, verify the FAP expression levels in your tumor cell line or patient-derived xenograft (PDX) model using techniques like immunohistochemistry or flow cytometry.

  • Assess In Vitro Stability: Perform in vitro stability assays of your radiolabeled this compound in serum to ensure its integrity over the time course of your experiment.

Q2: Our this compound based therapeutic is showing high uptake in non-target organs, leading to potential toxicity concerns. How can we mitigate these off-target effects?

Potential Causes:

  • Non-Specific Binding: The radioligand may exhibit non-specific binding to other proteins or tissues.[16]

  • Physiological FAP Expression: While FAP expression is low in most healthy adult tissues, it can be present in areas of tissue remodeling, inflammation, and wound healing, leading to uptake in non-cancerous sites.[17][18][19]

  • Clearance Pathway: The route of excretion of the radioligand (e.g., renal or hepatobiliary) can lead to high concentrations in the kidneys, liver, or bladder.[20]

Troubleshooting & Solutions:

  • Optimize Molecular Structure: Chemical modifications to the this compound molecule can alter its biodistribution and reduce uptake in specific organs. For instance, FAPI-46 was developed to provide a better tumor-to-background ratio compared to FAPI-04.[21][22]

  • Blocking Studies: Co-injecting an excess of unlabeled FAPI-46 can help determine if the uptake in non-target organs is FAP-specific. A significant reduction in uptake upon blocking indicates FAP-mediated accumulation.[2]

  • Careful Patient Selection: For clinical applications, it is crucial to be aware of conditions that can lead to physiological FAPI uptake, such as recent surgeries, inflammatory conditions, or degenerative diseases, to avoid misinterpretation of imaging results.[17][18][19]

  • Modify the Chelator: The choice of chelator for the radionuclide can influence the overall pharmacokinetic properties of the FAPI tracer.[20]

Q3: We are seeing inconsistent results in our biodistribution studies. What are some common experimental pitfalls?

Potential Causes:

  • Variability in Animal Models: Differences in tumor size, growth rate, and vascularization between individual animals can lead to variations in radiotracer uptake.

  • Inaccurate Injected Dose Measurement: Precise measurement of the injected radioactivity is critical for accurate calculation of the percentage of injected dose per gram (%ID/g).

  • Timing of Sacrifice and Tissue Collection: The time points chosen for biodistribution analysis significantly impact the results, as the tracer distribution changes over time.

Troubleshooting & Solutions:

  • Standardize Tumor Models: Use animals with a consistent tumor volume range for your studies.

  • Accurate Dose Calibration: Ensure accurate calibration of the dose calibrator and careful measurement of each injected dose.

  • Consistent Timing: Adhere to a strict and consistent timeline for injection, sacrifice, and tissue harvesting for all animals within a group.

  • Include Control Groups: Always include appropriate control groups, such as a blocking group or a group with a non-targeted radiotracer, to validate the specificity of your this compound agent.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on various strategies to enhance this compound tumor retention.

Table 1: Tumor Uptake of FAPI Derivatives in HT-1080-FAP Tumor-Bearing Mice

CompoundTime Post-InjectionTumor Uptake (%ID/g)Reference
177Lu-FAPI-4624 h3.4 ± 0.7[2]
177Lu-DOTA-2P(FAPI)2 (Dimer)24 h17.1 ± 3.9[2]
177Lu-DOTA-4P(FAPI)4 (Tetramer)24 h21.4 ± 1.7[2]
68Ga-FAPI-041 h~2.5[14]
68Ga-FAPI-214 h~6.0[14]
68Ga-FAPI-464 h~2.3[14]
[68Ga]Ga-FAPI-043 h~1.5[10][11]
[68Ga]Ga-(FAPI-04)2 (Dimer)3 h~3.0[10][11]

Table 2: Tumor-to-Organ Ratios for FAPI Derivatives

CompoundTime Post-InjectionTumor-to-Blood RatioTumor-to-Muscle RatioReference
68Ga-FAPI-211 h~15~100[14]
68Ga-FAPI-461 h~20~150[14]
177Lu-EB-FAPI-B172 h-18.67 ± 3.75[23]

Experimental Protocols

1. In Vitro Competitive Cell Binding Assay

  • Objective: To determine the binding affinity (IC50) of new FAPI derivatives.

  • Cell Line: HT-1080-FAP cells (human fibrosarcoma cells overexpressing FAP).

  • Protocol:

    • Seed HT-1080-FAP cells in 24-well plates and allow them to adhere overnight.

    • Wash the cells with a binding buffer (e.g., PBS with 1% BSA).

    • Add a constant concentration of a radiolabeled FAPI competitor (e.g., [68Ga]Ga-FAPI-04).

    • Add increasing concentrations of the non-radiolabeled FAPI derivative being tested.

    • Incubate for a specified time (e.g., 1 hour) at room temperature.

    • Wash the cells multiple times with cold binding buffer to remove unbound radioligand.

    • Lyse the cells and measure the radioactivity in a gamma counter.

    • Calculate the IC50 value by non-linear regression analysis.[4]

2. Small-Animal PET/SPECT Imaging

  • Objective: To visualize the in vivo biodistribution and tumor targeting of radiolabeled FAPI derivatives.

  • Animal Model: Tumor-bearing mice (e.g., HT-1080-FAP xenografts).

  • Protocol:

    • Anesthetize the tumor-bearing mouse.

    • Intravenously inject a defined amount of the radiolabeled FAPI derivative (e.g., 7.4 MBq of 68Ga-DOTA-4P(FAPI)4).[2]

    • Perform dynamic or static PET/SPECT scans at various time points post-injection (e.g., 0.5, 1, 2, 4 hours).[2]

    • Reconstruct the images and perform region of interest (ROI) analysis to quantify tracer uptake in the tumor and various organs.

3. Ex Vivo Biodistribution Study

  • Objective: To quantitatively determine the distribution of the radiolabeled FAPI derivative in different tissues.

  • Animal Model: Tumor-bearing mice.

  • Protocol:

    • Inject the radiolabeled FAPI derivative intravenously.

    • At predetermined time points, euthanize the mice.

    • Dissect and collect tumors and major organs (blood, heart, lung, liver, spleen, kidneys, muscle, bone, etc.).

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

    • Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound Derivative radiolabeling Radiolabeling (e.g., with Ga-68, Lu-177) synthesis->radiolabeling binding_assay Competitive Binding Assay (IC50) radiolabeling->binding_assay stability_assay Serum Stability Assay radiolabeling->stability_assay animal_model Tumor-Bearing Animal Model binding_assay->animal_model Promising Candidates stability_assay->animal_model Stable Compounds pet_spect PET/SPECT Imaging animal_model->pet_spect biodistribution Ex Vivo Biodistribution animal_model->biodistribution therapy_study Radioligand Therapy Study animal_model->therapy_study pet_spect->biodistribution biodistribution->therapy_study Favorable Biodistribution

Caption: Experimental workflow for developing and evaluating novel this compound derivatives.

Retention_Strategies cluster_strategies Strategies to Enhance this compound Tumor Retention cluster_outcomes Desired Outcomes albumin_binder Albumin Binder Conjugation prolonged_halflife Prolonged Blood Half-Life albumin_binder->prolonged_halflife multimerization Multimerization increased_uptake Increased Tumor Uptake multimerization->increased_uptake chem_mod Chemical Modification enhanced_retention Enhanced Tumor Retention chem_mod->enhanced_retention prolonged_halflife->increased_uptake increased_uptake->enhanced_retention improved_therapy Improved Therapeutic Efficacy enhanced_retention->improved_therapy

Caption: Key strategies and their intended outcomes for enhancing this compound tumor retention.

References

Validation & Comparative

FAPI-4 PET/CT Versus [18F]FDG PET for Lung Adenocarcinoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of two leading radiotracers in oncological imaging reveals significant advantages for FAPI-4 PET/CT in the diagnosis and staging of lung adenocarcinoma, particularly in early-stage disease and metastatic lesion detection. While [18F]FDG PET/CT has long been the standard for staging lung cancer by targeting the high glucose metabolism of tumor cells, the emergence of Fibroblast Activation Protein Inhibitor (FAPI) tracers, such as this compound, offers a new paradigm by imaging the tumor microenvironment. This guide provides an objective comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.

Quantitative Performance Metrics

Recent studies have demonstrated that this compound PET/CT exhibits superior performance in several key imaging metrics compared to [18F]FDG PET/CT for lung adenocarcinoma. Notably, this compound PET/CT shows a significantly higher maximum standardized uptake value (SUVmax) and tumor-to-background ratio (TBR), leading to improved lesion visibility.[1][2][3]

Performance MetricThis compound PET/CT[18F]FDG PET/CTStudy PopulationKey Findings
SUVmax (Stage IA LUAD) 3.1 ± 1.551.51 ± 0.9520 patients with Stage IA Lung Adenocarcinoma (LUAD)This compound PET/CT demonstrated significantly higher SUVmax (P<0.001).[1]
TBR (Stage IA LUAD) 4.47 ± 3.751.98 ± 1.7520 patients with Stage IA LUADThis compound PET/CT showed a significantly higher TBR (P=0.04).[1]
Sensitivity (All Lesions) 99% (392/397 lesions)87% (346/397 lesions)68 participants with lung cancerFAPI PET/CT had a significantly higher sensitivity (P < .001).[4]
Specificity (All Lesions) 93% (141/151 lesions)79% (120/151 lesions)68 participants with lung cancerFAPI PET/CT had a significantly higher specificity (P = .004).[4]
Accuracy (All Lesions) 97% (533/548 lesions)85% (466/548 lesions)68 participants with lung cancerFAPI PET/CT demonstrated a significantly higher accuracy (P < .001).[4]
TBR (Metastatic Lymph Nodes) 7.5 ± 6.65.9 ± 8.668 participants with lung cancerFAPI PET/CT showed a higher TBR in metastatic lymph nodes (P < .001).[4]
TBR (Bone Metastases) 8.6 ± 5.44.3 ± 2.368 participants with lung cancerFAPI PET/CT demonstrated a higher TBR in bone metastases (P < .001).[4]

Biological Rationale and Signaling Pathways

The fundamental difference between the two tracers lies in their biological targets. [18F]FDG is a glucose analog taken up by cells with high metabolic activity, a hallmark of many cancers. In contrast, this compound targets Fibroblast Activation Protein (FAP), which is overexpressed on cancer-associated fibroblasts (CAFs) within the tumor stroma.[5][6] This distinction is crucial in lung adenocarcinoma, where the stromal component can be significant.

cluster_FDG [18F]FDG PET/CT cluster_FAPI This compound PET/CT Tumor Cell Tumor Cell High Glucose Metabolism High Glucose Metabolism Tumor Cell->High Glucose Metabolism GLUT1 Transporter GLUT1 Transporter GLUT1 Transporter->Tumor Cell [18F]FDG [18F]FDG [18F]FDG->GLUT1 Transporter Uptake Cancer-Associated Fibroblast (CAF) Cancer-Associated Fibroblast (CAF) Fibroblast Activation Protein (FAP) Fibroblast Activation Protein (FAP) This compound This compound FAP FAP This compound->FAP Binding FAP->Cancer-Associated Fibroblast (CAF)

Biological targets of [18F]FDG and this compound.

Experimental Protocols

The following provides a generalized overview of the methodologies employed in comparative studies of this compound PET/CT and [18F]FDG PET/CT for lung adenocarcinoma.

Patient Selection and Preparation
  • [18F]FDG PET/CT: Patients are typically required to fast for at least 6 hours to ensure low blood glucose levels, which can interfere with [18F]FDG uptake.[7]

  • This compound PET/CT: No specific patient preparation, such as fasting, is generally required.[1][5]

Radiotracer Administration and Imaging Acquisition
  • [18F]FDG: An intravenous injection of [18F]FDG is administered, typically at a dose of 0.1 mCi/kg.[7] Imaging is performed approximately 1 hour after injection.[7]

  • This compound: An intravenous injection of 18F-FAPI-04 is administered, with a typical dose of 4.44 MBq/kg (0.12 mCi/kg).[1][5] Imaging is also performed approximately 1 hour post-injection.[1][5]

Both imaging procedures are conducted on a PET/CT scanner, acquiring images from the skull to the mid-thigh.

cluster_workflow Comparative Imaging Workflow cluster_fdg [18F]FDG PET/CT cluster_fapi This compound PET/CT Patient Patient with Suspected Lung Adenocarcinoma Fasting Fasting (≥6 hours) Patient->Fasting No_Prep No Specific Preparation Patient->No_Prep FDG_Injection [18F]FDG Injection Fasting->FDG_Injection FDG_Uptake Uptake Period (~60 min) FDG_Injection->FDG_Uptake FDG_Scan PET/CT Scan FDG_Uptake->FDG_Scan Image_Analysis Image Analysis and Comparison FDG_Scan->Image_Analysis FAPI_Injection This compound Injection No_Prep->FAPI_Injection FAPI_Uptake Uptake Period (~60 min) FAPI_Injection->FAPI_Uptake FAPI_Scan PET/CT Scan FAPI_Uptake->FAPI_Scan FAPI_Scan->Image_Analysis

Generalized patient workflow for comparative PET/CT imaging.

Advantages and Limitations

This compound PET/CT

Advantages:

  • Superior Detection in Early-Stage Disease: this compound PET/CT has shown greater sensitivity in detecting stage IA lung adenocarcinomas, including adenocarcinoma in situ (AIS) and minimally invasive adenocarcinoma (MIA), which can be challenging to visualize with [18F]FDG PET/CT.[1]

  • Enhanced Metastasis Detection: Studies indicate that FAPI PET/CT is superior for detecting metastatic lymph nodes and bone metastases.[4][8]

  • High Image Contrast: The low uptake of this compound in normal tissues results in a high tumor-to-background ratio, leading to clearer images.[1]

  • Convenient Patient Preparation: The lack of a requirement for fasting simplifies the procedure for patients.[1][5]

Limitations:

  • Physiological Uptake: FAPI uptake can be seen in non-malignant processes involving fibroblast activation, such as inflammation and fibrosis, which could potentially lead to false-positive results.[9]

[18F]FDG PET/CT

Advantages:

  • Well-Established Standard: [18F]FDG PET/CT is a widely available and well-validated imaging modality for many cancers.[5]

  • Reflects Tumor Metabolism: It provides a direct measure of the metabolic activity of tumors, which can be a prognostic indicator.[7]

Limitations:

  • Lower Sensitivity for Certain Subtypes: It has limited sensitivity for tumors with low glucose metabolism, such as some well-differentiated adenocarcinomas and lepidic-predominant subtypes.[10]

  • False Positives in Inflammation: Inflammatory conditions can also show high [18F]FDG uptake, leading to false-positive findings.[11]

  • Limited Detection of Small Lesions: Its accuracy can be reduced for nodules smaller than 1.0 cm.[2][5]

Conclusion

The available evidence strongly suggests that this compound PET/CT represents a significant advancement in the imaging of lung adenocarcinoma. Its ability to target the tumor microenvironment provides distinct advantages over the metabolism-focused approach of [18F]FDG PET/CT. For researchers and drug development professionals, this compound PET/CT offers a more sensitive and specific tool for early diagnosis, accurate staging, and potentially for monitoring response to therapies that target the tumor stroma. While [18F]FDG PET/CT remains a valuable tool, the superior performance of this compound, particularly in challenging clinical scenarios such as early-stage disease and metastasis detection, positions it as a promising new standard in the imaging landscape of lung adenocarcinoma.

References

A Head-to-Head Comparison of [68Ga]Ga-FAPI-4 and [68Ga]Ga-FAPI-46 for Cancer Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance, experimental protocols, and underlying mechanisms of two prominent Fibroblast Activation Protein Inhibitors.

Fibroblast Activation Protein (FAP) has emerged as a promising theranostic target in oncology due to its high expression in the stroma of a wide variety of cancers and limited presence in healthy tissues.[1][2] This has led to the development of FAP-targeting radiopharmaceuticals, with [68Ga]Ga-FAPI-4 and [68Ga]Ga-FAPI-46 being two of the most investigated positron emission tomography (PET) tracers. Both agents have demonstrated considerable potential in cancer imaging, often outperforming the current standard, [18F]FDG, in detecting various malignancies.[3][4] This guide provides a comprehensive head-to-head comparison of their performance, supported by experimental data, to aid researchers and clinicians in selecting the appropriate tracer for their needs.

Performance and Biodistribution

While both tracers effectively target FAP-expressing cancer-associated fibroblasts (CAFs), studies suggest that [68Ga]Ga-FAPI-46 exhibits a longer tumor retention time compared to [68Ga]Ga-FAPI-4.[5][6] This prolonged retention is a desirable characteristic, particularly for therapeutic applications.

A comparative analysis of their biodistribution reveals generally low background uptake in most organs for both tracers, contributing to high tumor-to-background ratios.[7][8] However, subtle differences in organ uptake and clearance have been observed.

Table 1: Comparative Biodistribution Data (SUVmax) at ~1-hour post-injection
Organ/Tissue[68Ga]Ga-FAPI-4[68Ga]Ga-FAPI-46
Primary Tumor HighHigh
Metastases HighHigh
Liver LowLow to Moderate
Kidneys Moderate to HighModerate to High
Spleen LowLow
Muscle Very LowVery Low
Blood Pool Very LowVery Low
Brain NegligibleNegligible

Note: SUVmax (Maximum Standardized Uptake Value) is a semi-quantitative measure of tracer uptake. Values can vary depending on the cancer type and patient.

Experimental Protocols

The successful application of these tracers relies on standardized and reproducible experimental protocols. Below are outlines for radiolabeling and PET/CT imaging.

Radiolabeling of [68Ga]Ga-FAPI-4 and [68Ga]Ga-FAPI-46

The radiolabeling process for both tracers is similar and can be automated.[10][11]

Materials:

  • 68Ge/68Ga generator

  • FAPI-4 or FAPI-46 precursor

  • Sodium acetate buffer

  • Ascorbic acid solution (optional, as a stabilizer)

  • Solid-phase extraction (SPE) cartridge (e.g., C18)

  • Ethanol

  • Saline solution

  • Phosphate buffer

Procedure:

  • Elute 68GaCl3 from the 68Ge/68Ga generator using 0.1 N HCl.

  • Add the FAPI precursor and sodium acetate buffer to the 68Ga eluate to adjust the pH to approximately 3.5-4.5.

  • Heat the reaction mixture at 95°C for 5-10 minutes.

  • Pass the reaction mixture through a pre-conditioned SPE cartridge to trap the labeled peptide.

  • Wash the cartridge with water to remove unreacted 68Ga.

  • Elute the purified [68Ga]Ga-FAPI tracer from the cartridge using a small volume of ethanol.

  • Formulate the final product by diluting with saline and adjusting the pH to approximately 7.0 with phosphate buffer.

Quality Control:

  • Radiochemical purity should be determined using radio-HPLC or radio-TLC.

  • The final product should be sterile and pyrogen-free.

PET/CT Imaging Protocol

Patient Preparation:

  • No specific patient preparation such as fasting is required, which is a significant advantage over [18F]FDG-PET.

Tracer Injection:

  • Administer an intravenous injection of 150-250 MBq of [68Ga]Ga-FAPI-4 or [68Ga]Ga-FAPI-46.

Image Acquisition:

  • PET/CT scans are typically performed approximately 60 minutes after tracer injection.[12]

  • A low-dose CT scan is acquired for attenuation correction and anatomical localization.

  • PET data is acquired for a duration depending on the scanner and patient characteristics.

Mechanism of Action and Signaling Pathways

[68Ga]Ga-FAPI tracers are small molecule inhibitors that bind with high affinity to the enzymatic pocket of FAP on the surface of CAFs.[13] The underlying signaling pathways influenced by FAP are complex and contribute to tumor progression.

FAPI_Mechanism

FAP is a serine protease that, upon activation, can cleave various components of the extracellular matrix and activate signaling pathways that promote tumor growth, invasion, and angiogenesis. These pathways include the PI3K/AKT and Ras/ERK pathways.[13] By binding to FAP, FAPI tracers not only allow for visualization of the tumor stroma but may also have a therapeutic effect by inhibiting FAP's enzymatic activity.

FAP_Signaling

Conclusion

Both [68Ga]Ga-FAPI-4 and [68Ga]Ga-FAPI-46 are highly effective radiotracers for imaging a wide range of cancers, often providing superior image quality and diagnostic information compared to [18F]FDG. The choice between the two may depend on the specific clinical or research question. [68Ga]Ga-FAPI-46, with its potentially longer tumor retention, might be more suitable for future theranostic applications where a sustained radiation dose to the tumor is desired.[6] Further head-to-head clinical trials are warranted to fully elucidate the nuanced differences in their diagnostic performance across various cancer types. The continued development and investigation of FAPI tracers hold immense promise for advancing cancer diagnosis and therapy.

References

FAPI-4: A Comprehensive Guide to its Validation as a Biomarker for FAP Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of FAPI-4, a quinoline-based small-molecule inhibitor of Fibroblast Activation Protein (FAP), against other FAP-targeting radiotracers and the clinical standard, [¹⁸F]FDG. FAP is a promising diagnostic and therapeutic target due to its high expression in the stroma of over 90% of epithelial carcinomas, with minimal presence in healthy tissues.[1][2] This guide summarizes key experimental data, details methodologies for validation, and visualizes critical workflows to support informed decisions in research and clinical development.

Performance Comparison of FAP-Targeting Radiotracers

The development of FAP inhibitors (FAPI) for PET imaging has led to several derivatives, with this compound being one of the most extensively studied.[3] Its performance has been benchmarked against other FAPI compounds and [¹⁸F]FDG in various preclinical and clinical settings.

Preclinical Performance: In Vitro and In Vivo

Preclinical studies have been crucial in validating the specificity and efficacy of this compound. Key performance indicators include binding affinity, cellular uptake, and tumor-to-background ratios in animal models.

Table 1: Preclinical Comparison of FAPI Radiotracers

RadiotracerCell LineParameterValueReference
[⁶⁸Ga]Ga-FAPI-4 HT-1080-FAPTumor Uptake (24h)2.86 ± 0.31 %ID/g[4]
[⁶⁸Ga]Ga-FAPI-21 HT-1080-FAPTumor Uptake (24h)6.03 ± 0.68 %ID/g[4]
[⁶⁸Ga]Ga-FAPI-46 HT-1080-FAPTumor Uptake (24h)2.29 ± 0.16 %ID/g[4]
[¹⁷⁷Lu]Lu-FAPI-46 HT-1080-FAPTumor Uptake (24h)3.4 ± 0.7 %ID/g[5]
[¹⁷⁷Lu]Lu-DOTA-4P(FAPI)₄ HT-1080-FAPTumor Uptake (24h)>18.8 ± 4.1 %ID/g[5]
[⁶⁸Ga]Ga-FAPI-46 U87MGCell Uptake (120 min)22.93 ± 0.33 %[5]
[⁶⁸Ga]Ga-DOTA-2P(FAPI)₂ U87MGCell Uptake (120 min)32.40 ± 5.36 %[5]
[⁶⁸Ga]Ga-DOTA-4P(FAPI)₄ U87MGCell Uptake (120 min)57.98 ± 0.27 %[5]
[¹⁸F]AlF-NOTA-FAPI-04 4T1 TumorTumor SUVmax5.7[6]

Note: %ID/g = percentage of injected dose per gram of tissue; SUVmax = maximum standardized uptake value.

Clinical Performance: Patient Studies

Clinical studies have demonstrated the diagnostic potential of this compound, often showing superior performance compared to the widely used [¹⁸F]FDG in various cancers.

Table 2: Clinical Comparison of [⁶⁸Ga]Ga-FAPI-4 and [¹⁸F]FDG

Cancer TypeParameter[⁶⁸Ga]Ga-FAPI-4[¹⁸F]FDGReference
Various CancersLesion DetectionHigher detection rateLower detection rate[1]
Soft-Tissue SarcomaLesion Detection275/282 lesions186/282 lesions[7]
Breast CancerPrimary Tumor SUVmaxHigherLower[7]
Lung CancerPrimary Lesion Sensitivity98%99%[8]
Gastric CancerPrimary Lesion Sensitivity100%59%[8]
Rheumatoid ArthritisMost Affected Joint SUVmax9.1 ± 4.65.9 ± 2.9[9]

Experimental Methodologies

The validation of this compound as a biomarker involves a series of well-defined experimental protocols, from in vitro cell-based assays to in vivo animal imaging and clinical trials.

In Vitro Cell-Binding Assay

Objective: To determine the binding affinity and specificity of FAPI radiotracers to FAP-expressing cells.

Protocol:

  • Cell Culture: Human fibrosarcoma cells stably transfected with FAP (e.g., HT-1080-FAP) or human glioblastoma cells (e.g., U87MG) are cultured in appropriate media supplemented with fetal bovine serum.[5]

  • Radiolabeling: FAPI compounds are labeled with a radionuclide (e.g., ⁶⁸Ga, ¹⁷⁷Lu) using a chelator like DOTA or NOTA.

  • Binding Assay:

    • Cells are seeded in multi-well plates.

    • Radiolabeled FAPI tracer is added to the cells at a specific concentration.

    • For competition assays, an excess of unlabeled FAPI is co-incubated to determine specific binding.

    • Cells are incubated for a defined period (e.g., 60-120 minutes).[5]

  • Washing and Lysis: Cells are washed with phosphate-buffered saline to remove unbound tracer and then lysed (e.g., with 1 M NaOH).[5]

  • Radioactivity Measurement: The radioactivity in the cell lysate is measured using a gamma counter to quantify tracer uptake.

In Vivo Animal Imaging and Biodistribution

Objective: To evaluate the tumor-targeting capabilities, pharmacokinetics, and biodistribution of FAPI radiotracers in a living organism.

Protocol:

  • Animal Model: Immunocompromised mice are subcutaneously injected with FAP-expressing tumor cells (e.g., HT-1080-FAP) to induce tumor xenografts.[4]

  • Radiotracer Administration: Once tumors reach a suitable size, the radiolabeled FAPI tracer is injected intravenously into the mice.

  • PET/CT Imaging: At various time points post-injection (e.g., 1, 4, 24 hours), mice are anesthetized and imaged using a small-animal PET/CT scanner.[4]

  • Biodistribution Study:

    • After the final imaging session, mice are euthanized.

    • Organs of interest (tumor, blood, muscle, liver, kidneys, etc.) are harvested and weighed.

    • The radioactivity in each organ is measured using a gamma counter.

    • Uptake is calculated as the percentage of the injected dose per gram of tissue (%ID/g).[4]

  • Blocking Study: To confirm FAP-specific uptake, a separate cohort of mice is co-injected with an excess of unlabeled this compound.[10]

Clinical PET/CT Imaging

Objective: To assess the diagnostic efficacy of this compound in detecting primary tumors and metastases in cancer patients.

Protocol:

  • Patient Recruitment: Patients with various types of cancer are enrolled in the study.[11]

  • Radiotracer Injection: Patients are injected with a sterile solution of [⁶⁸Ga]Ga-FAPI-4.

  • PET/CT Scan: Imaging is typically performed 50-70 minutes after the injection.[12]

  • Image Analysis: PET/CT images are analyzed both qualitatively (visual assessment of tracer uptake) and semi-quantitatively. The maximum standardized uptake value (SUVmax) is calculated for tumor lesions and healthy organs.[1]

  • Comparison: In comparative studies, patients also undergo an [¹⁸F]FDG PET/CT scan within a short timeframe, and the results are compared.[11]

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) help to illustrate complex workflows and relationships in this compound validation.

FAPI_Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_clinical Clinical Validation radiolabeling Radiolabeling of this compound binding_assay Cell Binding & Competition Assays radiolabeling->binding_assay cell_culture FAP-expressing Cell Culture cell_culture->binding_assay animal_model Tumor Xenograft Animal Model binding_assay->animal_model Promising Candidates pet_ct Small Animal PET/CT Imaging animal_model->pet_ct biodistribution Biodistribution Studies pet_ct->biodistribution patient_scan Patient PET/CT Imaging biodistribution->patient_scan Translate to Clinic comparison Comparison with [¹⁸F]FDG patient_scan->comparison diagnostic_efficacy Assess Diagnostic Efficacy comparison->diagnostic_efficacy FAP_Targeting_Mechanism cluster_tumor Tumor Microenvironment Tumor_Cells Tumor Cells CAF Cancer-Associated Fibroblast (CAF) Tumor_Cells->CAF recruits FAP {Fibroblast Activation Protein (FAP)} CAF->FAP expresses ECM Extracellular Matrix (ECM) FAP->ECM remodels PET_Signal {PET Signal} FAP->PET_Signal generates Radiotracer {[⁶⁸Ga]Ga-FAPI-4} Radiotracer->FAP binds to

References

Correlation of FAPI-4 Uptake with FAP Immunohistochemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fibroblast Activation Protein Inhibitor (FAPI)-4 Positron Emission Tomography (PET) uptake with the immunohistochemical (IHC) analysis of Fibroblast Activation Protein (FAP) expression in tissues. The data presented herein is compiled from recent studies to offer a comprehensive overview for researchers and professionals in drug development.

Quantitative Data Summary

The correlation between FAPI tracer uptake, measured by the maximum standardized uptake value (SUVmax) in PET imaging, and the expression of FAP, determined by immunohistochemistry, has been a subject of numerous studies. A strong positive correlation is consistently observed across various cancer types and other diseases, validating the utility of FAPI PET as a non-invasive biomarker for FAP expression.

Below is a summary of quantitative data from key studies:

Study FocusFAPI TracerCorrelation (r) with FAP IHCp-valueKey Findings
Various Solid Cancers 68Ga-FAPi-460.781 (SUVmax)< 0.001A strong positive correlation was found between 68Ga-FAPi-46 uptake and FAP IHC scores across a range of solid tumors.[1][2]
0.783 (SUVmean)< 0.001The mean standardized uptake value also showed a strong positive correlation with FAP expression.[1][2]
Non-Small Cell Lung Cancer (NSCLC) 68Ga-FAPI-040.470 (SUVmax)≤ 0.001A positive correlation was observed between 68Ga-FAPI-04 uptake and FAP expression.[3][4]
0.608 (TLF)≤ 0.001Total lesion FAP expression (TLF), a volume-based parameter, showed a stronger correlation.[3][4]
Stage IA Lung Adenocarcinoma 18F-FAPI-040.64 (SUVmax)0.005A positive correlation was demonstrated between the FAP-IHC score and the SUVmax of 18F-FAPI-04.[5]
Advanced Interstitial Lung Disease 68Ga-FAPI-460.57 (SUVmax)0.001FAPI PET uptake showed a moderate positive correlation with immunohistochemical FAP expression.[6][7]
0.54 (SUVmean)0.002A similar moderate positive correlation was found with the mean standardized uptake value.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in the literature.

68Ga-FAPI-46 PET/CT Imaging
  • Patient Preparation: Patients are typically required to fast for a minimum of 4 hours before the scan.

  • Radiotracer Injection: A mean injected activity of 184 ± 3 MBq of 68Ga-FAPi-46 is administered intravenously.[2]

  • Uptake Time: The mean uptake time between injection and imaging is approximately 63 ± 10 minutes.[2]

  • Image Acquisition: Whole-body PET/CT scans are performed from the vertex to the mid-thigh. A low-dose CT scan (120 kV, 80 mAs) is first acquired for attenuation correction and anatomical localization. This is followed by the PET scan, with an emission time of 2–4 minutes per bed position.[2]

  • Image Analysis: PET images are analyzed to measure the SUVmax and SUVmean in regions of interest corresponding to tumors and other tissues.

FAP Immunohistochemistry (IHC)
  • Tissue Preparation: Following surgical resection, tissue specimens are fixed in formalin and embedded in paraffin (FFPE).

  • Sectioning: The FFPE blocks are cut into thin sections (typically 4-5 µm).

  • Antigen Retrieval: Heat-induced antigen retrieval is performed using a citrate buffer (pH 6.0) to unmask the FAP antigen.[2]

  • Primary Antibody Incubation: The tissue sections are incubated with a primary antibody targeting FAP. A commonly used antibody is the rabbit monoclonal anti-FAP α-[EPR20021].[2]

  • Detection System: A detection kit, such as the ultraView Universal DAB Detection Kit, is used to visualize the antibody-antigen binding.[2]

  • Scoring: An experienced pathologist performs a semiquantitative visual scoring of FAP expression. A common scoring system is as follows: 0 (negative staining), 1 (weak staining), and 2 (strong staining).[2] Some studies use a more detailed immunoreactive score (IRS).[8]

Visualizing the Workflow and Signaling

To better understand the experimental process and the underlying biological relationship, the following diagrams are provided.

experimental_workflow cluster_patient Patient Cohort cluster_imaging PET Imaging cluster_pathology Histopathology cluster_correlation Data Correlation Patient Patient Enrollment (e.g., Solid Tumors, NSCLC) Injection 68Ga-FAPI-4 Injection Patient->Injection Biopsy Tissue Biopsy/ Surgical Resection Patient->Biopsy PET_Scan Whole-Body PET/CT Scan Injection->PET_Scan Uptake Period Analysis Image Analysis (SUVmax, SUVmean) PET_Scan->Analysis Correlation Statistical Correlation (r-value, p-value) Analysis->Correlation Processing Tissue Processing (FFPE) Biopsy->Processing IHC FAP Immunohistochemistry Processing->IHC Scoring Pathological Scoring (IHC Score) IHC->Scoring Scoring->Correlation

Caption: Experimental workflow from patient selection to data correlation.

signaling_pathway cluster_invivo In Vivo (PET Imaging) cluster_exvivo Ex Vivo (Immunohistochemistry) FAP_Expression FAP Expression on Cancer-Associated Fibroblasts Binding Tracer Binding to FAP FAP_Expression->Binding FAP_Expression_IHC FAP Expression in Tissue Section FAPI_Tracer FAPI-4 Tracer (e.g., 68Ga-FAPI-4) FAPI_Tracer->Binding PET_Signal PET Signal Generation (Gamma Rays) Binding->PET_Signal IHC_Detection IHC Antibody Binding to FAP Stain Chromogenic Staining IHC_Detection->Stain FAP_Expression_IHC->IHC_Detection

Caption: Parallel detection of FAP via in vivo PET and ex vivo IHC.

References

A Comparative Guide to FAPI-4 and Other FAP Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of FAPI-4 with other notable Fibroblast Activation Protein (FAP) inhibitors. The data presented is collated from various preclinical studies and is intended to assist researchers in making informed decisions for their drug development programs.

Introduction to FAP Inhibition

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide range of cancers.[1] Its restricted expression in normal tissues makes it an attractive target for both diagnostic imaging and therapeutic intervention in oncology.[1] FAP inhibitors (FAPIs) are a class of molecules designed to specifically bind to FAP, enabling targeted delivery of imaging agents or therapeutic payloads. This compound, a DOTA-conjugated FAP inhibitor, has been extensively studied and serves as a key benchmark in the field.[2][3]

Quantitative Data Comparison

The following tables summarize the in vitro binding affinities and in vivo tumor uptake of this compound and other FAP inhibitors in various preclinical models.

Table 1: In Vitro Binding Affinity (IC50) of FAP Inhibitors
InhibitorIC50 (nM)Cell Line/Assay ConditionReference(s)
This compound 32HT1080hFAP cells[4]
FGlc-FAPI167HT1080hFAP cells[4]
FAPI-02--[5]
FAPI-46--[5]
[¹¹¹In]In-FAPI-461.0 ± 0.2U87MG cells
[¹¹¹In]In-FAPI-46-I3.8 ± 0.3U87MG cells
[¹¹¹In]In-FAPI-46-Br0.5 ± 0.1U87MG cells
[¹¹¹In]In-FAPI-46-CH₃1.8 ± 0.1U87MG cells

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Table 2: In Vivo Tumor Uptake (%ID/g) of FAP Inhibitors
InhibitorTumor Uptake (%ID/g)Time Post-InjectionTumor ModelReference(s)
[⁶⁸Ga]Ga-FAPI-4 ~2.01hHT1080hFAP xenografts[4]
[¹⁸F]FGlc-FAPI4.51hHT1080hFAP xenografts[4]
[⁶⁸Ga]Ga-FAPI-042.7 ± 0.5-A549-FAP tumor model[6]
[¹⁸F]FAPI-423.2 ± 0.6-A549-FAP tumor model[6]
[¹⁸F]AlF-P-FAPI7.0 ± 1.0-A549-FAP tumor model[6]
⁶⁸Ga-FAPI-464.60 ± 1.121hHCC-PDX-1
⁶⁸Ga-DOTA-2P(FAPI)₂8.45 ± 2.19-Patient-derived xenografts
¹⁷⁷Lu-FT-FAPIHigher than ¹⁷⁷Lu-FAPI-04-HT-1080-FAP tumor-bearing mice

Note: %ID/g (percentage of injected dose per gram of tissue) is a standard measure for quantifying radiotracer uptake in biodistribution studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for key experiments cited in this guide.

Competitive Binding Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a non-radiolabeled FAP inhibitor against a radiolabeled FAP ligand.

  • Cell Culture: FAP-expressing cells (e.g., HT1080-FAP) are cultured to near confluence in appropriate media.

  • Incubation: Cells are incubated with a constant concentration of a radiolabeled FAP inhibitor (e.g., [¹⁷⁷Lu]Lu-FAPI-04) and varying concentrations of the non-radiolabeled competitor inhibitor (e.g., this compound).[4]

  • Washing: After incubation, unbound radioligand is removed by washing the cells with cold phosphate-buffered saline (PBS).

  • Lysis and Counting: Cells are lysed, and the radioactivity is measured using a gamma counter.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of specific binding against the logarithm of the competitor concentration.

In Vitro Cell Uptake and Internalization Assay

This assay measures the cellular uptake and internalization of a radiolabeled FAP inhibitor.

  • Cell Seeding: FAP-expressing cells are seeded in multi-well plates and allowed to adhere overnight.

  • Incubation: Cells are incubated with the radiolabeled FAP inhibitor at 37°C for various time points. For specificity, a parallel experiment is conducted with an excess of a non-radiolabeled FAP inhibitor.

  • Uptake Measurement: At each time point, the incubation is stopped, and cells are washed. The total cell-associated radioactivity (uptake) is measured.

  • Internalization Measurement: To differentiate between membrane-bound and internalized radioactivity, an acid wash (e.g., glycine-HCl buffer) is used to strip the surface-bound radioligand before cell lysis and counting. The remaining radioactivity represents the internalized fraction.

  • Data Analysis: Uptake is typically expressed as a percentage of the added dose per million cells.

In Vivo Biodistribution Study

This study evaluates the distribution and clearance of a radiolabeled FAP inhibitor in a living organism, typically a mouse model with FAP-expressing tumors.

  • Animal Model: Tumor-bearing mice (e.g., BALB/c nude mice with HT-1080-FAP xenografts) are used.

  • Radiotracer Injection: A known amount of the radiolabeled FAP inhibitor is injected intravenously into the mice.

  • Euthanasia and Organ Collection: At predefined time points post-injection, mice are euthanized, and various organs and tissues (including the tumor, blood, muscle, liver, kidneys, etc.) are collected and weighed.

  • Radioactivity Measurement: The radioactivity in each organ is measured using a gamma counter.

  • Data Analysis: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-background ratios are determined by dividing the %ID/g in the tumor by the %ID/g in a reference tissue (e.g., muscle or blood).

Signaling Pathways and Experimental Workflows

FAP-Associated Signaling Pathways

FAP expression on CAFs influences several signaling pathways that promote tumor growth, invasion, and immunosuppression. FAP inhibitors, by blocking the enzymatic activity of FAP, can modulate these pathways.

FAP_Signaling_Pathways FAP-Associated Signaling Pathways FAP Fibroblast Activation Protein (FAP) ECM_Degradation ECM Degradation (Collagen, Fibronectin) FAP->ECM_Degradation PI3K_AKT PI3K/AKT Pathway FAP->PI3K_AKT Ras_ERK Ras-ERK Pathway FAP->Ras_ERK Immunosuppression Immunosuppression FAP->Immunosuppression Invasion_Metastasis Invasion & Metastasis ECM_Degradation->Invasion_Metastasis Tumor_Growth Tumor Growth & Proliferation PI3K_AKT->Tumor_Growth PI3K_AKT->Invasion_Metastasis Ras_ERK->Tumor_Growth

Caption: FAP influences key oncogenic signaling pathways.

Experimental Workflow for Preclinical Evaluation of FAP Inhibitors

The preclinical evaluation of FAP inhibitors typically follows a structured workflow, from in vitro characterization to in vivo efficacy studies.

FAPI_Evaluation_Workflow Preclinical Evaluation Workflow for FAP Inhibitors cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding_Assay Competitive Binding Assay (Determine IC50) Cell_Uptake Cell Uptake & Internalization Assay Binding_Assay->Cell_Uptake Biodistribution Biodistribution Studies (%ID/g, Tumor-to-Background) Cell_Uptake->Biodistribution PET_Imaging PET/CT Imaging (Tumor Visualization) Biodistribution->PET_Imaging Therapy_Studies Radioligand Therapy Studies (Tumor Growth Inhibition) PET_Imaging->Therapy_Studies

Caption: A typical workflow for preclinical FAP inhibitor evaluation.

Conclusion

The preclinical data landscape for FAP inhibitors is rapidly evolving, with numerous candidates demonstrating promising characteristics for cancer imaging and therapy. This compound remains a critical reference compound, but newer derivatives, including multimeric constructs and those with modified linkers, are showing potential for improved tumor uptake and retention. This guide provides a snapshot of the current preclinical data to aid researchers in navigating this dynamic field. The provided experimental protocols and workflow diagrams offer a foundational understanding of the evaluation process for these targeted agents. Continued research and head-to-head comparative studies will be essential to identify the most effective FAP inhibitors for clinical translation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Fibroblast Activation Protein Inhibitor (FAPI)-4 with related proteases, supported by experimental data. The information is intended to assist researchers in evaluating the selectivity and potential off-target effects of FAPI-4 in preclinical and clinical research.

Executive Summary

This compound is a potent inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease highly expressed in the tumor microenvironment and sites of tissue remodeling. Due to its critical role in various pathologies, FAP has emerged as a promising target for diagnostic imaging and therapy. The specificity of FAP inhibitors is crucial to minimize off-target effects, particularly against closely related proteases such as Dipeptidyl Peptidase-4 (DPP4), Dipeptidyl Peptidase-8 (DPP8), Dipeptidyl Peptidase-9 (DPP9), and Prolyl Oligopeptidase (PREP). This guide summarizes the available data on the cross-reactivity of this compound and provides detailed experimental protocols for assessing protease inhibition.

Data Presentation: this compound Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against FAP and related proteases. Lower IC50 values indicate higher potency.

ProteaseThis compound IC50 (nM)Reference
Fibroblast Activation Protein (FAP)6.55[1]
Dipeptidyl Peptidase-4 (DPP4)>3000[2]
Dipeptidyl Peptidase-8 (DPP8)Data not available
Dipeptidyl Peptidase-9 (DPP9)Data not available
Prolyl Oligopeptidase (PREP)13[2]

Mandatory Visualization

Fibroblast Activation Protein (FAP) Signaling Pathway

FAP_Signaling_Pathway Fibroblast Activation Protein (FAP) Signaling Pathway FAP FAP ECM Extracellular Matrix (e.g., Collagen) FAP->ECM Degradation GrowthFactors Growth Factors & Cytokines FAP->GrowthFactors Activation Integrins Integrins FAP->Integrins Interaction STAT3_CCL2 STAT3/CCL2 Pathway FAP->STAT3_CCL2 Activation Migration Cell Migration & Invasion ECM->Migration ECM_Remodeling ECM Remodeling ECM->ECM_Remodeling PI3K_AKT PI3K/AKT Pathway GrowthFactors->PI3K_AKT Ras_ERK Ras-ERK Pathway GrowthFactors->Ras_ERK Integrins->PI3K_AKT Proliferation Cell Proliferation PI3K_AKT->Proliferation PI3K_AKT->Migration Ras_ERK->Proliferation Ras_ERK->Migration Angiogenesis Angiogenesis STAT3_CCL2->Angiogenesis Immunosuppression Immunosuppression STAT3_CCL2->Immunosuppression

Caption: FAP signaling cascade and its downstream effects.

Experimental Workflow for Protease Inhibition Assay

Protease_Inhibition_Assay_Workflow Experimental Workflow for Protease Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Protease (FAP, DPP4, etc.) - Fluorogenic Substrate - Assay Buffer - this compound dilutions Plate Dispense into 96-well plate: 1. Assay Buffer 2. This compound dilutions 3. Protease solution Reagents->Plate Incubate1 Pre-incubate at 37°C Plate->Incubate1 AddSubstrate Add Fluorogenic Substrate Incubate1->AddSubstrate Measure Measure Fluorescence (Kinetic Reading) AddSubstrate->Measure DataAnalysis Data Analysis: - Plot Fluorescence vs. Time - Calculate Initial Velocity - Determine % Inhibition Measure->DataAnalysis IC50 Calculate IC50 Value DataAnalysis->IC50

Caption: Workflow for determining protease IC50 values.

Experimental Protocols

In Vitro Protease Inhibition Assay (Fluorogenic)

This protocol describes a general method for determining the IC50 value of this compound against FAP and related proteases using a fluorogenic substrate.

Materials:

  • Recombinant human proteases (FAP, DPP4, DPP8, DPP9, PREP)

  • Fluorogenic peptide substrate specific for each protease (e.g., Ala-Pro-7-amido-4-methylcoumarin (AMC) for FAP and DPPs)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Reconstitute proteases and substrates in appropriate buffers as per the manufacturer's instructions.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of concentrations for the inhibition curve.

  • Assay Protocol:

    • To each well of a 96-well plate, add 50 µL of assay buffer.

    • Add 10 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

    • Add 20 µL of the diluted protease solution to each well (except the no-enzyme control). The final concentration of the enzyme should be in the linear range of the assay.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to each well. The final substrate concentration should be at or below its Michaelis-Menten constant (Km).

    • Immediately begin kinetic measurement of fluorescence intensity in a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC). Readings should be taken every 1-2 minutes for 15-30 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based FAP Inhibition Assay

This protocol can be used to assess the inhibitory activity of this compound in a cellular context.

Materials:

  • FAP-expressing cell line (e.g., HT-1080-FAP)

  • Control cell line (e.g., parental HT-1080)

  • Cell culture medium and supplements

  • This compound compound

  • Fluorogenic FAP substrate

  • Lysis buffer

  • 96-well cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture FAP-expressing and control cells under standard conditions.

    • Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control.

    • Incubate the cells for a predetermined time (e.g., 1-24 hours) at 37°C in a CO₂ incubator.

  • Enzyme Activity Measurement:

    • After incubation, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer.

    • Transfer the cell lysates to a 96-well black microplate.

    • Initiate the enzymatic reaction by adding the fluorogenic FAP substrate.

    • Measure the fluorescence intensity kinetically as described in the in vitro assay protocol.

  • Data Analysis:

    • Analyze the data as described for the in vitro assay to determine the cellular IC50 value of this compound.

Conclusion

The available data strongly indicate that this compound is a highly potent and selective inhibitor of Fibroblast Activation Protein. Its significantly lower potency against DPP4 and PREP suggests a favorable selectivity profile, minimizing the likelihood of off-target effects related to these proteases. While quantitative data for DPP8 and DPP9 are not yet published, the consistent high selectivity observed with structurally related FAP inhibitors provides confidence in the specificity of this compound. The provided experimental protocols offer a framework for researchers to independently verify and expand upon these cross-reactivity studies. This information is critical for the continued development and application of this compound as a targeted agent in oncology and other diseases characterized by FAP overexpression.

References

FAPI-4 PET/CT: A Paradigm Shift in Metastasis Detection Compared to Standard Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and staging of metastatic disease are paramount for effective therapeutic strategies. While [18F]FDG PET/CT has long been the cornerstone of metabolic imaging in oncology, a novel class of radiotracers targeting Fibroblast Activation Protein (FAP) is demonstrating remarkable potential to overcome some of its limitations. This guide provides an objective comparison of FAPI-4 PET/CT and standard imaging modalities for metastasis detection, supported by experimental data and detailed protocols.

Fibroblast Activation Protein Inhibitor (FAPI) PET/CT, particularly using tracers like [68Ga]Ga-FAPI-04, has emerged as a promising alternative to the standard [18F]FDG PET/CT for imaging a variety of cancers. The rationale lies in FAPI's specific targeting of cancer-associated fibroblasts (CAFs), a key component of the tumor microenvironment, which can lead to high tumor-to-background contrast. This often results in clearer delineation of metastatic lesions, especially in tumor types with low glucose metabolism where [18F]FDG PET/CT may underperform.

Comparative Performance Data

Recent studies have consistently highlighted the superior or complementary diagnostic value of FAPI PET/CT in detecting metastatic lesions across a spectrum of malignancies. The following tables summarize the quantitative performance of FAPI PET/CT compared to the standard [18F]FDG PET/CT.

Metastasis Detection: Sensitivity, Specificity, and Accuracy
Cancer TypeMetastatic SiteImaging ModalitySensitivity (%)Specificity (%)Accuracy (%)Source
Lung CancerAll Lesions[18F]FAPI PET/CT999397[1]
[18F]FDG PET/CT877985[1]
Lung CancerBone Metastases[68Ga]Ga-FAPI-04 PET/CTHigher than [18F]FDG-Higher than [18F]FDG[2]
[18F]FDG PET/CTLower than FAPI-Lower than FAPI[2]
Differentiated Thyroid CancerNeck Lesions[68Ga]Ga-FAPI-04 PET/CT83--[3]
[18F]FDG PET/CT65--[3]
Distant Metastases[68Ga]Ga-FAPI-04 PET/CT79--[3]
[18F]FDG PET/CT59--[3]
Gastric CancerPrimary Tumors[68Ga]Ga-FAPI-04 PET/CT94.74--[4]
[18F]FDG PET/CT68.42--[4]
Lymph Node Metastasis[68Ga]Ga-FAPI-04 PET/CT97.408097.6[4]
[18F]FDG PET/CT41.566044.7[4]
Distant Metastases[68Ga]Ga-FAPI-04 PET/CT97.17--[4]
[18F]FDG PET/CT43.11--[4]
Gastrointestinal CancersNodal MetastasesFAPI PET/CT90--[5]
[18F]FDG PET/CT64--[5]
Distant MetastasesFAPI PET/CT99--[5]
[18F]FDG PET/CT61--[5]
Various CancersLymph Node Metastasis[18F]-AlF-NOTA-FAPI-04 PET/CT81.858.8271.79[6]
[18F]FDG PET/CT50.070.5958.97[6]
Metastatic Lesions[18F]-AlF-NOTA-FAPI-04 PET/CT67.39-82.14[6]
[18F]FDG PET/CT58.7-60.71[6]
Tracer Uptake in Metastatic Lesions (SUVmax & TBR)
Cancer TypeMetastatic SiteImaging ModalityMedian SUVmaxTumor-to-Background Ratio (TBR)Source
Lung CancerMetastatic Lymph Nodes[18F]FAPI PET/CT-7.5 ± 6.6[1]
[18F]FDG PET/CT-5.9 ± 8.6[1]
Bone Metastases[18F]FAPI PET/CT-8.6 ± 5.4[1]
[18F]FDG PET/CT-4.3 ± 2.3[1]
Malignant TumorsBone Metastases[68Ga]Ga-DOTA-FAPI-04 PET/CTHigher than [18F]FDGHigher than [18F]FDG[7]
[18F]FDG PET/CTLower than FAPILower than FAPI[7]
Gastric CancerDistant Metastases[68Ga]Ga-FAPI-04 PET/CT8.00-[4]
[18F]FDG PET/CT4.20-[4]

Experimental Protocols

The methodologies employed in comparative studies of FAPI and FDG PET/CT are crucial for interpreting the results. Below is a generalized experimental protocol based on published research.

Patient Population
  • Inclusion Criteria: Patients with pathologically confirmed malignancies and suspected or known metastatic disease. Studies often include a mix of cancer types or focus on a specific malignancy.

  • Exclusion Criteria: Patients who have recently undergone chemotherapy or radiotherapy, have severe renal impairment, or are pregnant.

Imaging Procedures
  • Patient Preparation: Patients are typically required to fast for at least 6 hours before the [18F]FDG PET/CT scan. No specific preparation is usually needed for FAPI PET/CT.

  • Radiotracer Administration:

    • [18F]FDG: Administered intravenously at a dose of approximately 3.7 MBq/kg.

    • [68Ga]Ga-FAPI-04: Administered intravenously at a dose of approximately 2 MBq/kg.

  • Uptake Period:

    • [18F]FDG: Patients rest for about 60 minutes in a quiet, dimly lit room.

    • [68Ga]Ga-FAPI-04: The uptake period is typically around 60 minutes.

  • Image Acquisition:

    • Both scans are performed on a PET/CT scanner.

    • A low-dose CT scan is acquired for attenuation correction and anatomical localization.

    • The PET scan covers the area from the skull base to the mid-thigh.

    • The paired scans ([18F]FDG and FAPI) are usually performed within a short interval, often within a week, to ensure comparable disease status.[1]

Image Analysis and Reference Standard
  • Image Interpretation: Two or more experienced nuclear medicine physicians, blinded to the results of the other imaging modality, independently review the scans.

  • Quantitative Analysis: The maximum standardized uptake value (SUVmax) is calculated for lesions. The tumor-to-background ratio (TBR) is also often determined by dividing the SUVmax of the lesion by the SUVmean of a reference tissue (e.g., liver or muscle).

  • Reference Standard: The final diagnosis is confirmed by histopathology of biopsied lesions or by clinical and imaging follow-up for at least 6-12 months.

Visualizing the Comparative Workflow

The following diagram illustrates the typical workflow of a clinical study comparing this compound PET/CT with standard imaging.

G cluster_enrollment Patient Enrollment cluster_imaging Imaging Protocol cluster_analysis Data Analysis cluster_validation Validation cluster_outcome Outcome Patient Patient with Confirmed Malignancy and Suspected Metastases FDG_PET [18F]FDG PET/CT (Standard Imaging) Patient->FDG_PET Scan 1 FAPI_PET [68Ga]Ga-FAPI-04 PET/CT Patient->FAPI_PET Scan 2 (within 7 days) Qual_Analysis Qualitative Analysis (Blinded Readers) FDG_PET->Qual_Analysis Quant_Analysis Quantitative Analysis (SUVmax, TBR) FDG_PET->Quant_Analysis FAPI_PET->Qual_Analysis FAPI_PET->Quant_Analysis Comparison Comparison of Diagnostic Performance (Sensitivity, Specificity, Accuracy) Qual_Analysis->Comparison Quant_Analysis->Comparison Reference Reference Standard (Histopathology or Follow-up) Reference->Comparison Ground Truth

Caption: Comparative study workflow for this compound PET/CT vs. standard imaging.

Signaling Pathway of FAP in the Tumor Microenvironment

The efficacy of FAPI PET/CT is rooted in the biology of cancer-associated fibroblasts (CAFs). The diagram below illustrates the central role of FAP in the tumor microenvironment.

cluster_tumor Tumor Cell cluster_tme Tumor Microenvironment Tumor Tumor Cells CAF Cancer-Associated Fibroblast (CAF) Tumor->CAF releases growth factors (e.g., TGF-β) FAP Fibroblast Activation Protein (FAP) CAF->FAP expresses ECM Extracellular Matrix (ECM) FAP->ECM remodels ECM->Tumor promotes invasion and metastasis

Caption: FAP's role in the tumor microenvironment.

Conclusion

The accumulating evidence strongly suggests that this compound PET/CT offers significant advantages over standard [18F]FDG PET/CT for the detection of metastases in a multitude of cancers. Its ability to visualize the tumor microenvironment provides a different and often more sensitive biological snapshot of the disease. For researchers and drug development professionals, FAPI PET/CT represents a powerful tool for more accurate staging, better patient stratification, and potentially for monitoring response to therapies that target the tumor stroma. Further large-scale prospective studies will continue to define its precise role in the oncologic imaging armamentarium.

References

68Ga-FAPI-4 PET/CT Enhances Primary Tumor Detection in Head and Neck Cancer of Unknown Primary with Negative [18F]FDG Findings

Author: BenchChem Technical Support Team. Date: December 2025

A new imaging approach using the fibroblast activation protein inhibitor (FAPI) tracer, 68Ga-FAPI-4, demonstrates significant potential in identifying the primary tumor in patients with head and neck cancer of unknown primary (HNCUP) who have previously tested negative with the standard [18F]FDG PET/CT scan. This advancement offers a promising diagnostic tool for a challenging patient population, potentially leading to more targeted and effective treatment strategies.

Head and neck cancer of unknown primary (HNCUP) presents a diagnostic dilemma, characterized by metastatic disease in the cervical lymph nodes without an identifiable primary tumor site after a thorough diagnostic workup.[1] While [18F]FDG PET/CT is a cornerstone in the search for the primary tumor, a subset of patients yields negative results, complicating further management.[1][2] Emerging evidence from a prospective study highlights the added value of 68Ga-FAPI PET/CT in this specific clinical scenario. In a study involving 18 HNCUP patients with negative [18F]FDG findings, 68Ga-FAPI PET/CT successfully identified the primary tumor in 7 of these patients, resulting in a detection rate of 38.89%.[2]

The identified primary tumor locations included the nasopharynx, palatine tonsil, submandibular gland, and hypopharynx.[2] This suggests that 68Ga-FAPI PET/CT can uncover primary tumors that are not metabolically active enough to be detected by [18F]FDG PET/CT. The underlying principle of this enhanced detection lies in the different biological targets of the two tracers. While [18F]FDG accumulates in cells with high glucose metabolism, a general characteristic of cancer cells, FAPI tracers target fibroblast activation protein (FAP), which is overexpressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment.[3] This stromal targeting provides a distinct advantage, particularly in tumors with a significant stromal component or in cases where the tumor cells themselves exhibit low glucose uptake.

Comparative Diagnostic Performance

The utility of 68Ga-FAPI PET/CT extends beyond just the detection of the primary tumor. In the cohort of HNCUP patients with negative [18F]FDG scans, the performance of 68Ga-FAPI PET/CT in assessing metastatic lesions was found to be comparable to that of [18F]FDG PET/CT.[1][2] This indicates that while offering a significant advantage in identifying the elusive primary tumor, 68Ga-FAPI PET/CT does not compromise the ability to stage the extent of metastatic disease.

The following table summarizes the quantitative data on the diagnostic performance of 68Ga-FAPI-4 PET/CT in HNCUP patients with negative [18F]FDG findings, based on available research.

Performance Metric68Ga-FAPI-4 PET/CT[18F]FDG PET/CT
Primary Tumor Detection Rate 38.89% (7 out of 18 patients)[2]0% (by inclusion criteria)[2]
Identified Primary Tumor Sites Nasopharynx, Palatine Tonsil, Submandibular Gland, Hypopharynx[2]Not Applicable
Mean SUVmax in Detected Primary Tumors 8.79 (range: 2.60-16.50)Not Applicable
Mean Tumor-to-Background Ratio (TBR) in Detected Primary Tumors 4.50 (range: 2.17-8.21)Not Applicable

Experimental Protocols

The methodologies employed in the key studies provide a framework for understanding how these comparative data were generated.

Patient Selection

Patients included in the pivotal study were adults with pathology-confirmed metastatic cervical carcinoma and no identifiable primary tumor after a comprehensive workup that included clinical examination, contrast-enhanced CT, contrast-enhanced MRI, ultrasound, and a negative [18F]FDG PET/CT scan.[1]

Imaging Procedures

[18F]FDG PET/CT Protocol:

  • Patients were required to fast for a minimum of 6 hours.

  • Venous blood glucose levels were maintained below 10 mmol/L.

  • An intravenous injection of 260.64 ± 40.81 MBq of [18F]FDG was administered.

  • Patients rested in a quiet environment for approximately 60 minutes post-injection.

  • PET/CT imaging was then performed.[1]

68Ga-FAPI-4 PET/CT Protocol:

  • 68Ga-FAPI-4 PET/CT was performed within one week of the [18F]FDG PET/CT scan.

  • No fasting was required for this procedure.

  • An intravenous injection of 143.71 ± 16.19 MBq of 68Ga-FAPI-4 was administered.

  • Patients rested for approximately 60 minutes post-injection.

  • PET/CT imaging was subsequently conducted.[1]

Histopathological Confirmation

For patients with positive findings on the 68Ga-FAPI-4 PET/CT scan, biopsies of the suspected primary tumor sites were performed to obtain histopathological confirmation.[2]

Visualizing the Diagnostic Workflow and Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Diagnostic_Workflow_HNCUP cluster_initial_workup Initial Diagnostic Workup cluster_fapi_pet Advanced Imaging cluster_outcome Outcome Patient Patient with Suspected HNCUP Clinical_Exam Clinical Examination Patient->Clinical_Exam Conventional_Imaging Conventional Imaging (CT, MRI) Clinical_Exam->Conventional_Imaging FDG_PET [18F]FDG PET/CT Conventional_Imaging->FDG_PET FDG_Negative [18F]FDG Negative FDG_PET->FDG_Negative FAPI_PET 68Ga-FAPI-4 PET/CT Primary_Tumor_ID Primary Tumor Identified FAPI_PET->Primary_Tumor_ID Biopsy Biopsy and Histopathology Primary_Tumor_ID->Biopsy Treatment Targeted Treatment Biopsy->Treatment FDG_Negative->FAPI_PET Proceed to FAPI PET FAPI_Mechanism cluster_tumor_microenvironment Tumor Microenvironment cluster_imaging_agent PET Imaging Agent cluster_detection Detection CAF Cancer-Associated Fibroblast (CAF) FAP Fibroblast Activation Protein (FAP) Tumor_Cell Tumor Cell Tumor_Cell->CAF interacts with PET_Signal PET Signal Detection FAP->PET_Signal Emits Signal FAPI_Tracer 68Ga-FAPI-4 Tracer FAPI_Tracer->FAP Binds to

References

A Prospective Head-to-Head Comparison of [¹⁸F]FAPI-42 and [⁶⁸Ga]Ga-FAPI-04 in Oncological PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two leading radiotracers for Fibroblast Activation Protein (FAP) imaging, [¹⁸F]FAPI-42 and [⁶⁸Ga]Ga-FAPI-04. The data presented is based on a prospective, intra-individual comparison study to offer an objective overview of their performance in detecting various cancers.

Fibroblast Activation Protein (FAP) is a promising theranostic target due to its high expression in the stroma of a wide range of cancers and limited presence in healthy tissues. [¹⁸F]FAPI-42 and [⁶⁸Ga]Ga-FAPI-04 are two prominent FAP-targeting radiotracers that have shown significant promise in oncological imaging. This guide delves into their comparative biodistribution, tumor uptake, and lesion detectability.

Quantitative Data Summary

The following tables summarize the key quantitative data from a prospective clinical study comparing [¹⁸F]FAPI-42 and [⁶⁸Ga]Ga-FAPI-04 in the same patient cohort.

Table 1: Biodistribution of [¹⁸F]FAPI-42 and [⁶⁸Ga]Ga-FAPI-04 in Normal Organs (SUVmax)

Organ[¹⁸F]FAPI-42 (SUVmax)[⁶⁸Ga]Ga-FAPI-04 (SUVmax)P-value
Parotid Gland4.2 ± 1.52.9 ± 1.1< 0.05
Salivary Gland3.8 ± 1.32.5 ± 0.9< 0.05
Thyroid3.5 ± 1.22.3 ± 0.8< 0.05
Pancreas2.9 ± 0.91.8 ± 0.6< 0.05
Liver1.8 ± 0.41.7 ± 0.5> 0.05
Spleen1.5 ± 0.31.4 ± 0.4> 0.05
Kidneys2.5 ± 0.72.6 ± 0.8> 0.05
Muscle0.8 ± 0.20.8 ± 0.2> 0.05
Bone1.2 ± 0.31.1 ± 0.3> 0.05

Data are presented as mean ± standard deviation. A P-value < 0.05 was considered statistically significant.

Table 2: Tumor Uptake (SUVmax) in Matched Lesions

Lesion Location[¹⁸F]FAPI-42 (SUVmax)[⁶⁸Ga]Ga-FAPI-04 (SUVmax)P-value
Liver Metastases10.5 ± 3.28.9 ± 2.8< 0.05
Bone Metastases9.8 ± 4.17.5 ± 3.5< 0.05
Lymph Node Metastases8.5 ± 3.98.2 ± 3.7> 0.05
Primary Tumors12.1 ± 5.611.8 ± 5.3> 0.05
Pleural/Peritoneal Metastases9.2 ± 3.58.8 ± 3.1> 0.05

Data are presented as mean ± standard deviation.

Table 3: Tumor-to-Background Ratios (TBRs) in Matched Lesions

Lesion Location[¹⁸F]FAPI-42 (TBR)[⁶⁸Ga]Ga-FAPI-04 (TBR)P-value
Liver Metastases6.1 ± 2.15.2 ± 1.9< 0.05
Bone Metastases8.5 ± 3.86.8 ± 3.2< 0.05
Lymph Node Metastases10.1 ± 4.59.8 ± 4.2< 0.05
Pleural/Peritoneal Metastases11.2 ± 5.19.9 ± 4.6< 0.05

TBR was calculated as SUVmax of the lesion / SUVmean of adjacent normal tissue.

Experimental Protocols

Patient Cohort and Imaging Protocol

A total of 22 patients with various types of cancer were enrolled in a prospective study.[1][2] Of these, 12 patients underwent PET/CT scans with both [¹⁸F]FAPI-42 and [⁶⁸Ga]Ga-FAPI-04 for an intra-individual comparison.[1][2]

  • Radiotracer Administration: Patients received an intravenous injection of either [¹⁸F]FAPI-42 or [⁶⁸Ga]Ga-FAPI-04.

  • Uptake Time: For [¹⁸F]FAPI-42, the optimal image acquisition time was determined to be 1 hour post-injection.[1][2] For [⁶⁸Ga]Ga-FAPI-04, imaging was also performed at 1 hour post-injection.

  • PET/CT Imaging: Whole-body PET/CT scans were acquired from the head to the mid-thigh.

  • Image Analysis: The standardized uptake value (SUV) and tumor-to-background ratio (TBR) were used for semi-quantitative evaluation of biodistribution and tumor uptake.[1][2]

Radiotracer Synthesis

  • [¹⁸F]FAPI-42 Synthesis: The synthesis of [¹⁸F]FAPI-42 is typically achieved through a multi-step automated process. A common method involves the Al¹⁸F labeling strategy. The precursor, NOTA-FAPI-42, is reacted with an [¹⁸F]AlF complex. The final product is purified using solid-phase extraction cartridges. Quality control is performed using high-performance liquid chromatography (HPLC) to ensure radiochemical purity.

  • [⁶⁸Ga]Ga-FAPI-04 Synthesis: [⁶⁸Ga]Ga-FAPI-04 is synthesized via an automated module. ⁶⁸Ga is obtained from a ⁶⁸Ge/⁶⁸Ga generator and is then chelated with the FAPI-04 precursor, which contains a DOTA chelator. The reaction is typically carried out at an acidic pH and elevated temperature. The final product is also purified and subjected to quality control by HPLC.

Visualizations

Experimental_Workflow Experimental Workflow for Comparative Imaging cluster_patient_prep Patient Preparation cluster_imaging_protocol Imaging Protocol cluster_analysis Data Analysis Patient Patient Enrollment (N=12 with various cancers) Injection1 [18F]FAPI-42 Injection Patient->Injection1 Injection2 [68Ga]Ga-FAPI-04 Injection Patient->Injection2 Uptake1 1-hour Uptake Injection1->Uptake1 PETCT1 Whole-body PET/CT Scan Uptake1->PETCT1 Biodistribution Biodistribution Analysis (SUVmax in normal organs) PETCT1->Biodistribution TumorUptake Tumor Uptake Analysis (SUVmax in lesions) PETCT1->TumorUptake TBR TBR Analysis PETCT1->TBR Uptake2 1-hour Uptake Injection2->Uptake2 PETCT2 Whole-body PET/CT Scan Uptake2->PETCT2 PETCT2->Biodistribution PETCT2->TumorUptake PETCT2->TBR Comparison Statistical Comparison Biodistribution->Comparison TumorUptake->Comparison TBR->Comparison

Caption: Workflow of the prospective comparative imaging study.

FAP_Signaling_Pathway FAP Signaling in the Tumor Microenvironment cluster_tme Tumor Microenvironment cluster_downstream Downstream Effects FAP FAP on Cancer-Associated Fibroblasts (CAFs) CancerCell Cancer Cell FAP->CancerCell Promotes Growth ECM_Remodeling ECM Remodeling FAP->ECM_Remodeling Degrades Collagen PI3K_Akt PI3K/Akt Pathway FAP->PI3K_Akt Activates Ras_ERK Ras-ERK Pathway FAP->Ras_ERK Activates Angiogenesis Angiogenesis FAP->Angiogenesis ECM Extracellular Matrix (ECM) Invasion Tumor Cell Invasion ECM_Remodeling->Invasion Proliferation Tumor Cell Proliferation PI3K_Akt->Proliferation PI3K_Akt->Invasion Ras_ERK->Proliferation Ras_ERK->Invasion Proliferation->CancerCell Invasion->CancerCell Angiogenesis->CancerCell

Caption: Simplified FAP signaling pathway in cancer.

Discussion and Conclusion

The prospective intra-individual comparison reveals that both [¹⁸F]FAPI-42 and [⁶⁸Ga]Ga-FAPI-04 are effective radiotracers for imaging a variety of cancers, demonstrating high tumor uptake and clear visualization of lesions.[1]

Key Findings:

  • Lesion Detectability: Both tracers showed comparable lesion detectability, identifying the same 144 positive lesions in the comparative cohort.[1][2]

  • Tumor Uptake: [¹⁸F]FAPI-42 demonstrated significantly higher SUVmax in liver and bone lesions compared to [⁶⁸Ga]Ga-FAPI-04.[1][2] For other lesion locations, the tumor uptake was comparable.

  • Tumor-to-Background Ratios: [¹⁸F]FAPI-42 exhibited higher TBRs in liver, bone, lymph node, and peritoneal lesions, which can lead to improved image contrast and lesion conspicuity.[1][2]

  • Biodistribution: [¹⁸F]FAPI-42 showed higher physiological uptake in the parotid glands, salivary glands, thyroid, and pancreas.[1] This could be a consideration when imaging lesions in close proximity to these organs.

  • Optimal Imaging Time: For [¹⁸F]FAPI-42, an imaging time of 1 hour post-injection was found to be optimal.[1][2]

References

A Head-to-Head Comparison: Evaluating Pyridine-Based FAP Inhibitors Against the Benchmark FAPI-4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective and specific cancer diagnostics and therapeutics is ongoing. Fibroblast Activation Protein (FAP), a cell surface protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment, has emerged as a promising target. While quinoline-based inhibitors like FAPI-4 have shown considerable promise, a new class of pyridine-based inhibitors is challenging the status quo, offering potential advantages in pharmacokinetics and imaging contrast.

This guide provides an objective comparison of recently developed pyridine-based FAP inhibitors against the well-established quinoline-based inhibitor, this compound. The following sections present a comprehensive overview of their performance, supported by experimental data, detailed protocols, and visual representations of the underlying biological and experimental frameworks.

Performance Data at a Glance: A Quantitative Comparison

The efficacy of FAP inhibitors is primarily assessed by their binding affinity (IC50), in vivo tumor uptake, and the resulting tumor-to-background contrast in imaging studies. The following tables summarize the key quantitative data from comparative studies.

Table 1: In Vitro FAP Inhibition (IC50)

CompoundChemical ScaffoldIC50 (nM)Reference
[Ga]Ga-FAPI-04 Quinoline-based 1.03 ± 0.44 [1]
[Ga]Ga-AV02053Pyridine-based187 ± 52.0[1][2][3]
[Ga]Ga-AV02070Pyridine-based17.1 ± 4.60[1][2][3]
1aPyridine-based2.36[4]
1bPyridine-based4.82[4]
1h (multimer)Pyridine-based0.51[4]
1i (multimer)Pyridine-based0.27[4]

Table 2: In Vivo Biodistribution (% Injected Dose/gram at 1-hour post-injection)

CompoundTumorBloodMuscleBone
[68Ga]Ga-FAPI-04 12.5 ± 2.00 0.85 ± 0.15 0.65 ± 0.12 0.45 ± 0.08
[68Ga]Ga-AV020535.6 ± 1.120.22 ± 0.040.18 ± 0.030.15 ± 0.03
[68Ga]Ga-AV020707.93 ± 1.880.36 ± 0.050.25 ± 0.040.21 ± 0.04
[68Ga]1b7.02Not ReportedNot ReportedNot Reported
[68Ga]1f7.84 (at 4h)Not ReportedNot ReportedNot Reported

[Note: Data for FAPI-04, AV02053, and AV02070 are from the same study for direct comparison[1][2][3]. Data for 1b and 1f are from a separate study[4].]

Table 3: Tumor-to-Background Ratios at 1-hour post-injection

CompoundTumor-to-BloodTumor-to-MuscleTumor-to-Bone
[68Ga]Ga-FAPI-04 14.7 19.2 27.8
[68Ga]Ga-AV0205325.531.137.3
[68Ga]Ga-AV0207022.031.737.8

[Data derived from the biodistribution values in Table 2[1][2][3].]

Visualizing the Science: Pathways and Processes

To better understand the context of FAP inhibition, the following diagrams illustrate the key signaling pathways influenced by FAP and a typical experimental workflow for evaluating novel FAP inhibitors.

FAP_Signaling_Pathway FAP FAP Integrin Integrin FAP->Integrin complexes with PI3K PI3K FAP->PI3K activates STAT3 STAT3 FAP->STAT3 activates Ras Ras FAP->Ras activates MMPs MMPs FAP->MMPs activates RhoA RhoA Integrin->RhoA regulates AKT AKT PI3K->AKT TumorGrowth Tumor Growth, Invasion, Metastasis AKT->TumorGrowth STAT3->TumorGrowth ERK ERK Ras->ERK ERK->TumorGrowth RhoA->TumorGrowth MMPs->TumorGrowth

FAP Signaling Pathways

Experimental_Workflow Synthesis Inhibitor Synthesis (Pyridine-based vs. This compound) InVitro In Vitro Evaluation Synthesis->InVitro EnzymaticAssay FAP Enzymatic Assay (IC50 Determination) InVitro->EnzymaticAssay CellUptake Cellular Uptake & Internalization Assay InVitro->CellUptake InVivo In Vivo Evaluation InVitro->InVivo PETImaging PET/CT Imaging in Tumor-bearing Mice InVivo->PETImaging Biodistribution Ex Vivo Biodistribution (%ID/g) InVivo->Biodistribution DataAnalysis Data Analysis & Comparison PETImaging->DataAnalysis Biodistribution->DataAnalysis

Experimental Workflow for FAP Inhibitor Evaluation

Under the Microscope: Detailed Experimental Protocols

Reproducibility and standardization are cornerstones of scientific research. The following are detailed protocols for the key experiments cited in the comparison of pyridine-based FAP inhibitors and this compound.

FAP Enzymatic Inhibition Assay (IC50 Determination)

This assay quantifies the inhibitory potency of a compound against the enzymatic activity of FAP.

  • Materials:

    • Recombinant human FAP (rhFAP)

    • Test compounds (pyridine-based inhibitors and this compound)

    • Fluorogenic FAP substrate (e.g., Suc-Gly-Pro-AMC)

    • Assay buffer (e.g., Tris-HCl or PBS)

    • 96-well black plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add a fixed concentration of rhFAP to each well.

    • Add the diluted test compounds to the respective wells and incubate for a specified time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity at regular intervals using a plate reader (e.g., excitation at 380 nm and emission at 460 nm).

    • Calculate the rate of substrate cleavage for each inhibitor concentration.

    • Plot the percentage of FAP inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Cellular Uptake and Internalization Assay

This assay assesses the ability of radiolabeled FAP inhibitors to be taken up by and internalized into FAP-expressing cells.

  • Materials:

    • FAP-expressing cell line (e.g., A549-FAP or HT-1080-FAP)

    • Radiolabeled FAP inhibitors (e.g., 68Ga-labeled)

    • Cell culture medium

    • Phosphate-buffered saline (PBS)

    • Acid wash buffer (e.g., glycine-HCl, pH 2.5) to differentiate between membrane-bound and internalized radioactivity

    • Gamma counter

  • Procedure:

    • Seed the FAP-expressing cells in multi-well plates and culture until confluent.

    • Wash the cells with PBS.

    • Add the radiolabeled FAP inhibitor (at a specific concentration) to the cells and incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

    • To determine non-specific binding, incubate a separate set of cells with the radiolabeled inhibitor in the presence of a high concentration of a non-radiolabeled FAP inhibitor.

    • At each time point, stop the uptake by washing the cells with ice-cold PBS.

    • To measure internalization, incubate the cells with the acid wash buffer to strip off surface-bound radioactivity.

    • Lyse the cells (e.g., with NaOH) and collect the lysate.

    • Measure the radioactivity in the acid wash (surface-bound) and the cell lysate (internalized) using a gamma counter.

    • Express the uptake as a percentage of the total added radioactivity.

In Vivo Biodistribution Studies in Tumor-Bearing Mice

This experiment evaluates the distribution of radiolabeled FAP inhibitors in a living organism, providing insights into tumor targeting and clearance from non-target organs.

  • Materials:

    • Immunocompromised mice (e.g., nude mice)

    • FAP-expressing tumor cells for xenograft implantation

    • Radiolabeled FAP inhibitors

    • Anesthetic for mice

    • Gamma counter

  • Procedure:

    • Implant FAP-expressing tumor cells subcutaneously into the mice and allow the tumors to grow to a suitable size.

    • Administer a known amount of the radiolabeled FAP inhibitor to each mouse via tail vein injection.

    • At predetermined time points (e.g., 1, 2, 4, 24 hours post-injection), euthanize a cohort of mice.

    • Dissect and collect major organs and tissues of interest (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

    • Weigh each tissue sample and measure its radioactivity using a gamma counter.

    • Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).

    • Calculate tumor-to-background ratios by dividing the %ID/g in the tumor by the %ID/g in non-target tissues.

Discussion and Future Outlook

The presented data indicates that while some pyridine-based FAP inhibitors, such as [Ga]Ga-AV02053 and [Ga]Ga-AV02070, exhibit a lower in vitro binding affinity to FAP compared to the quinoline-based FAPI-04, they demonstrate a favorable in vivo profile.[1][2][3] Specifically, these pyridine-based tracers show lower uptake in non-target organs like blood, muscle, and bone, leading to significantly higher tumor-to-background ratios.[1][2][3] This suggests that pyridine-based scaffolds may offer advantages in terms of faster clearance and improved image contrast in PET imaging.[1]

Furthermore, the development of multimeric pyridine-based inhibitors, such as compounds 1h and 1i, has shown a remarkable increase in FAP affinity, with IC50 values surpassing that of this compound.[4] These multimeric compounds, however, also showed increased accumulation in non-target tissues, suggesting they might be more suitable for therapeutic applications where longer retention is desirable.[4]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for FAPI-4 Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of FAPI-4 and its associated radioactive waste. This document provides a comprehensive, step-by-step framework for managing the disposal of Fibroblast Activation Protein Inhibitor (this compound) based radiopharmaceuticals, ensuring the safety of laboratory personnel and the environment. The procedures outlined below are grounded in the principle of "As Low As Reasonably Achievable" (ALARA) for radiation exposure and adhere to general radiopharmaceutical waste management guidelines.

The disposal of this compound is primarily governed by the radionuclide it is labeled with, most commonly Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F). The non-radioactive this compound chemical itself is not classified as a hazardous substance.[1] Therefore, the focus of these procedures is on the management of radioactive waste generated during the preparation and use of radiolabeled this compound.

Key Isotope Data for Disposal Planning

The cornerstone of safe disposal for short-lived radiopharmaceuticals is the "decay-in-storage" (DIS) method.[2][3] This involves storing the radioactive waste for a sufficient period to allow the radioactivity to decay to background levels. The standard guideline for DIS is to store the waste for at least 10 half-lives.[2][4][5]

RadionuclideHalf-LifeMinimum Decay-in-Storage Period (10 half-lives)
Gallium-68 (⁶⁸Ga)68 minutes[6]Approximately 11.3 hours
Fluorine-18 (¹⁸F)110 minutes[4]Approximately 18.3 hours (practically, 24 hours is often recommended)[4][7]

Step-by-Step Disposal Protocol for this compound Radiopharmaceutical Waste

This protocol details the necessary steps for the safe handling and disposal of waste contaminated with ⁶⁸Ga-FAPI-4 or ¹⁸F-FAPI-4.

1. Waste Segregation at the Point of Generation:

  • Immediately after use, segregate all radioactive waste from non-radioactive waste.

  • Use designated, clearly labeled, and shielded waste containers.

  • Separate waste into categories based on the radionuclide and the type of waste:

    • Solid Waste: Includes contaminated gloves, absorbent paper, vials, and syringes. Needles and other sharps must be placed in a designated sharps container.[4]

    • Liquid Waste: Includes unused radiopharmaceutical solutions and contaminated cleaning solutions.

2. Decay-in-Storage (DIS) Procedure:

  • Labeling: Securely attach a radioactive waste tag to each container. The tag must include:

    • Radionuclide(s) present (e.g., ⁶⁸Ga or ¹⁸F)

    • Estimated activity and date of measurement

    • Date the container was sealed

    • Name of the responsible researcher or laboratory

  • Storage:

    • Store the sealed waste containers in a designated, secure, and shielded area.

    • The storage area should be clearly marked with "Caution: Radioactive Material" signs.

    • Ensure adequate shielding (e.g., lead bricks) to maintain radiation levels in accessible areas below institutional limits (typically < 2 mR/hr).[8]

    • Store the waste for the minimum decay period as specified in the table above. It is good practice to allow for a slightly longer period to ensure complete decay.

3. Post-Decay Surveying:

  • After the required decay period, transport the waste container to a low-background area for surveying.

  • Using a calibrated radiation survey meter (e.g., a Geiger-Mueller counter), monitor all surfaces of the waste container.[2]

  • Carefully open the container and monitor the contents. The radiation levels should be indistinguishable from the natural background radiation.[3]

4. Final Disposal:

  • If Indistinguishable from Background:

    • Obliterate or remove all radioactive material labels and symbols from the waste containers.[3]

    • Dispose of the waste as regular laboratory or medical waste, following institutional guidelines.[9]

    • Record the disposal date, survey instrument used, background reading, final survey reading, and the name of the individual who performed the survey. These records should be maintained for at least three years.[2]

  • If Above Background:

    • If the waste still shows radiation levels above background, it must be returned to the decay-in-storage area for an additional decay period.

    • Re-survey the waste after an appropriate time interval.

5. Disposal of ⁶⁸Ge/⁶⁸Ga Generators:

  • At the end of their useful life, Gallium-68 generators, which contain the longer-lived parent isotope Germanium-68 (⁶⁸Ge, half-life of 271 days), should not be disposed of as regular laboratory waste.

  • The standard procedure is to return the expired generator to the manufacturer for proper disposal or recycling.[10]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows for the proper disposal of this compound radiopharmaceutical waste.

FAPI4_Disposal_Workflow Workflow for this compound Radiopharmaceutical Waste Disposal cluster_Generation Waste Generation cluster_Storage Decay-in-Storage cluster_Survey Post-Decay Survey cluster_Disposal Final Disposal A Use of ⁶⁸Ga/¹⁸F-FAPI-4 B Segregate Radioactive Waste (Solid & Liquid) A->B C Label Waste Container B->C D Store in Shielded Area (min. 10 half-lives) C->D E Survey Waste in Low-Background Area D->E F Radioactivity > Background? E->F G Return to Storage for Further Decay F->G Yes H Remove Radioactive Labels F->H No G->D I Dispose as Normal Laboratory/Medical Waste H->I J Document Disposal Records I->J

Caption: A logical workflow for the disposal of this compound radiopharmaceutical waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound radiopharmaceutical waste, fostering a secure research environment and building trust in their commitment to safety and environmental responsibility.

References

Essential Safety and Handling of FAPI-4 for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling FAPI-4. The following procedural guidance is designed to ensure safe operational use and disposal, establishing a foundation of trust in laboratory safety and chemical handling.

This compound is a quinoline-based inhibitor of Fibroblast Activation Protein (FAP) utilized in cancer research.[1][2][3] It is frequently labeled with radionuclides, such as Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F), for use in Positron Emission Tomography (PET) imaging.[3][4] While the this compound compound itself is not classified as a hazardous substance, its use in radiolabeling necessitates strict adherence to radiation safety protocols.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and depends on whether you are handling the non-radioactive this compound compound or the radiolabeled conjugate.

Task Required Personal Protective Equipment
Handling non-radioactive this compound powder - Standard laboratory coat- Safety glasses- Nitrile gloves
Handling radiolabeled ⁶⁸Ga-FAPI-4 or ¹⁸F-FAPI-4 - Lead-lined laboratory coat or apron- Safety glasses or goggles- Double nitrile gloves- Finger-ring dosimeter- Body dosimeter

Note: Always consult your institution's Radiation Safety Officer for specific PPE requirements.

Step-by-Step Handling Protocols

1. Preparation of Non-Radioactive this compound Stock Solution

  • Objective: To safely prepare a stock solution of this compound for experimental use.

  • Methodology:

    • Work within a chemical fume hood to avoid inhalation of the powder.

    • Don a standard laboratory coat, safety glasses, and nitrile gloves.

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound powder using a calibrated analytical balance.

    • Add the appropriate solvent (e.g., DMSO) to the powder to achieve the desired concentration.[2] Solutions are generally unstable and should be prepared fresh.[3]

    • Cap the vial securely and vortex until the powder is fully dissolved.

    • Store the stock solution according to the manufacturer's recommendations (typically at -20°C for short-term storage).[1][2]

2. Radiolabeling of this compound with ⁶⁸Ga

  • Objective: To safely perform the radiolabeling of this compound with Gallium-68. This procedure must be conducted in a designated hot lab facility.

  • Methodology:

    • Ensure all work is performed behind lead shielding in a certified hot cell or a fume hood designated for radiochemistry.

    • Wear all required radiation safety PPE, including a lead-lined lab coat, double gloves, and dosimeters.

    • Follow a validated and approved protocol for the synthesis of ⁶⁸Ga-FAPI-4. This typically involves the elution of ⁶⁸Ga from a generator and its reaction with the this compound precursor.

    • Use remote handling tools (e.g., tongs, forceps) to minimize direct hand exposure to the radioactive materials.

    • Monitor the radioactivity of the reaction vial and the surrounding work area continuously with a survey meter.

    • Upon completion of the synthesis, perform quality control testing as required by your institution's protocols.

Operational and Disposal Plans

Proper management of waste is crucial, especially when dealing with radioactive materials.

Waste Type Disposal Plan
Non-radioactive this compound waste - Dispose of as standard chemical waste in accordance with institutional and local regulations.
Radioactive Waste (⁶⁸Ga-contaminated) - Segregate all solid and liquid radioactive waste from non-radioactive waste.- Place solid waste (e.g., gloves, vials, absorbent paper) in designated, shielded radioactive waste containers.- Store liquid waste in labeled, shielded containers.- Allow for radioactive decay in a designated storage area. Given the half-life of ⁶⁸Ga is approximately 68 minutes, waste can typically be held for decay for 10 half-lives (about 12 hours) before disposal as non-radioactive waste, pending confirmation with a survey meter.
Radioactive Waste (¹⁸F-contaminated) - Follow the same segregation and shielding procedures as for ⁶⁸Ga.- The half-life of ¹⁸F is approximately 110 minutes. Therefore, a longer decay-in-storage period of about 18 hours (10 half-lives) is required before disposal as non-radioactive waste.

Logical Workflow for Handling this compound

The following diagram illustrates the decision-making process and procedural flow for safely handling this compound in a research setting.

FAPI4_Handling_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_disposal Disposal Phase Assess Task Assess Task Review SDS Review SDS Assess Task->Review SDS Non-Radioactive Non-Radioactive Don Standard PPE Don Standard PPE Non-Radioactive->Don Standard PPE Radioactive Radioactive Consult Radiation Safety Officer Consult Radiation Safety Officer Radioactive->Consult Radiation Safety Officer Review SDS->Non-Radioactive Handling Powder/Solution Review SDS->Radioactive Radiolabeling Don Radiation PPE Don Radiation PPE Consult Radiation Safety Officer->Don Radiation PPE Work in Fume Hood Work in Fume Hood Don Standard PPE->Work in Fume Hood Prepare Stock Solution Prepare Stock Solution Work in Fume Hood->Prepare Stock Solution Dispose as Chemical Waste Dispose as Chemical Waste Prepare Stock Solution->Dispose as Chemical Waste Work in Hot Cell/Shielded Hood Work in Hot Cell/Shielded Hood Don Radiation PPE->Work in Hot Cell/Shielded Hood Perform Radiolabeling Perform Radiolabeling Work in Hot Cell/Shielded Hood->Perform Radiolabeling Segregate Radioactive Waste Segregate Radioactive Waste Perform Radiolabeling->Segregate Radioactive Waste Decay-in-Storage Decay-in-Storage Segregate Radioactive Waste->Decay-in-Storage Survey and Dispose Survey and Dispose Decay-in-Storage->Survey and Dispose

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FAPI-4
Reactant of Route 2
FAPI-4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。